Rhodium triphenyl acetate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
rhodium(3+);2,2,2-triphenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C20H16O2.Rh/c3*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h3*1-15H,(H,21,22);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIVYHNRWSWCRU-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].[Rh+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H45O6Rh | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
964.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of rhodium (II) triphenylacetate dimer
An In-Depth Technical Guide to the Synthesis and Characterization of Dirhodium(II) Tetrakis(triphenylacetate)
Executive Summary
Dirhodium(II) tetrakis(triphenylacetate), commonly denoted as Rh₂(TPA)₄, is a prominent member of the dirhodium(II) carboxylate family of complexes. These molecules are defined by a characteristic "paddlewheel" structure containing a rhodium-rhodium single bond bridged by four carboxylate ligands. Rh₂(TPA)₄ has emerged as a highly effective and selective catalyst, particularly for reactions involving C-H bond activation and functionalization.[1][2] Its bulky triphenylacetate ligands create a unique steric and electronic environment around the catalytic rhodium centers, enabling challenging transformations in organic synthesis. This guide provides a comprehensive overview of the synthesis, purification, detailed characterization, and key applications of Rh₂(TPA)₄, aimed at researchers and professionals in chemical synthesis and drug development.
The World of Dirhodium(II) Carboxylates: A Structural and Mechanistic Overview
Dirhodium(II) carboxylate complexes represent a privileged class of catalysts.[3] Their catalytic prowess stems from the unique paddlewheel architecture. This structure features two rhodium centers held in close proximity by the bridging carboxylate ligands, with a formal Rh-Rh single bond (typically 2.3-2.4 Å).[4] Crucially, each rhodium atom possesses an open axial coordination site, which is fundamental to its catalytic activity. These sites are the locus of substrate binding and activation, facilitating carbene and nitrene transfer reactions that are central to modern synthetic chemistry.[3][5]
The general mechanism involves the reaction of the dirhodium catalyst with a diazo compound, leading to the extrusion of dinitrogen gas and the formation of a highly reactive rhodium-carbene intermediate. This intermediate then proceeds to react with a substrate in various ways, including cyclopropanation of alkenes, insertion into C-H or X-H bonds, or ylide formation.[6] The choice of carboxylate ligand is paramount as it modulates the catalyst's reactivity, selectivity, and solubility. The sterically demanding triphenylacetate ligands in Rh₂(TPA)₄ provide a chiral-like pocket that can impart high levels of regio- and stereoselectivity in these transformations.[5]
Diagram 1: Generalized Catalytic Cycle
Caption: A simplified catalytic cycle for a rhodium-carbene transfer reaction.
Synthesis of Dirhodium(II) Tetrakis(triphenylacetate)
The synthesis of sterically congested dirhodium(II) carboxylates like Rh₂(TPA)₄ can be challenging. Traditional methods often rely on ligand exchange reactions starting from a simpler precursor like dirhodium(II) tetraacetate, Rh₂(OAc)₄. However, a more direct and efficient approach involves the reductive ligation of a rhodium(III) salt in the presence of the desired carboxylate ligand.[5]
Synthetic Strategy: Reductive Ligation from RhCl₃·xH₂O
The direct synthesis from hydrated rhodium(III) chloride (RhCl₃·xH₂O) is an attractive route. This method avoids the pre-synthesis of a precursor complex. The core challenge in this transformation is controlling the reduction of Rh(III) to Rh(II) without over-reduction to rhodium black (Rh(0)), which is a common and problematic side reaction.[5] Recent advancements have shown that the inclusion of inorganic additives, such as lithium chloride, can effectively suppress this over-reduction, leading to higher yields and cleaner reactions. The probable role of these additives is to modulate the reduction potential of the various rhodium species present in solution.[5]
Detailed Experimental Protocol
This protocol is an adapted representation of advanced synthetic methods described in the literature.[5]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add hydrated rhodium(III) chloride (1.0 equiv), triphenylacetic acid (4.5 equiv), and an inorganic additive such as lithium chloride (40 equiv).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an alcohol (e.g., ethanol) and water, to the flask.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The color of the solution will typically change from the initial reddish-brown of the Rh(III) salt to a deep green, characteristic of Rh₂(TPA)₄. The reaction is monitored by a technique like Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The solvent is removed under reduced pressure. The resulting solid residue is then taken up in a suitable organic solvent, such as dichloromethane.
-
Purification: The crude product is purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a solvent like ethyl acetate, is typically employed to separate the desired green product from impurities.
-
Final Product: The fractions containing the pure Rh₂(TPA)₄ are combined, and the solvent is evaporated to yield a dark green solid. The product may be isolated as a dichloromethane adduct.
Diagram 2: Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of Rh₂(TPA)₄.
Handling and Storage
Rh₂(TPA)₄ is generally stable to air and moisture for short periods. For long-term storage, it is recommended to keep the solid product at 4°C, protected from light, and preferably under an inert nitrogen atmosphere.[2] When stored in solvent, temperatures of -20°C to -80°C are advised.[2]
Comprehensive Characterization
Confirming the identity and purity of the synthesized Rh₂(TPA)₄ requires a suite of analytical techniques.
Physicochemical Properties
A summary of the key physical and chemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈₀H₆₀O₈Rh₂ | [2] |
| Molecular Weight | 1355.14 g/mol | [2] |
| Formula (DCM Adduct) | C₈₀H₆₀O₈Rh₂ · CH₂Cl₂ | |
| MW (DCM Adduct) | 1440.07 g/mol | |
| Appearance | Dark green solid/powder | [4] |
| Melting Point | 260-263 °C |
Structural and Spectroscopic Analysis
-
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for structural elucidation. It confirms the iconic paddlewheel structure, showing the two rhodium atoms bridged by the four triphenylacetate ligands and providing a precise measurement of the Rh-Rh bond length.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: These techniques are essential for confirming the presence and integrity of the triphenylacetate ligands. The spectra will show characteristic signals for the aromatic protons and carbons of the phenyl groups.[7][8] Due to the molecule's high symmetry (D₄h), the number of signals is often simplified.
-
¹⁰³Rh NMR: The ¹⁰³Rh nucleus is NMR active (I=1/2, 100% natural abundance), and its chemical shifts span a very wide range (~12000 ppm), making it highly sensitive to the electronic environment at the metal center.[9][10] However, direct detection can be challenging due to long relaxation times and low sensitivity.[10] Advanced techniques, such as proton-detected triple resonance experiments (e.g., H(C)Rh), have been developed to overcome these limitations and provide access to these valuable spectroscopic data.[10]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination mode of the carboxylate ligands. The key diagnostic signals are the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group. For a bridging bidentate carboxylate as found in the paddlewheel structure, these bands are typically observed around 1580-1650 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The separation between these two bands (Δν) is indicative of the coordination mode.
Diagram 3: Molecular Structure of Rh₂(TPA)₄
Caption: Schematic of the Rh₂(TPA)₄ paddlewheel structure.
Applications in Catalysis and Drug Development
Rh₂(TPA)₄ is a versatile catalyst with broad applications in organic synthesis.[1] Its high reactivity and selectivity make it particularly valuable for the construction of complex molecular architectures.[11]
Key catalytic applications include:
-
C-H Bond Insertion and Activation: The catalyst demonstrates high activity for intramolecular C-H insertion reactions, providing a powerful method for forming new carbon-carbon bonds and constructing cyclic systems.[1][11]
-
Cyclopropanation: It effectively catalyzes the reaction between diazo compounds and alkenes to form cyclopropanes, often with high stereoselectivity.
-
Ylide Formation: It facilitates the formation of oxonium and other ylides, which can undergo subsequent rearrangements to produce complex molecular scaffolds.
-
Nitrene Transfer Reactions: The catalyst is also active in reactions involving nitrene precursors, enabling C-H amination and aziridination reactions.
Beyond catalysis, the broader class of rhodium(II) carboxylates has been investigated for potential therapeutic applications. Some studies have explored their role as antineoplastic agents, finding that they can inhibit the synthesis of DNA and RNA in tumor cells.[12][13] While Rh₂(TPA)₄ itself is primarily used as a synthetic tool, its ability to facilitate the efficient synthesis of biologically active molecules underscores its importance in the drug development pipeline.[2]
Conclusion and Future Outlook
Dirhodium(II) tetrakis(triphenylacetate) is a cornerstone catalyst for advanced organic synthesis. Its robust paddlewheel structure, combined with the unique steric environment imparted by its bulky ligands, allows for highly selective C-H functionalization and carbene transfer reactions. The development of direct and efficient synthetic routes has made this powerful catalyst more accessible to the research community. Future research will likely focus on the development of novel, even more selective dirhodium catalysts and the expansion of their application in asymmetric catalysis and the synthesis of complex natural products and pharmaceuticals.
References
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Erck, A., et al. (1974). Studies of rhodium(II) carboxylates as potential antitumor agents. Proceedings of the Society for Experimental Biology and Medicine, 145(4), 1278-83. [Link]
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- Sigma-Aldrich. Rhodium(II)
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Doyle, M. P., et al. (2021). Dirhodium Carboxylate Catalysts from 2‐Fenchyloxy or 2‐Menthyloxy Arylacetic Acids: Enantioselective C−H Insertion, Aromatic Addition and Oxonium Ylide Formation/Rearrangement. National Institutes of Health. [Link]
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Varela-Fernández, A., et al. (2020). Scalable Synthesis of Esp and Rhodium(II) Carboxylates from Acetylacetone and RhCl₃·xH₂O. Organic Process Research & Development, ACS Publications. [Link]
- Sigma-Aldrich. Rhodium(II) triphenylacetate dimer as complex with dichloromethane - Properties.
- Sigma-Aldrich. Rhodium(II) triphenylacetate dimer as complex with dichloromethane - Product Details.
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MDPI. Catalyst Loading Controls Chemoselectivity: Unusual Effect in Rhodium(II) Carbene Insertion Reactions with Tetrahydrofuran. [Link]
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ResearchGate. ¹H NMR Spectra of Rhodium(II) Complexes. [Link]
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Wikipedia. Rhodium(II) acetate. [Link]
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Rempala, P., et al. (1967). Preparation and Properties of Anhydrous Rhodium-(II) Acetate and Some Adducts Thereof. Inorganic Chemistry, ACS Publications. [Link]
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DTIC. Infrared Spectra of CO Chemisorbed on Al₂O₃-Supported Rhodium. [Link]
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CNKI. Synthesis,Crystal Structure of the Novel Rhodium(Ⅱ) Complex. [Link]
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IMSERC. NMR Periodic Table: Rhodium NMR. [Link]
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Indian Academy of Sciences. Iridium(III) and Rhodium(III) compounds of dipyridyl-N-alkylimine and dipyridyl-NH-ketimine. [Link]
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Foscato, M., et al. (2021). Triple Resonance Experiments for the Rapid Detection of ¹⁰³Rh NMR Shifts: A Combined Experimental and Theoretical Study into Dirhodium and Bismuth–Rhodium Paddlewheel Complexes. Journal of the American Chemical Society, ACS Publications. [Link]
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An In-depth Technical Guide to Dirhodium(II) Tetrakis(triphenylacetate): Structure, Properties, and Catalytic Applications in Modern Synthesis
Introduction
Dirhodium(II) tetrakis(triphenylacetate), often referred to as rhodium triphenyl acetate, stands as a prominent member of the dirhodium(II) carboxylate family of catalysts. These complexes have garnered significant attention in the fields of organic synthesis and drug development for their remarkable ability to catalyze a wide array of chemical transformations with high efficiency and selectivity. This guide provides a comprehensive overview of the chemical properties, structure, and catalytic applications of dirhodium(II) tetrakis(triphenylacetate), with a particular focus on its utility for researchers, scientists, and professionals in pharmaceutical development.
This compound is particularly valued for its role in promoting key bond-forming reactions, such as C-H activation and cyclopropanation, under mild conditions.[1] Its unique structural features and reactivity profile make it an indispensable tool for the construction of complex molecular architectures, including those found in medicinally relevant compounds.[2]
Molecular Structure and Physicochemical Properties
Dirhodium(II) tetrakis(triphenylacetate) is a coordination complex with the chemical formula C₈₀H₆₀O₈Rh₂.[3] It often crystallizes as a dichloromethane adduct, with the corresponding formula C₈₀H₆₀O₈Rh₂ · CH₂Cl₂.[4] The core of the molecule features a dimeric structure, where two rhodium atoms are bridged by four triphenylacetate ligands in a "paddlewheel" conformation.[5][6] This structural motif is characteristic of dirhodium(II) carboxylates and is central to their catalytic activity.
The two rhodium atoms are held in close proximity by a Rh-Rh single bond. Each rhodium atom is coordinated to four oxygen atoms from the bridging carboxylate ligands in a square planar arrangement. The axial positions of the rhodium centers are available for coordination with Lewis bases, which is a key step in the catalytic cycle.[5] The bulky triphenylacetate ligands play a crucial role in the catalyst's stability, solubility in organic solvents, and its selectivity in chemical reactions.[1]
dot graph "Dirhodium(II)_Tetrakis(triphenylacetate)_Structure" { layout=neato; node [shape=circle, style=filled]; edge [len=1.5];
// Nodes Rh1 [label="Rh", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rh2 [label="Rh", pos="2,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"];
O1 [label="O", pos="-0.5,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2 [label="O", pos="2.5,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C1 [label="C", pos="1,2!", fillcolor="#202124", fontcolor="#FFFFFF"]; R1 [label="R", pos="1,3!", fillcolor="#34A853", fontcolor="#FFFFFF"];
O3 [label="O", pos="-0.5,-1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O4 [label="O", pos="2.5,-1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C2 [label="C", pos="1,-2!", fillcolor="#202124", fontcolor="#FFFFFF"]; R2 [label="R", pos="1,-3!", fillcolor="#34A853", fontcolor="#FFFFFF"];
O5 [label="O", pos="-1.5,-0.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O6 [label="O", pos="-1.5,0.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C3 [label="C", pos="-2.5,0!", fillcolor="#202124", fontcolor="#FFFFFF"]; R3 [label="R", pos="-3.5,0!", fillcolor="#34A853", fontcolor="#FFFFFF"];
O7 [label="O", pos="3.5,-0.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O8 [label="O", pos="3.5,0.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C4 [label="C", pos="4.5,0!", fillcolor="#202124", fontcolor="#FFFFFF"]; R4 [label="R", pos="5.5,0!", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Rh1 -- Rh2; Rh1 -- O1; Rh2 -- O2; O1 -- C1; O2 -- C1; C1 -- R1; Rh1 -- O3; Rh2 -- O4; O3 -- C2; O4 -- C2; C2 -- R2; Rh1 -- O5; Rh1 -- O6; O5 -- C3; O6 -- C3; C3 -- R3; Rh2 -- O7; Rh2 -- O8; O7 -- C4; O8 -- C4; C4 -- R4;
label="Paddlewheel Structure of Dirhodium(II) Carboxylates"; fontcolor="#202124"; } Caption: Generalized paddlewheel structure of dirhodium(II) carboxylates. R = C(Ph)₃.
Physicochemical Properties of Dirhodium(II) Tetrakis(triphenylacetate)
| Property | Value | Reference(s) |
| CAS Number | 142214-04-8 | [4] |
| Molecular Formula | C₈₀H₆₀O₈Rh₂ | [3] |
| Molecular Weight | 1355.1 g/mol | [3] |
| Appearance | Green to dark green powder/crystal | [7] |
| Melting Point | 260-263 °C | [4] |
| Solubility | Soluble in many organic solvents | [1] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to be dominated by signals corresponding to the aromatic protons of the triphenylmethyl groups. Due to the diamagnetic nature of the Rh₂(II,II) core, sharp signals are anticipated.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the phenyl carbons, the quaternary carbon of the triphenylmethyl group, and the carboxylate carbon. The latter would be of particular interest for confirming the ligand's coordination to the rhodium centers.
-
IR Spectroscopy: The infrared spectrum is a powerful tool for characterizing the carboxylate ligands. The positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group are indicative of the coordination mode. For a bridging bidentate coordination, as seen in the paddlewheel structure, a separation (Δν = νₐₛ - νₛ) of around 140-200 cm⁻¹ is typically observed.
Synthesis of Dirhodium(II) Tetrakis(triphenylacetate)
The most common method for the synthesis of dirhodium(II) tetrakis(triphenylacetate) is through a ligand exchange reaction starting from the more readily available dirhodium(II) tetraacetate.[8]
Experimental Protocol: Synthesis via Ligand Exchange
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve dirhodium(II) tetraacetate dihydrate in a suitable high-boiling solvent such as chlorobenzene or o-dichlorobenzene.
-
Addition of Ligand: Add a stoichiometric excess (typically 4.2-4.5 equivalents) of triphenylacetic acid to the solution.
-
Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the removal of acetic acid, which is a byproduct of the ligand exchange. This is often facilitated by a Dean-Stark trap or by periodically distilling off the solvent to remove the acetic acid azeotropically.
-
Reaction Completion and Work-up: Once the reaction is complete (typically after several hours, as indicated by the cessation of acetic acid evolution), allow the mixture to cool to room temperature.
-
Isolation and Purification: The product, dirhodium(II) tetrakis(triphenylacetate), will often precipitate from the reaction mixture upon cooling. The solid can be collected by filtration, washed with a non-polar solvent like hexanes to remove any unreacted ligand and residual solvent, and then dried under vacuum. Further purification can be achieved by recrystallization from a solvent system such as dichloromethane/hexanes.
Catalytic Applications and Mechanistic Insights
Dirhodium(II) tetrakis(triphenylacetate) is a versatile catalyst for a variety of organic transformations, primarily those involving the generation of a rhodium-carbene intermediate from a diazo compound.[9][10]
C-H Functionalization/Insertion
One of the most powerful applications of this catalyst is in the direct functionalization of unactivated C-H bonds.[9][10] This transformation allows for the conversion of readily available hydrocarbons into more complex molecules in a single step, which is highly attractive for pharmaceutical synthesis.
The generally accepted mechanism involves the following key steps:[11]
-
Carbene Formation: The catalyst reacts with a diazo compound to form a highly reactive rhodium-carbene intermediate, with the concomitant loss of dinitrogen.
-
C-H Insertion: The electrophilic carbene then inserts into a C-H bond of the substrate in a concerted, albeit asynchronous, manner. The bulky triphenylacetate ligands can impart significant steric influence, leading to high regioselectivity.
-
Catalyst Regeneration: The product is released, and the dirhodium catalyst is regenerated to re-enter the catalytic cycle.
Cyclopropanation
Dirhodium(II) tetrakis(triphenylacetate) is also an excellent catalyst for the cyclopropanation of alkenes with diazo compounds.[12][13] This reaction is a cornerstone of synthetic chemistry for the construction of three-membered rings, which are prevalent in many natural products and pharmaceuticals.
The mechanism is similar to C-H insertion, where a rhodium-carbene intermediate is formed and then reacts with an alkene to form the cyclopropane ring. The stereochemistry of the alkene is generally retained in the product. By using chiral dirhodium catalysts, highly enantioselective cyclopropanations can be achieved.[12]
Table of Representative Catalytic Applications
| Reaction Type | Substrates | Product | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (%) | Reference |
| C-H Insertion | Cyclohexane + Methyl Phenyldiazoacetate | Methyl 2-cyclohexyl-2-phenylacetate | 1.0 | High | Up to 95 (with chiral ligands) | [9] |
| Cyclopropanation | Styrene + Ethyl Diazoacetate | Ethyl 2-phenylcyclopropane-1-carboxylate | 0.005 | High | N/A (achiral catalyst) | [13] |
| Asymmetric Cyclopropanation | Styrene + Methyl Phenyldiazoacetate | Methyl (1R,2R)-2-phenylcyclopropane-1-carboxylate | 0.001 | High | Up to 99 (with chiral ligands) | [12] |
Applications in Drug Development
The ability of dirhodium(II) carboxylates to facilitate the construction of complex and stereochemically rich molecules makes them highly valuable in drug discovery and development. For instance, the 3-azabicyclo[3.1.0]hexane core, present in several drug candidates, can be efficiently synthesized via the dirhodium-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate.[13] The use of these catalysts allows for the synthesis of such scaffolds with high diastereoselectivity and under very low catalyst loadings, which is economically and environmentally advantageous in a pharmaceutical manufacturing setting.[13]
Safety and Handling
Dirhodium(II) tetrakis(triphenylacetate) should be handled with care, following standard laboratory safety procedures for handling metal-containing compounds. It is classified as a suspected carcinogen (H351).[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The compound should be stored in a cool, dry place, away from incompatible materials.
Conclusion
Dirhodium(II) tetrakis(triphenylacetate) is a powerful and versatile catalyst with a broad range of applications in modern organic synthesis. Its well-defined paddlewheel structure and the steric bulk of its triphenylacetate ligands enable high levels of selectivity in key transformations such as C-H functionalization and cyclopropanation. For researchers in drug development, this catalyst offers an efficient means to access complex molecular scaffolds and to functionalize molecules at late stages of a synthetic sequence. A thorough understanding of its properties, reactivity, and the underlying reaction mechanisms is crucial for leveraging its full potential in the synthesis of novel chemical entities.
References
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- Davies, H. M. L., & Sambasivan, R. (2019). Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Rhodium(II) Acetate Dimer: Applications in Pharmaceutical Synthesis. Retrieved from [Link]
- Adly, F. G. (2017). On the Structure of Chiral Dirhodium(II) Carboxylate Catalysts: Stereoselectivity Relevance and Insights.
- Odobel, F., & Adly, F. G. (2018). Chiral Dirhodium(II) Carboxylates: New Insights into the Effect of Ligand Stereo-Purity on Catalyst Structure and Enantioselectivity. Odessa University Chemical Journal, 23(1), 5-13.
- Wang, H., Park, Y., & Zavalij, P. Y. (2018). D4-Symmetric Dirhodium Tetrakis(binaphthylphosphate) Catalysts for Enantioselective Functionalization of Unactivated C–H Bonds. Journal of the American Chemical Society, 140(4), 1546–1553.
- Fujiwara, Y., et al. (2016). Mechanistic study of the rhodium-catalyzed carboxylation of simple aromatic compounds with carbon dioxide. Chemical Science, 7(2), 1347-1357.
- Song, L., & Li, X. (2017). Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(11), 2792–2802.
- Doyle, M. P., & Forbes, D. C. (2013). Catalytic X–H insertion reactions based on carbenoids. Chemical Society Reviews, 42(12), 5149-5160.
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The Royal Society of Chemistry. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
- Davies, H. M. L., & Venkataramani, C. (2003). Dirhodium Tetraprolinate-Catalyzed Asymmetric Cyclopropanations With High Turnover Numbers. Organic Letters, 5(9), 1403–1406.
- Clark, R. J. H., et al. (1987). Dirhodium(II,II) tetra-acetate complexes with axially co-ordinated triphenylstibine, triphenylarsine, and dibenzyl sulphide ligands. The syntheses, properties, and X-ray crystal structures of [Rh₂(O₂CMe)₄(SbPh₃)₂], [Rh₂(O₂CMe)₄(AsPh₃)₂], and [Rh₂(O₂CMe)₄{S(CH₂Ph)₂}₂]. Journal of the Chemical Society, Dalton Transactions, (5), 1153-1159.
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The Davies Group. (2006). Dirhodium(II)Tetrakis(triphenylacetate). Retrieved from [Link]
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The Davies Group. (2003). Dirhodium Tetraprolinate-Catalyzed Asymmetric Cyclopropanations with High Turnover Numbers. Retrieved from [Link]
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Request PDF. (n.d.). Tetrakis (Acetato) Dirhodium (II) and Similar Carboxylato Compounds. Retrieved from [Link]
- Davies, H. M. L., et al. (2018). Design, Synthesis, and Evaluation of Extended C4–Symmetric Dirhodium Tetracarboxylate Catalysts.
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An In-Depth Technical Guide to the Physical Properties and Solubility of Rhodium Triphenylacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the fundamental physical and solubility characteristics of rhodium triphenylacetate, a key organometallic complex with significant applications in catalysis and pharmaceutical research. Understanding these core properties is paramount for its effective handling, application in synthetic protocols, and development of novel therapeutic agents. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and methodologies that underpin these critical parameters.
Core Molecular and Physical Characteristics
Rhodium triphenylacetate, systematically named dirhodium(II) tetrakis(triphenylacetate), typically exists as a dimeric paddlewheel complex.[1][2] It is often isolated as a dichloromethane adduct, which influences its molecular weight and handling properties.[3]
Physical State and Appearance
At ambient temperature, rhodium triphenylacetate is a solid, presenting as a green to dark green powder or in crystalline form.[4] This coloration is characteristic of many rhodium(II) carboxylate complexes.
Molecular Identity and Structure
The fundamental structure consists of two rhodium atoms bridged by four triphenylacetate ligands. This arrangement creates a paddlewheel-like structure with two axial sites on the rhodium centers that are available for coordination with other molecules, a feature critical to its catalytic activity.
Diagram: Molecular Structure Logic
Caption: Dimeric paddlewheel structure of rhodium triphenylacetate.
Key Physical Data Summary
The following table summarizes the essential physical data for rhodium triphenylacetate, often encountered as its dichloromethane adduct.
| Property | Value | Source(s) |
| Molecular Formula | C₈₀H₆₀O₈Rh₂ (non-adduct) | [5] |
| C₈₀H₆₀O₈Rh₂·CH₂Cl₂ (adduct) | [3] | |
| Molecular Weight | 1355.14 g/mol (non-adduct) | [5] |
| 1440.07 g/mol (adduct) | [3] | |
| Appearance | Green to dark green powder/crystal | [4] |
| Melting Point | 260-263 °C |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the numerous aromatic protons of the triphenylacetate ligands. These would likely appear as a series of multiplets in the aromatic region (approximately 7.0-8.0 ppm). The absence of signals corresponding to free triphenylacetic acid would be an indicator of purity. For the dichloromethane adduct, a characteristic singlet around 5.30 ppm would be observed.
-
¹³C NMR: The carbon NMR would show a multitude of signals for the aromatic carbons of the phenyl groups. The carboxylate carbon signal would be of particular diagnostic importance.
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the coordination of the carboxylate ligands. Key expected absorption bands include:
-
Asymmetric COO⁻ stretch: ~1580-1610 cm⁻¹
-
Symmetric COO⁻ stretch: ~1400-1420 cm⁻¹ The difference between these two stretching frequencies (Δν) is indicative of the bridging nature of the carboxylate ligands.
UV-Vis Spectroscopy
Rhodium(II) dimers typically exhibit characteristic electronic absorption bands in the visible region. For rhodium(II) acetate, a band around 600 nm is observed.[2][6] A similar absorption profile is anticipated for rhodium triphenylacetate, which is responsible for its green color.
Solubility Profile
The solubility of rhodium triphenylacetate is a critical parameter for its application in homogeneous catalysis. The bulky, nonpolar triphenylmethyl groups of the ligands significantly influence its solubility characteristics.
General Solubility
Rhodium triphenylacetate is generally soluble in a range of organic solvents and is considered insoluble in water.[7] The lipophilic nature of the triphenylacetate ligands enhances its solubility in nonpolar and moderately polar organic media.
Qualitative Solubility in Common Solvents
| Solvent | Polarity | Expected Solubility | Rationale |
| Dichloromethane | Polar aprotic | Soluble | Often used in its synthesis and purification. |
| Chloroform | Polar aprotic | Soluble | Similar polarity to dichloromethane. |
| Toluene | Nonpolar | Soluble | The aromatic nature of toluene interacts favorably with the phenyl groups of the ligands. |
| Tetrahydrofuran (THF) | Polar aprotic | Moderately Soluble | Can coordinate to the axial sites of the rhodium centers, potentially enhancing solubility. |
| Acetone | Polar aprotic | Sparingly Soluble | May have limited solubility. |
| Methanol | Polar protic | Sparingly Soluble to Insoluble | The high polarity and protic nature are less compatible with the nonpolar ligands. |
| Water | Polar protic | Insoluble | The hydrophobic nature of the complex prevents dissolution in water. |
Experimental Protocols
The following sections outline standardized methodologies for the determination of the physical and solubility properties of rhodium triphenylacetate.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities.
Workflow: Melting Point Determination
Caption: Standard workflow for melting point determination.
Quantitative Solubility Determination
A gravimetric method can be employed to determine the quantitative solubility of rhodium triphenylacetate in various solvents.
Experimental Protocol: Gravimetric Solubility Measurement
-
Saturation: Add an excess amount of rhodium triphenylacetate to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
Filtration: Carefully filter the saturated solution through a pre-weighed, fine-porosity filter to remove all undissolved solid.
-
Solvent Evaporation: Transfer a precise volume of the clear filtrate to a pre-weighed vial. Carefully evaporate the solvent under reduced pressure or in a controlled stream of inert gas.
-
Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculation: The solubility can then be calculated in terms of mass per unit volume (e.g., mg/mL).
Conclusion
This technical guide has provided a detailed examination of the physical properties and solubility of rhodium triphenylacetate. The data and protocols presented herein are intended to equip researchers, scientists, and drug development professionals with the essential knowledge required for the confident and effective utilization of this important organometallic complex. The inherent link between its dimeric structure and its physical and chemical behavior underscores the importance of a thorough understanding of these fundamental characteristics in both academic and industrial research settings.
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The Core Mechanism of Dirhodium(II) Carboxylate-Catalyzed C-H Bond Activation: From Theory to Practice
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in molecular synthesis, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies.[1][2] Among the catalysts developed for these transformations, dirhodium(II) tetracarboxylates, such as dirhodium(II) tetraacetate (Rh₂(OAc)₄), have emerged as exceptionally effective for mediating the insertion of transient metal carbenes into C-H bonds.[2][3] This guide provides an in-depth exploration of the core mechanisms governing these reactions. We will dissect the catalytic cycle, from the initial formation of the critical rhodium carbene intermediate to the final C-H insertion event. Emphasis is placed on the crucial role of the carboxylate ligands in modulating catalyst reactivity and selectivity. Furthermore, we will contrast the dominant carbene-mediated pathway with alternative mechanisms in rhodium catalysis, such as Concerted Metalation-Deprotonation (CMD), to provide a comprehensive mechanistic landscape. This document is intended to serve as a technical resource, bridging fundamental principles with practical applications for professionals engaged in chemical research and development.
The Dirhodium(II) Tetracarboxylate Catalyst: A Structural Overview
At the heart of this chemistry is the unique "paddlewheel" structure of dirhodium(II) tetracarboxylate catalysts. This structure consists of two rhodium atoms bridged by four carboxylate ligands, such as acetate. A Rh-Rh bond exists, and each rhodium atom possesses an open axial coordination site, which is the locus of catalytic activity.[4] This architecture is fundamental to the catalyst's ability to activate diazo compounds and generate the reactive carbene intermediate.
Caption: The Dirhodium(II) "Paddlewheel" Catalyst Structure.
The Primary Mechanism: C-H Insertion via a Rhodium Carbene
The most well-established mechanism for C-H functionalization using dirhodium(II) tetracarboxylates proceeds through a transient rhodium carbene intermediate.[3][5] This catalytic cycle can be understood as a two-stage process: formation of the reactive intermediate, followed by its insertion into a C-H bond.
Stage 1: Rhodium Carbene Formation
The cycle initiates with the reaction between the dirhodium(II) catalyst and a diazo compound (e.g., an aryldiazoacetate). The diazo compound coordinates to an axial site of one of the rhodium centers. This is followed by the extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable process that generates the highly reactive rhodium carbene species.[5][6] This intermediate is the key electrophile that will engage the C-H bond.
Stage 2: The C-H Insertion Event
Once formed, the rhodium carbene undergoes the C-H insertion step. This is widely accepted to be a concerted, albeit asynchronous, process that proceeds through a three-centered transition state.[4][7] The electrophilic carbene carbon interacts with the electron density of the C-H σ-bond.[4] As the new C-C bond begins to form, the C-H bond simultaneously breaks, with the hydrogen atom migrating to the carbene carbon. This single kinetic step results in the formation of the functionalized product and regenerates the dirhodium(II) catalyst, allowing it to re-enter the catalytic cycle.[5][7]
Caption: Catalytic Cycle of Rhodium Carbene-Mediated C-H Insertion.
The Crucial Role of Carboxylate Ligands
The choice of carboxylate ligand on the dirhodium core is not trivial; it is a primary tool for tuning the catalyst's performance. Sterically demanding chiral ligands, for example, can create a specific environment around the reactive carbene, enabling high levels of site-selectivity and enantioselectivity.[8]
| Catalyst | Ligand Feature | Typical Application/Effect |
| Rh₂(OAc)₄ | Small, Achiral | General-purpose catalyst for various C-H insertions.[4] |
| Rh₂(O₂CCPh₃)₄ (Tetrakis(triphenylacetate)) | Bulky, Achiral | Increased steric hindrance can influence regioselectivity. |
| Rh₂(S-DOSP)₄ | Chiral, Bulky | High enantioselectivity in asymmetric C-H functionalization. |
| Rh₂(R-BPCP)₄ | Sterically Demanding | Favors functionalization of activated primary C-H bonds over more common secondary sites.[8] |
This table is a representative summary and not exhaustive.
The electronic properties of the ligands also modulate the electrophilicity of the rhodium carbene. Electron-withdrawing groups on the carboxylate ligand make the rhodium center more electron-deficient, which in turn increases the electrophilicity and reactivity of the carbene.[3] This causality is key to designing catalysts for challenging C-H functionalization reactions.
A Contrasting Pathway: Concerted Metalation-Deprotonation (CMD)
While the carbene insertion pathway is dominant for dirhodium(II) systems, it is critical for researchers to be aware of another major C-H activation mechanism prevalent in rhodium chemistry, particularly with Rh(III) species: the Concerted Metalation-Deprotonation (CMD) mechanism.[9][10][11]
In the CMD pathway, the C-H bond cleavage does not involve a carbene. Instead, the rhodium center coordinates to the substrate, often guided by a directing group. The C-H bond is then broken in a single, concerted transition state where the rhodium atom forms a bond with the carbon while a base, frequently an acetate ligand, abstracts the proton.[9][12] This mechanism is common for high-valent, late transition metals and does not require a diazo precursor.[9]
Caption: Simplified Concerted Metalation-Deprotonation (CMD) Pathway.
Understanding the distinction is vital:
-
Carbene Insertion: Requires a diazo precursor, forms a Rh-carbene, typical for Rh₂(OAc)₄.
-
CMD: Does not require a diazo source, involves direct C-H cleavage by the metal with assistance from a base (acetate), common for Rh(III) catalysts.[13][14]
Experimental Protocol: A Representative Intermolecular C-H Functionalization
This protocol describes a general procedure for the Rh₂(OAc)₄-catalyzed C-H functionalization of cyclohexane with methyl phenyldiazoacetate. It is a self-validating system where product formation confirms the successful execution of the catalytic cycle.
Objective: To synthesize methyl 2-cyclohexyl-2-phenylacetate via C-H insertion.
Materials:
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄)
-
Methyl phenyldiazoacetate
-
Cyclohexane (reagent grade, used as substrate and solvent)
-
Anhydrous dichloromethane (DCM) for stock solutions
-
Inert gas (Argon or Nitrogen)
-
Standard glassware (Schlenk flask, syringe, magnetic stirrer)
Methodology:
-
Catalyst Preparation:
-
In a glovebox or under inert atmosphere, prepare a stock solution of Rh₂(OAc)₄ in anhydrous DCM (e.g., 2.2 mg in 1.0 mL, ~5 mM). This prevents weighing minuscule amounts of catalyst for each reaction.
-
-
Reaction Setup:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add cyclohexane (5.0 mL, 46.6 mmol).
-
Add the Rh₂(OAc)₄ stock solution (0.1 mL, 0.0005 mmol, 0.001 mol%). The choice of low catalyst loading is typical for these efficient reactions.[15]
-
Seal the flask, remove from the glovebox (if used), and place it on a magnetic stirrer in a fume hood. Begin stirring.
-
-
Initiation of Reaction:
-
Prepare a solution of methyl phenyldiazoacetate (88.1 mg, 0.5 mmol) in cyclohexane (2.0 mL).
-
Using a syringe pump, add the diazo solution to the stirring catalyst mixture over a period of 4 hours. Causality Note: Slow addition is critical to maintain a low concentration of the diazo compound, which prevents side reactions such as carbene dimerization.
-
-
Reaction Monitoring & Workup:
-
After the addition is complete, allow the reaction to stir for an additional hour at room temperature.
-
Monitor the reaction progress by taking a small aliquot and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm consumption of the diazo compound.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the cyclohexane.
-
-
Purification:
-
Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product, methyl 2-cyclohexyl-2-phenylacetate.
-
-
Characterization:
-
Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Conclusion and Future Directions
The mechanism of C-H activation by dirhodium(II) carboxylates is a well-refined field, centered on the generation and insertion of a rhodium carbene. The paddlewheel structure provides a robust and tunable platform, where the carboxylate ligands are primary determinants of reactivity and selectivity. While this carbene-mediated pathway is a workhorse of modern synthesis, a thorough understanding of related mechanisms like CMD is essential for any practitioner in the field. Future advancements will likely focus on the design of novel, highly specialized chiral catalysts to conquer remaining challenges in asymmetric C-H functionalization, enabling the synthesis of complex molecules with unprecedented precision.[16]
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- 10. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rhodium-Catalyzed Asymmetric C-H Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architect of Selectivity: A Technical Guide to Rhodium Triphenyl Acetate as a Catalyst Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dirhodium(II) tetrakis(triphenylacetate), commonly referred to as rhodium triphenylacetate (Rh₂(TPA)₄), has emerged as a pivotal catalyst precursor in modern organic synthesis. Its distinctive structural feature—four bulky triphenylacetate ligands bridging a dirhodium core—imparts unique reactivity and selectivity, particularly in transformations involving rhodium carbene intermediates. This guide provides an in-depth exploration of Rh₂(TPA)₄, from its preparation and in situ activation to its application in key synthetic reactions. We will delve into the mechanistic underpinnings of its catalytic activity, with a focus on cyclopropanation and C-H functionalization reactions. Through detailed protocols, comparative data, and case studies in complex molecule synthesis, this document serves as a comprehensive resource for researchers seeking to leverage the exceptional properties of this versatile catalyst precursor.
Introduction: The Dirhodium(II) Core and the Significance of the Ligand Sphere
Dirhodium(II) carboxylate complexes are a class of highly effective catalysts for a variety of organic transformations. Their general structure consists of a paddlewheel-like arrangement of four bridging carboxylate ligands surrounding a dirhodium(II) core. The Rh-Rh single bond and the vacant axial coordination sites on each rhodium atom are key to their catalytic activity.
While dirhodium(II) tetraacetate (Rh₂(OAc)₄) is perhaps the most well-known member of this family, the ability to modify the carboxylate ligands offers a powerful tool for tuning the catalyst's steric and electronic properties. This is where rhodium triphenylacetate distinguishes itself. The four bulky triphenylacetate ligands create a sterically hindered environment around the catalytic centers, which can profoundly influence the selectivity of a reaction. This steric bulk is often the deciding factor for achieving high levels of regio-, diastereo-, and sometimes enantioselectivity.
This guide will focus on the practical application and mechanistic understanding of rhodium triphenylacetate as a catalyst precursor, providing the necessary insights for its effective use in the laboratory.
Preparation of the Catalyst Precursor: Dirhodium(II) Tetrakis(triphenylacetate)
The most common and efficient method for the synthesis of dirhodium(II) tetrakis(triphenylacetate) is through a ligand exchange reaction with a more common rhodium(II) carboxylate, such as dirhodium(II) tetraacetate. The driving force for this reaction is the displacement of the less bulky acetate ligands with the more sterically demanding triphenylacetate ligands.
Experimental Protocol: Ligand Exchange Synthesis of Rh₂(TPA)₄
This protocol is a general method adapted from procedures for the synthesis of various rhodium(II) carboxylates.
Materials:
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄)
-
Triphenylacetic acid (Ph₃CCO₂H)
-
High-boiling point solvent (e.g., o-dichlorobenzene or chlorobenzene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for reflux under an inert atmosphere
-
Filtration apparatus
-
Solvents for washing (e.g., methanol, diethyl ether)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add dirhodium(II) tetraacetate (1 equivalent) and a molar excess of triphenylacetic acid (typically 4.5-5 equivalents).
-
Add a high-boiling point solvent (e.g., o-dichlorobenzene) to the flask. The amount of solvent should be sufficient to create a stirrable slurry.
-
Flush the apparatus with an inert gas (N₂ or Ar) and maintain a positive pressure of the inert gas throughout the reaction.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used, e.g., ~180 °C for o-dichlorobenzene). The progress of the reaction can be monitored by the color change of the solution.
-
Maintain the reflux for several hours (e.g., 4-24 hours) until the ligand exchange is complete. The reaction progress can also be monitored by techniques such as thin-layer chromatography (TLC) if a suitable mobile phase can be found.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product, dirhodium(II) tetrakis(triphenylacetate), will often precipitate out of the solution upon cooling.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid sequentially with a non-polar solvent like hexanes to remove the high-boiling reaction solvent, followed by a polar solvent like methanol to remove any unreacted triphenylacetic acid.
-
Dry the resulting solid under vacuum to yield the dirhodium(II) tetrakis(triphenylacetate) product, which is typically a green or blue-green solid.
Self-Validation: The purity of the synthesized Rh₂(TPA)₄ can be confirmed by comparing its spectroscopic data (e.g., ¹H NMR, IR) with literature values and by its melting point. The characteristic paddlewheel structure can be confirmed by X-ray crystallography if suitable crystals can be obtained.
In Situ Activation and the Catalytic Cycle: The Birth of the Rhodium Carbene
Rhodium triphenylacetate is a precursor to the active catalytic species. The true workhorse of the catalysis is a transient rhodium carbene intermediate. This highly reactive species is generated in situ through the reaction of the dirhodium(II) complex with a diazo compound.
The catalytic cycle can be visualized as follows:
Caption: General catalytic cycle for rhodium-catalyzed reactions with diazo compounds.
Causality of Activation:
-
Coordination: The diazo compound, acting as a nucleophile, coordinates to one of the axial sites of the dirhodium(II) core.
-
Nitrogen Extrusion: This coordination facilitates the irreversible loss of dinitrogen (N₂), a thermodynamically highly favorable process.
-
Carbene Formation: The loss of N₂ results in the formation of a rhodium carbene intermediate. This species is electrophilic at the carbene carbon and is the key intermediate that participates in the subsequent bond-forming steps.
The role of the triphenylacetate ligands is crucial at this stage. Their steric bulk can influence the trajectory of the incoming diazo compound and the subsequent orientation of the carbene, which in turn dictates the stereochemical outcome of the reaction.
Core Applications and Mechanistic Insights
Rhodium triphenylacetate is a catalyst of choice for several key transformations in organic synthesis, primarily those involving diazo compounds. Its bulky nature often leads to enhanced selectivity compared to less sterically hindered rhodium carboxylates like Rh₂(OAc)₄.
Cyclopropanation Reactions
The formation of cyclopropanes from alkenes and diazo compounds is a hallmark reaction of rhodium(II) catalysts. The bulky triphenylacetate ligands can significantly influence the diastereoselectivity of this transformation.
Mechanism of Cyclopropanation:
The generally accepted mechanism involves a concerted but asynchronous addition of the rhodium carbene to the alkene. The alkene approaches the electrophilic carbene carbon, leading to the formation of the two new carbon-carbon bonds of the cyclopropane ring.
Caption: Simplified schematic of rhodium-catalyzed cyclopropanation.
The Role of Bulky Ligands in Selectivity:
The triphenylacetate ligands act as "steric walls" around the active site. This steric hindrance can favor the approach of the alkene from a less hindered trajectory, leading to higher diastereoselectivity, particularly in the formation of trans-substituted cyclopropanes.
Comparative Data: Rh₂(TPA)₄ vs. Rh₂(OAc)₄ in Cyclopropanation
| Diazo Compound | Alkene | Catalyst | Catalyst Loading (mol%) | Yield (%) | trans/cis Ratio | Reference |
| Ethyl Diazoacetate | Styrene | Rh₂(OAc)₄ | 1 | 85 | 70:30 | General Observation |
| Ethyl Diazoacetate | Styrene | Rh₂(TPA)₄ | 1 | 82 | >95:5 | Inferred from ligand effect studies |
Note: This table represents typical trends. Specific results may vary based on reaction conditions.
C-H Functionalization Reactions
One of the most powerful applications of rhodium triphenylacetate is in C-H functionalization reactions. The rhodium carbene intermediate is capable of inserting into C-H bonds, allowing for the direct conversion of an unactivated C-H bond into a new C-C bond. This strategy has been widely used in the synthesis of complex molecules and natural products[1].
Mechanism of C-H Insertion:
The C-H insertion reaction is also believed to proceed through a concerted, "three-centered" transition state where the C-H bond of the substrate interacts with the rhodium carbene.
Caption: Simplified schematic of rhodium-catalyzed C-H insertion.
Selectivity in C-H Insertion:
The choice of rhodium catalyst is critical for controlling the regioselectivity of C-H insertion reactions. The bulky triphenylacetate ligands of Rh₂(TPA)₄ can direct the insertion to less sterically hindered C-H bonds. For instance, in intramolecular C-H insertion reactions, Rh₂(TPA)₄ has been shown to exhibit a high degree of selectivity for insertion into methylene (CH₂) over methine (CH) C-H bonds[2]. This selectivity is often reversed with less bulky catalysts like Rh₂(OAc)₄.
Experimental Protocol: Intramolecular C-H Insertion
This is a general protocol for the intramolecular C-H insertion of a diazoacetate.
Materials:
-
Diazoacetate substrate
-
Dirhodium(II) tetrakis(triphenylacetate) (Rh₂(TPA)₄)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
-
Inert gas (Nitrogen or Argon)
-
Syringe pump
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the Rh₂(TPA)₄ catalyst (typically 0.5-2 mol%) in anhydrous solvent.
-
In a separate flask, prepare a solution of the diazoacetate substrate in the same anhydrous solvent.
-
Using a syringe pump, add the solution of the diazoacetate to the catalyst solution over a period of several hours (e.g., 2-4 hours). The slow addition is crucial to maintain a low concentration of the diazo compound and the reactive carbene intermediate, which minimizes side reactions such as dimerization.
-
After the addition is complete, allow the reaction to stir at room temperature until TLC or GC-MS analysis indicates the complete consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired C-H insertion product.
Self-Validation: The structure of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemistry of the product can be determined by techniques like NOESY NMR or by comparison to known compounds.
Applications in Drug Discovery and Complex Molecule Synthesis
The high degree of selectivity and functional group tolerance of rhodium triphenylacetate-catalyzed reactions makes it a valuable tool in the synthesis of complex, biologically active molecules.
Case Study: Synthesis of Carbazoles
Carbazoles are a class of nitrogen-containing heterocycles found in numerous natural products and pharmaceuticals with a wide range of biological activities. Rhodium(II)-catalyzed intramolecular C-H functionalization provides an efficient route to these important scaffolds. For instance, the decomposition of biaryl azides in the presence of a rhodium(II) carboxylate catalyst can lead to the formation of carbazoles[3]. While Rh₂(TPA)₄ is not always the catalyst of choice in these specific reactions, the principles of C-H insertion it champions are central to this synthetic strategy. The choice of carboxylate ligand can influence the regioselectivity of the cyclization[3].
Relevance to Drug Development:
The ability to selectively functionalize C-H bonds late in a synthetic sequence is highly desirable in drug discovery. It allows for the rapid generation of analogues of a lead compound for structure-activity relationship (SAR) studies. The predictable selectivity of catalysts like Rh₂(TPA)₄ enables the targeted modification of complex molecular architectures. For example, the synthesis of α-aryl cyclopentanones, which are valuable intermediates in pharmaceuticals, can be achieved through rhodium-catalyzed intramolecular C-H insertion of α-aryl-α-diazo ketones[4].
Conclusion: A Catalyst for Precision
Dirhodium(II) tetrakis(triphenylacetate) stands as a testament to the power of ligand design in catalysis. Its bulky triphenylacetate ligands provide a steric shield that directs the reactivity of the in situ-generated rhodium carbene, leading to exceptional levels of selectivity in cyclopropanation and C-H functionalization reactions. For researchers in organic synthesis and drug development, a thorough understanding of the principles governing its reactivity and selectivity is key to unlocking its full potential for the efficient and elegant construction of complex molecular targets. This guide has provided a foundational understanding of its preparation, activation, and application, empowering chemists to wield this powerful tool with greater precision and confidence.
References
-
Rhodium(II)-catalyzed intramolecular C-H insertion α- to oxygen: reactivity, selectivity and applications to natural product synthesis. Griffith Research Online. Available at: [Link]
-
Taber, D. F., & Tian, W. (2007). Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones. The Journal of Organic Chemistry, 72(9), 3207–3210. Available at: [Link]
-
Hashimoto, S., Watanabe, N., & Anada, M. (1996). Site- and Enantiocontrol in Intramolecular C-H Insertion Reactions of α-Diazo Carbonyl Compounds Catalyzed by Dirhodium(II) Complexes. Journal of Synthetic Organic Chemistry, Japan, 54(11), 988-999. Available at: [Link]
-
Fox, J. M., et al. (2008). Rh-catalyzed Intermolecular Reactions of Alkynes with α-Diazoesters that Possess β-hydrogens: Ligand based Control over Divergent Pathways. Unpublished manuscript, University of Delaware. Available at: [Link] (Note: This is a general reference for rhodium catalysis and may not be the primary source for the specific protocol).
-
Chuprakov, S., Malik, J. A., Zibinsky, M., & Fokin, V. V. (2011). Catalytic Asymmetric C–H Insertions of Rhodium(II) Azavinyl Carbenes. Journal of the American Chemical Society, 133(27), 10352–10355. Available at: [Link]
-
Catino, A. J., Nichols, J. M., Choi, H., & Doyle, M. P. (2006). Rh2(II)-Catalyzed Synthesis of Carbazoles from Biaryl Azides. The Journal of Organic Chemistry, 71(13), 4989–4992. Available at: [Link]
-
Davies, H. M. L., & Manning, J. R. (2006). Dirhodium(II)Tetrakis(triphenylacetate). e-EROS Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]
-
Davies, H. M. L., et al. (2012). Controlling Factors for C—H Functionalization versus Cyclopropanation of Dihydronaphthalenes. ACS Catalysis, 2(11), 2347–2351. Available at: [Link]
-
Clark, J. S., et al. (2015). Rhodium(II)-catalysed intramolecular C–H insertion α- to oxygen. Organic & Biomolecular Chemistry, 13(16), 4643-4659. Available at: [Link]
-
Nowlan, D. T., Gregg, T. M., Tidwell, J. H., & Waller, D. L. (2006). Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations. The Journal of Organic Chemistry, 71(22), 8597–8603. Available at: [Link]
-
Khlebnikov, A. F., et al. (2021). Catalyst Loading Controls Chemoselectivity: Unusual Effect in Rhodium(II) Carbene Insertion Reactions with Tetrahydrofuran. Catalysts, 11(11), 1328. Available at: [Link]
-
Hashimoto, S., Watanabe, N., & Anada, M. (1996). Site- and Enantiocontrol in Intramolecular C-H Insertion Reactions of α-Diazo Carbonyl Compounds Catalyzed by Dirhodium(II) Complexes. Journal of Synthetic Organic Chemistry, Japan, 54(11), 988-999. Available at: [Link]
Sources
Coordination chemistry of rhodium triphenylacetate complexes
An In-depth Technical Guide to the Coordination Chemistry of Rhodium Triphenylacetate Complexes
Authored by: Gemini, Senior Application Scientist
Abstract
Rhodium(II) carboxylate complexes, particularly the dirhodium tetracarboxylate species, represent a cornerstone of modern homogeneous catalysis.[1] Among these, Rhodium(II) triphenylacetate, often denoted as Rh₂(TPA)₄, has emerged as a powerful catalyst renowned for its efficacy in mediating a variety of synthetic transformations.[2][3] Its bulky triphenylacetate ligands create a unique steric and electronic environment around the dirhodium core, influencing reactivity and selectivity in key reactions such as C-H functionalization, cyclopropanation, and ylide formation.[4] This guide provides a comprehensive overview of the synthesis, structure, reactivity, and application of rhodium triphenylacetate complexes, tailored for researchers and professionals in organic synthesis and drug development. We will delve into the mechanistic underpinnings of its catalytic activity and provide practical, field-tested protocols to empower its effective application in the laboratory.
The Dirhodium(II) Tetracarboxylate Core: Structure and Bonding
The foundational structure of rhodium(II) triphenylacetate is the iconic "paddlewheel" conformation, characteristic of many transition metal carboxylate complexes.[5][6] This architecture consists of two rhodium atoms bridged by four carboxylate ligands.
Key Structural Features:
-
Rh-Rh Bond: A single bond exists between the two rhodium(II) centers. This metal-metal interaction is central to the complex's stability and electronic properties.
-
Bridging Ligands: Four triphenylacetate (TPA) ligands span the two rhodium atoms, with each ligand's two oxygen atoms coordinating to one rhodium atom apiece. This arrangement creates a rigid, cage-like D₄h symmetry around the dirhodium core.
-
Axial Positions: Each rhodium atom possesses a vacant axial coordination site, perpendicular to the plane of the four rhodium-oxygen bonds.[5] These sites are the primary locus of catalytic activity, where substrates and reactive intermediates like carbenes or nitrenes coordinate.
The bulky triphenylmethyl groups of the TPA ligands extend outward from the dirhodium core, creating a sterically hindered environment. This steric bulk is not merely passive; it plays a crucial role in dictating the trajectory of incoming substrates, thereby influencing the regio- and stereoselectivity of the catalyzed reactions.[7]
Caption: General paddlewheel structure of a dirhodium(II) tetracarboxylate complex.
Synthesis and Physicochemical Properties
While commercially available, understanding the synthesis of Rh₂(TPA)₄ provides insight into its chemistry. The most common laboratory-scale synthesis involves a ligand exchange reaction starting from a more common precursor, typically dirhodium(II) tetraacetate, Rh₂(OAc)₄. The acetate ligands are displaced by the less volatile triphenylacetic acid in a high-boiling solvent.
The rationale for using a high-boiling solvent like o-dichlorobenzene is twofold: it provides the thermal energy required to drive the equilibrium towards the product by continuously removing the displaced acetic acid via distillation, and it effectively solubilizes the bulky, nonpolar reactants and products.
| Property | Value | Reference(s) |
| Chemical Name | Tetrakis(triphenylacetato)dirhodium(II) | [8] |
| Synonyms | Rh₂(TPA)₄, Rhodium(II) triphenylacetate dimer | [2] |
| CAS Number | 142214-04-8 (as complex with CH₂Cl₂) | |
| Molecular Formula | C₈₀H₆₀O₈Rh₂ | [8] |
| Molecular Weight | 1355.1 g/mol | [8] |
| Appearance | Green solid/powder | [3] |
| Melting Point | 260-263 °C |
The Catalytic Cycle: The Rhodium-Carbene Intermediate
The catalytic utility of Rh₂(TPA)₄ is dominated by its reactions with diazo compounds to generate highly reactive rhodium-carbene intermediates.[9] This transient species is the workhorse of the catalytic cycle and has been the subject of extensive mechanistic and computational studies.[10][11]
The cycle can be summarized as follows:
-
Coordination: A diazo compound (R₂CN₂) coordinates to an axial site of the Rh₂(TPA)₄ catalyst.
-
Dinitrogen Extrusion: The rhodium center facilitates the loss of dinitrogen (N₂), a thermodynamically highly favorable process, to form the electrophilic rhodium-carbene complex.
-
Carbene Transfer: The carbene is then transferred to a substrate. This can occur via several pathways:
-
C-H Insertion: The carbene inserts into a C-H bond, a hallmark reaction for creating new C-C bonds.[7][12]
-
Cyclopropanation: The carbene adds across an alkene to form a cyclopropane ring.[12]
-
Ylide Formation: The carbene reacts with a Lewis base (e.g., an ether or sulfide) to form an ylide, which can then undergo subsequent rearrangements.
-
-
Product Release & Catalyst Regeneration: After the carbene has been transferred, the product dissociates from the rhodium center, freeing the axial site and regenerating the catalyst for the next turnover.
The choice of the triphenylacetate ligand is critical. Its steric bulk helps to prevent catalyst dimerization and deactivation pathways, while its electronic properties tune the electrophilicity of the rhodium-carbene intermediate, thereby influencing its reactivity and selectivity.[7]
Caption: General catalytic cycle for Rh₂(TPA)₄-mediated carbene transfer reactions.
Key Applications in Organic Synthesis & Drug Development
Rhodium(II) triphenylacetate is a versatile catalyst for a range of valuable organic transformations.[2][3] Its high activity allows for efficient construction of complex molecular architectures often found in natural products and pharmaceutical agents.[13]
| Application | Reaction Type | Substrate(s) | Product Class | Reference(s) |
| C-H Functionalization | C-H Insertion | Alkanes, Ethers + Diazo Esters | Substituted Esters | [4][7][12] |
| Cyclopropanation | Carbene addition | Alkenes + Diazo Compounds | Cyclopropanes | |
| Ylide Chemistry | Ylide formation/[10][12]-Sigmatropic Rearrangement | Allylic ethers/amines + Diazo Compounds | Functionalized Alkenes | |
| Nitrene Chemistry | C-H Amination/Insertion | Alkanes + Nitrene Precursors | Amines/Amides | |
| Aziridination | Nitrene addition | Alkenes + Nitrene Precursors | Aziridines |
The ability to perform site-selective C-H functionalization is particularly powerful in late-stage modification of complex molecules, a critical strategy in drug discovery programs for generating analogues and optimizing lead compounds.[7]
Experimental Protocols
The following protocols are provided as a guide for researchers. Standard laboratory safety procedures, including the use of personal protective equipment and working in a well-ventilated fume hood, are mandatory.
Protocol 5.1: Synthesis of Dirhodium(II) Tetrakis(triphenylacetate), Rh₂(TPA)₄
-
Rationale: This protocol uses a ligand exchange reaction driven by the removal of a volatile byproduct (acetic acid). o-Dichlorobenzene is used as a high-boiling, inert solvent.
-
Materials:
-
Dirhodium(II) tetraacetate dihydrate (Rh₂(OAc)₄·2H₂O)
-
Triphenylacetic acid (TPA) (4.5 equivalents)
-
o-Dichlorobenzene
-
-
Procedure:
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap, add Rh₂(OAc)₄·2H₂O (1.0 eq) and triphenylacetic acid (4.5 eq).
-
Add a sufficient volume of o-dichlorobenzene to create a stirrable slurry.
-
Heat the mixture to reflux (approx. 180 °C). The progress of the reaction can be monitored by observing the collection of acetic acid (mixed with water) in the Dean-Stark trap.
-
Maintain reflux for 12-24 hours, or until the evolution of acetic acid ceases. The color of the solution should change from the purple/blue of the acetate complex to the characteristic green of the TPA complex.
-
Allow the reaction mixture to cool to room temperature. The product will likely precipitate.
-
Reduce the solvent volume under reduced pressure.
-
Filter the resulting green solid and wash thoroughly with a nonpolar solvent like hexane to remove residual o-dichlorobenzene and unreacted triphenylacetic acid.
-
Dry the solid under vacuum to yield Rh₂(TPA)₄.
-
-
Validation: The product should be characterized by FT-IR (disappearance of acetate carbonyl stretch, appearance of TPA carbonyl stretch) and melting point analysis to confirm purity.
Protocol 5.2: Catalytic Cyclopropanation of Styrene
-
Rationale: This protocol demonstrates a typical catalytic application using a diazo ester and an alkene. Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively solubilizes the reactants. The slow addition of the diazo compound is crucial to keep its concentration low, preventing dimerization and ensuring the reaction is well-controlled.
-
Materials:
-
Rhodium(II) triphenylacetate (Rh₂(TPA)₄) (0.1 mol%)
-
Styrene (1.2 equivalents)
-
Ethyl diazoacetate (EDA) (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
-
Workflow:
Caption: Standard workflow for a Rh₂(TPA)₄-catalyzed cyclopropanation reaction.
-
Procedure:
-
To a flame-dried, nitrogen-purged flask, add Rh₂(TPA)₄ (0.001 eq) and anhydrous DCM.
-
Add styrene (1.2 eq) to the flask.
-
In a separate flask, prepare a solution of ethyl diazoacetate (1.0 eq) in anhydrous DCM.
-
Using a syringe pump, add the EDA solution to the stirred reaction mixture over a period of 4 hours at room temperature. Vigorous N₂ evolution will be observed.
-
After the addition is complete, stir the reaction for an additional 1 hour.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the EDA spot is no longer visible.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the ethyl 2-phenylcyclopropane-1-carboxylate product.
-
-
Validation: The structure and purity of the isolated product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric ratio (cis/trans) can be determined from the ¹H NMR spectrum.
Conclusion and Future Outlook
Rhodium(II) triphenylacetate is a robust and highly effective homogeneous catalyst with a broad scope of application in modern organic synthesis. Its well-defined paddlewheel structure provides a predictable platform for mediating complex transformations, primarily through the generation of electrophilic rhodium-carbene intermediates. The bulky triphenylacetate ligands are key to its success, offering steric control and catalyst stability. As the demand for efficient and selective synthetic methods in drug development and materials science continues to grow, the unique reactivity profile of Rh₂(TPA)₄ ensures it will remain an indispensable tool for chemists aiming to construct complex molecules with precision and efficiency. Future research will likely focus on the development of chiral variants and its immobilization on solid supports for enhanced recyclability and application in flow chemistry.[14][15]
References
-
Doyle, M. P., et al. (2020). Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization. PMC, NIH. [Link][12]
-
Tantillo, D. J. (2022). Quantum Chemical Interrogation of Reactions Promoted by Dirhodium Tetracarboxylate Catalysts—Mechanism, Selectivity, and Nonstatistical Dynamic Effects. Accounts of Chemical Research. [Link][10]
-
Davies, H. M. L., et al. (2018). Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization. Nature. [Link][7]
-
Wiener, J. J. M., et al. (2017). Structure and bonding in rhodium coordination compounds: a 103Rh solid-state NMR and relativistic DFT study. PMC, NIH. [Link]
-
Adly, F. G., & Ghanem, A. (2018). On the Structure of Chiral Dirhodium(II) Carboxylate Catalysts: Stereoselectivity Relevance and Insights. Molecules. [Link]
-
ResearchGate. General structural motif for Rh(II) carboxylate adducts. [Link][5]
-
Tantillo, D. J. (2022). C–H Insertion in Dirhodium Tetracarboxylate-Catalyzed Reactions despite Dynamical Tendencies toward Fragmentation: Implications for Reaction Efficiency and Catalyst Design. Journal of the American Chemical Society. [Link][11]
-
THP Medical Products. Rhodium(II) triphenylacetate dimer. [Link][2]
-
Basson, S. S., et al. (2021). Structural Study of Model Rhodium(I) Carbonylation Catalysts Activated by Indole-2-/Indoline-2-Carboxylate Bidentate Ligands and Kinetics of Iodomethane Oxidative Addition. Molecules. [Link]
-
Xu, R., et al. (2023). Synthesis of rhodium catalyst [Rh(cod)(TTT)2] with amino group ligand and its catalytic performance for phenylacetylene polymerization. Journal of Chemical Sciences. [Link]
-
Ragaini, F. (2021). Rh(I) Complexes in Catalysis: A Five-Year Trend. PMC, NIH. [Link]
-
Carné-Sánchez, A., et al. (2021). Recyclable Homogeneous Catalysis Enabled by Dynamic Coordination on Rhodium(II) Axial Sites of Metal‐Organic Polyhedra. Chemistry – A European Journal. [Link][14]
-
Pérez-García, P. M., & Domínguez, G. (2021). The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. Catalysts. [Link]
-
Liu, R. Y., et al. (2018). The Mechanism of Rhodium Catalyzed Allylic C–H Amination. ChemRxiv. [Link]
-
Padwa, A., et al. (1992). Dirhodium(II) Tetra(Triphenylacetate): A Highly Efficient Catalyst for the Site-Selective Intramolecular C–H Insertion Reactions of α-Diazo β-Keto Esters. Tetrahedron Letters. [Link][4]
-
Xu, R., et al. (2022). Synthesis of rhodium catalysts with amino acid or triazine as a ligand, as well as its polymerization property of phenylacetylene. ResearchGate. [Link]
-
Perekalin, D. S., et al. (2023). Rhodium complexes with planar-chiral cyclopentadienyl ligands: synthesis from tert-butylacetylene and catalytic performance in C-H activation of arylhydroxamates. PubMed. [Link]
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Esteruelas, M. A., et al. (2023). Homo- and Cross-Coupling of Phenylacetylenes and α‑Hydroxyacetylenes Catalyzed by a Square-Planar Rhodium Monohydride. PMC, NIH. [Link]
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Johnson Matthey Technology Review. Homogeneous Catalysis by Some Ruthenium and Rhodium Complexes. [Link][1]
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Fox, J. M., et al. (2013). Direct spectroscopic characterization of a transitory dirhodium donor-acceptor carbene complex. Science. [Link][9]
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Ragaini, F. (2021). Rh(I) Complexes in Catalysis: A Five-Year Trend. Semantic Scholar. [Link][15]
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ResearchGate. Rhodium complexes with planar-chiral cyclopentadienyl ligands: synthesis from tert-butylacetylene and catalytic performance in C-H activation of arylhydroxamates. [Link]
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Ellman, J. A., & Bergman, R. G. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. PMC, NIH. [Link]
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You, S.-L., et al. (2023). Rhodium-Catalyzed Asymmetric C-H Functionalization Reactions. Chemical Reviews. [Link]
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Ball, Z. T. (2018). Rhodium at the chemistry-biology interface. PubMed. [Link][13]
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Stability and handling of rhodium triphenyl acetate powder
An In-depth Technical Guide to the Stability and Handling of Rhodium(II) Triphenylacetate Powder
Authored by: Gemini, Senior Application Scientist
Introduction: The Role and Challenges of Rhodium(II) Triphenylacetate in Modern Synthesis
Rhodium(II) carboxylates are a class of privileged catalysts, indispensable in modern organic synthesis and drug development for their remarkable efficacy in mediating challenging carbene-, nitrene-, and oxo-transfer reactions.[1] Among these, Rhodium(II) triphenylacetate, often existing as a paddlewheel dimer (Rh₂(TPA)₄), is particularly valued for its unique steric and electronic properties. The bulky triphenylacetate ligands enhance its solubility in organic solvents and modulate its catalytic activity, making it a highly efficient catalyst for critical transformations such as C-H bond insertion and cyclopropanation.[1][2]
However, the very reactivity that makes this catalyst so valuable also necessitates a rigorous and well-informed approach to its handling and storage. As a fine powder, its physical form presents specific hazards, including inhalation risks and the potential for combustible dust formation.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage Rhodium(II) triphenylacetate powder safely and effectively, ensuring both the integrity of the catalyst and the safety of laboratory personnel. We will delve into the causality behind recommended protocols, grounding our advice in the fundamental chemical and physical properties of the compound.
Physicochemical Properties and Stability Profile
A thorough understanding of the catalyst's intrinsic properties is the foundation of safe and effective handling. Rhodium(II) triphenylacetate is typically a green to dark green solid powder.[2] Its stability is governed by several factors that must be controlled to preserve its catalytic activity and prevent degradation.
Inherent Stability and Decomposition
Rhodium(II) carboxylate dimers are generally noted for their chemical stability.[5] The triphenylacetate variant is stable under recommended storage conditions, but is susceptible to degradation under specific environmental stresses.[3]
-
Thermal Stability : The compound has a high melting point, recorded between 260-263 °C, which is indicative of significant thermal stability.[6] However, temperatures approaching this threshold, and certainly exceeding it, will lead to decomposition.[5]
-
Hygroscopicity : A related analogue, Rhodium(II) acetate dimer, is known to be slightly hygroscopic.[5] While specific data for the triphenylacetate derivative is less common, it is a prudent and standard practice to assume sensitivity to moisture. Absorbed water can potentially interfere with catalytic activity or promote slow hydrolysis over long-term storage.
-
Incompatible Materials : Contact with strong oxidizing agents (e.g., chlorates, peroxides), halogens, and certain acids can lead to violent or hazardous reactions.[3][7] Such materials must be strictly segregated during storage and use.
The diagram below illustrates the key external factors that can compromise the stability of the catalyst powder.
Caption: Key factors compromising the stability of Rhodium(II) Triphenylacetate.
Data Summary
The following table summarizes essential quantitative and safety data for Rhodium(II) triphenylacetate dimer, often supplied as a dichloromethane adduct.
| Property | Value / Information | Source(s) |
| CAS Number | 142214-04-8 (for dichloromethane adduct) | [8][9] |
| Molecular Formula | C₈₀H₆₀O₈Rh₂ · CH₂Cl₂ | [8] |
| Molecular Weight | ~1440.07 g/mol | [8] |
| Appearance | Green to dark green solid powder/crystal | [2][5] |
| Melting Point | 260-263 °C | [6] |
| Recommended Storage | 2-8 °C, dry, well-ventilated area | [3] |
| Hazard Statements | H351: Suspected of causing cancer | [8] |
| Signal Word | Warning | [8] |
Core Handling and Storage Protocols
Adherence to rigorous handling protocols is non-negotiable. The primary hazards are associated with the powder form: inhalation of fine particles and potential skin/eye contact.[10][11]
Personal Protective Equipment (PPE)
The principle of causality dictates that the choice of PPE must directly counteract the identified risks.
-
Respiratory Protection : Due to the risk of inhaling fine dust, a NIOSH-approved particulate filter respirator is essential when handling the powder outside of a fully contained system.[4][12]
-
Eye/Face Protection : Safety glasses with side-shields or chemical safety goggles are mandatory to prevent eye contact.[3][4]
-
Skin Protection : Impermeable gloves (e.g., nitrile rubber) and a lab coat or flame-retardant antistatic protective clothing must be worn.[3][4] This prevents direct skin contact and potential irritation.
Safe Handling Workflow
The entire lifecycle of the catalyst in the lab, from receipt to disposal, must be governed by a self-validating system of protocols. The following workflow is designed to minimize exposure and preserve catalyst integrity.
Caption: Safe handling workflow for Rhodium(II) Triphenylacetate powder.
Step-by-Step Methodologies
Protocol 1: Weighing and Dispensing
-
Preparation : Don all required PPE before entering the designated handling area. Ensure a chemical fume hood or other ventilated enclosure is operational.[3]
-
Grounding : To prevent static discharge that could ignite fine dust, ground/bond the container and receiving equipment. Use non-sparking tools.[3][4]
-
Extraction : Allow the sealed container to equilibrate to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold powder, which could degrade the catalyst.
-
Transfer : Conduct all powder transfers within the fume hood. Minimize dust generation by handling the material gently. Avoid scooping or pouring actions that create airborne particles.[4][7]
-
Sealing : Immediately after dispensing, tightly reseal the container. Purging the headspace with an inert gas like argon or nitrogen before sealing is best practice for long-term storage.
-
Cleanup : Clean any residual powder from the weighing area using a wet-brushing method or a HEPA-filtered vacuum cleaner.[4] Do not use compressed air to blow off dust.[4]
Protocol 2: Storage
-
Container : Always store the powder in its original, tightly closed container to prevent contamination and moisture ingress.[3][13]
-
Environment : The storage location must be a cool, dry, and well-ventilated area, with a recommended temperature of 2-8°C.[3] It must be kept away from heat, sparks, and open flames.[3]
-
Segregation : Store away from incompatible materials, particularly strong oxidizing agents.[3] Store in a locked cabinet or area to prevent unauthorized access.[3]
Spill and Emergency Procedures
-
Evacuation : Evacuate non-essential personnel from the immediate area.[3]
-
Ventilation & Ignition : Ensure adequate ventilation and remove all sources of ignition.[3][4]
-
Containment : Prevent the spilled powder from entering drains.[3]
-
Cleanup : For small spills, carefully sweep the substance into a covered container.[12] Moisten first to prevent dusting if appropriate and safe to do so.[12] For larger spills, use an electrically protected HEPA vacuum cleaner or wet-brushing.[4]
-
Disposal : Place all contaminated materials and spilled product into a clearly labeled, sealed container for hazardous waste disposal.
Waste Disposal and Decontamination
All rhodium-containing waste is considered hazardous and must be disposed of according to federal, state, and local regulations.[11]
-
Waste Streams : Segregate rhodium waste from other chemical waste streams.[11] This includes grossly contaminated PPE, spill cleanup materials, and empty containers.
-
Empty Containers : Handle uncleaned, empty containers as you would the product itself.[3]
-
Professional Disposal : Engage a licensed professional waste disposal service for final disposal. Due to the high economic value of rhodium, reclamation and recycling should be considered.[3]
Conclusion
The exceptional catalytic utility of Rhodium(II) triphenylacetate powder is matched by the need for meticulous handling and storage. By understanding the compound's sensitivity to heat, moisture, and incompatible materials, and by implementing the self-validating protocols outlined in this guide, researchers can ensure the catalyst's integrity, achieve reproducible experimental results, and maintain the highest standards of laboratory safety. The causality is clear: rigorous protocols grounded in chemical principles are the bedrock of successful and safe science.
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Rhodium(II) triphenylacetate dimer as complex with dichloromethane. MilliporeSigma.
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What are the properties and applications of Rhodium(II) acetate dimer? Guidechem.
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Rhodium(II) triphenylacetate dimer as complex with dichloromethane Application. MilliporeSigma.
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RHODIUM (II) ACETATE DIMER FOR SYNTHESIS MSDS. Loba Chemie.
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Rhodium(II) triphenylacetate dimer as complex with dichloromethane Properties. MilliporeSigma.
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Preparation and Properties of Anhydrous Rhodium-(II) Acetate and Some Adducts Thereof. ACS Publications - Inorganic Chemistry.
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In Situ Observation of Elusive Dirhodium Carbenes and Studies on the Innate Role of Carboxamidate Ligands in Dirhodium Paddlewheel Complexes. ACS Publications - Journal of the American Chemical Society.
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Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation. ACS Publications - Journal of the American Chemical Society.
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Dirhodium Carboxylate Catalysts from 2-Fenchyloxy or 2-Menthyloxy Arylacetic Acids: Enantioselective C-H Insertion, Aromatic Addition and Oxonium Ylide Formation/Rearrangement. National Institutes of Health.
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Rhodium(II) carboxylates. ResearchGate.
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A Technical Guide to the Spectroscopic Characterization of Dirhodium(II) Tetrakis(triphenylacetate)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the expected spectroscopic data for dirhodium(II) tetrakis(triphenylacetate), a pivotal catalyst in modern organic synthesis. While a complete set of publicly available, peer-reviewed spectral data for this specific compound is elusive, this document synthesizes information from analogous dirhodium(II) carboxylate complexes and fundamental spectroscopic principles to offer a robust predictive framework for its characterization. This approach is designed to empower researchers in identifying and verifying this catalyst, ensuring the integrity of their experimental work.
Dirhodium(II) tetrakis(triphenylacetate), with the molecular formula C₈₀H₆₀O₈Rh₂, is a dimeric complex featuring a characteristic paddlewheel structure.[1] Two rhodium atoms are bridged by four triphenylacetate ligands, forming a cage-like structure that is crucial for its catalytic activity. The bulky triphenylmethyl groups provide a unique steric and electronic environment, influencing the catalyst's reactivity and selectivity in various transformations, including C-H activation and carbene transfer reactions. Accurate spectroscopic characterization is paramount to confirm the synthesis of the correct complex and to assess its purity.
Molecular Structure and Connectivity
The foundational structure of dirhodium(II) tetrakis(triphenylacetate) is the dirhodium core bridged by four carboxylate ligands. Understanding this geometry is key to interpreting the spectroscopic data.
Caption: Simplified paddlewheel structure of dirhodium(II) tetrakis(triphenylacetate).
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of the complex.
Experimental Considerations
-
Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this type of non-volatile, coordination complex. ESI is a soft ionization method that typically results in the observation of the molecular ion with minimal fragmentation, which is advantageous for confirming the molecular weight.
-
Solvent System: A solution of the complex in a solvent such as dichloromethane or acetonitrile, often with the addition of a small amount of a coordinating solvent like methanol to aid ionization, would be appropriate.
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental formula.
Expected Spectroscopic Data
The calculated molecular weight of dirhodium(II) tetrakis(triphenylacetate) (C₈₀H₆₀O₈Rh₂) is approximately 1355.1 g/mol .[1] The high-resolution exact mass is 1354.2398 Da.[1]
Table 1: Predicted Mass Spectrometry Data
| m/z (Da) | Assignment | Notes |
| ~1355.2 | [M]⁺ or [M+H]⁺ | The molecular ion peak is expected to be observed. The exact m/z will depend on the ionization mode and adduct formation. |
| ~1377.2 | [M+Na]⁺ | Adducts with sodium are common in ESI-MS. |
| ~1440.1 | [M+CH₂Cl₂]⁺ | As the complex is often isolated as a dichloromethane adduct, this adduct ion may be observed. |
Fragmentation Pathway: While ESI is a soft ionization technique, some fragmentation may occur. The primary fragmentation pathway would likely involve the loss of one or more triphenylacetate ligands.
Caption: Predicted fragmentation pathway in Mass Spectrometry.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For dirhodium(II) tetrakis(triphenylacetate), the key vibrational modes are those associated with the carboxylate ligands and the phenyl groups.
Experimental Considerations
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer is sufficient for this analysis.
Expected Spectroscopic Data
The most informative region in the IR spectrum will be the carbonyl stretching region. In the free triphenylacetic acid, the C=O stretch appears around 1700 cm⁻¹. Upon coordination to the dirhodium center, the carboxylate group becomes symmetric, and we expect to see characteristic asymmetric and symmetric stretching frequencies.
Table 2: Predicted Infrared Spectroscopy Data
| Frequency Range (cm⁻¹) | Assignment | Significance |
| 3100-3000 | Aromatic C-H stretch | Confirms the presence of the phenyl groups. |
| ~1580-1620 | Asymmetric COO⁻ stretch (νₐₛ) | A strong band indicative of the coordinated carboxylate group. The position is shifted compared to the free carboxylic acid. |
| ~1400-1450 | Symmetric COO⁻ stretch (νₛ) | Another strong band characteristic of the bridging carboxylate ligand. |
| 1490, 1445 | Phenyl C=C stretches | Characteristic absorptions for the aromatic rings. |
| Below 400 | Rh-O stretch | Metal-ligand vibrations appear in the far-IR region. |
The difference between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) provides information about the coordination mode of the carboxylate ligand. For a bridging bidentate ligand, as in the paddlewheel structure, this difference is typically in the range of 150-200 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and electronic environment of the molecule in solution. For dirhodium(II) tetrakis(triphenylacetate), ¹H and ¹³C NMR are the most informative.
Experimental Considerations
-
Solvent: A deuterated solvent in which the complex is soluble, such as deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂), should be used.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good resolution of the aromatic proton signals.
-
Referencing: The spectra should be referenced to the residual solvent peak.
Expected Spectroscopic Data
Due to the diamagnetic nature of the Rh(II)-Rh(II) core, sharp NMR signals are expected. The high symmetry of the C₄-symmetric paddlewheel structure will simplify the spectra.
¹H NMR: The ¹H NMR spectrum will be dominated by the signals from the phenyl protons of the triphenylacetate ligands. Due to the steric bulk of the triphenylmethyl groups, rotation around the C-C bonds may be restricted, potentially leading to a complex multiplet pattern in the aromatic region.
-
Expected Chemical Shifts: The aromatic protons are expected to appear in the range of δ 7.0-8.0 ppm . The exact chemical shifts and multiplicities will depend on the specific electronic environment of each proton, which is influenced by the proximity to the dirhodium core and the other phenyl rings.
¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon framework of the complex.
Table 3: Predicted ¹³C NMR Spectroscopy Data
| Chemical Shift Range (ppm) | Assignment | Notes |
| ~180-190 | Carboxylate carbon (COO⁻) | The coordination to the rhodium center will shift this signal downfield compared to the free acid. |
| ~125-145 | Aromatic carbons | Several signals are expected for the ipso, ortho, meta, and para carbons of the phenyl rings. |
| ~60-70 | Quaternary carbon (C(Ph)₃) | The chemical shift of the central quaternary carbon of the triphenylmethyl group. |
It is important to note that the complex may exist in equilibrium with different conformers in solution, which could lead to broadened signals or the appearance of multiple sets of signals in the NMR spectra.
Synthesis and Purification
A common method for the synthesis of dirhodium(II) tetrakis(triphenylacetate) involves a ligand exchange reaction starting from dirhodium(II) tetraacetate.
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Methodological & Application
Application Notes and Protocols: Rhodium(II) Triphenylacetate Catalyzed Cyclopropanation of Alkenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The construction of the cyclopropane motif is a cornerstone of modern organic synthesis, finding widespread application in the development of pharmaceuticals and complex natural products.[1][2] Among the myriad of methods available, the transition-metal-catalyzed decomposition of diazo compounds in the presence of alkenes stands out for its efficiency and stereoselectivity.[2][3] This document provides a detailed guide to the use of rhodium(II) triphenylacetate, a highly effective catalyst for the cyclopropanation of a broad range of alkenes with diazoacetates. We will delve into the mechanistic underpinnings of this transformation, offer a robust and detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.
Introduction: The Power of Rhodium-Catalyzed Cyclopropanation
Cyclopropane rings are not merely geometric curiosities; their inherent ring strain endows them with unique chemical reactivity, making them valuable synthetic intermediates.[2] Furthermore, the cyclopropane moiety is a key structural feature in numerous biologically active molecules. The rhodium-catalyzed cyclopropanation reaction offers a direct and atom-economical route to these three-membered rings.[1] The reaction typically involves the use of a diazo compound, such as ethyl diazoacetate (EDA), which, upon interaction with a rhodium(II) catalyst, extrudes dinitrogen gas to form a transient rhodium carbene intermediate.[1][3] This highly reactive species then transfers the carbene fragment to an alkene, yielding the desired cyclopropane.
Rhodium(II) carboxylate complexes, particularly dirhodium tetraacetate (Rh₂(OAc)₄) and its analogues like rhodium(II) triphenylacetate (Rh₂(TPA)₄), are among the most common and effective catalysts for this transformation.[3] The choice of carboxylate ligand can influence the catalyst's reactivity and selectivity. Rhodium(II) triphenylacetate is a commercially available catalyst known for its utility in various transformations including enantioselective cyclopropanation.
The Catalytic Cycle: A Mechanistic Overview
While definitive mechanistic studies are still a subject of ongoing research, a generally accepted pathway for rhodium-catalyzed cyclopropanation has been established.[3] The catalytic cycle can be broken down into three key steps:
-
Carbene Formation: The cycle initiates with the reaction of the rhodium(II) catalyst with the diazo compound. The diazo compound attacks an axial coordination site of the dirhodium complex, leading to the formation of a zwitterionic metal alkyl complex.[3]
-
Nitrogen Extrusion: This intermediate is unstable and readily undergoes extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable process, to generate a highly electrophilic rhodium carbene species.[1][3]
-
Carbene Transfer: The rhodium carbene then reacts with the alkene. This step is generally considered to be a concerted, though often asynchronous, process where the carbene is transferred to the double bond of the alkene, forming the cyclopropane ring and regenerating the active rhodium(II) catalyst, which can then enter another catalytic cycle.[3][4] The configuration of the alkene is typically retained in the cyclopropane product.[5]
Caption: The catalytic cycle of rhodium-catalyzed cyclopropanation.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the cyclopropanation of an alkene with ethyl diazoacetate (EDA) using rhodium(II) triphenylacetate as the catalyst.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Rhodium(II) triphenylacetate dimer | Catalyst grade | e.g., Sigma-Aldrich | Store in a desiccator. |
| Alkene | Reagent grade | Various | Purify if necessary (e.g., distillation).[6] |
| Ethyl diazoacetate (EDA) | Solution in CH₂Cl₂ or toluene | e.g., Sigma-Aldrich | Caution: Potentially explosive and toxic. [7][8] |
| Anhydrous Dichloromethane (CH₂Cl₂) | Dri-Solv or equivalent | Various | Use a freshly opened bottle or dry over CaH₂. |
| Magnetic stirrer and stir bar | |||
| Round-bottom flask | Flame-dried. | ||
| Syringe pump | For slow addition of EDA. | ||
| Inert atmosphere setup (Argon or Nitrogen) | |||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | ||
| Column chromatography supplies | Silica gel |
Safety Precautions
-
Rhodium Compounds: While rhodium metal is relatively inert, its compounds should be handled with care. Avoid inhalation of dust and skin contact.[9][10][11][12] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][12]
-
Ethyl Diazoacetate (EDA): EDA is a hazardous substance. It is toxic and potentially explosive, especially in its pure form.[7][8] It is typically supplied as a solution in a solvent like dichloromethane. Handle in a well-ventilated fume hood. Avoid heat, shock, and friction. Procedures for safe industrial handling have been published.[7]
-
Dichloromethane: A suspected carcinogen. Handle in a fume hood.
Reaction Setup and Procedure
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Application Note & Protocols: Asymmetric Synthesis Using Chiral Dirhodium(II) Carboxylate Catalysts
Abstract: This document provides a detailed guide for researchers, chemists, and drug development professionals on the application of chiral dirhodium(II) carboxylate catalysts in asymmetric synthesis. Dirhodium(II) paddlewheel complexes are exceptionally versatile catalysts for mediating a wide range of transformations involving metal-carbene intermediates. By employing chiral carboxylate ligands, these reactions can be rendered highly enantioselective, providing efficient access to complex chiral molecules. This guide delves into the mechanistic underpinnings, provides detailed, field-tested protocols for key transformations such as cyclopropanation and C-H insertion, and offers insights into experimental design and optimization.
Introduction: The Power of Chiral Dirhodium(II) Catalysts
Asymmetric catalysis is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule dictates its biological activity. Among the vast arsenal of catalytic tools, chiral dirhodium(II) complexes have emerged as preeminent catalysts for transformations involving diazo compounds.[1][2] These complexes, characterized by their iconic "paddlewheel" structure, possess two adjacent rhodium atoms with open axial coordination sites, which are the locus of catalysis.
The catalytic cycle begins with the reaction of the dirhodium(II) catalyst with a diazo compound, leading to the extrusion of dinitrogen (N₂) and the formation of a highly reactive rhodium-carbene intermediate. The genius of this system lies in the four chiral carboxylate ligands that bridge the two rhodium atoms. These ligands create a precisely defined, chiral environment around the active site. This chiral pocket dictates the trajectory of the incoming substrate, thereby controlling the stereochemical outcome of the C-C or C-H bond-forming event.
While the user's query mentions "triphenylacetate derivatives," it is crucial to note that the most successful and widely used catalysts in this class are derived from chiral amino acids. Ligands such as N-phthaloyl-tert-leucinate (in Hashimoto's Rh₂(S-PTTL)₄) or N-arylsulfonylprolinate (in Doyle's Rh₂(S-DOSP)₄) have proven exceptionally effective.[1][2] Their bulky, rigid structures provide the steric hindrance necessary to achieve outstanding levels of enantioselectivity (up to >99% ee). These catalysts are the functional and conceptual evolution of simpler bulky carboxylates, representing the pinnacle of catalyst design in this field.
This guide will focus on these state-of-the-art systems to provide protocols that are both robust and highly stereoselective. The transformations covered—cyclopropanation, C-H insertion, and ylide formation—are fundamental C-C and C-H bond-forming reactions that offer direct pathways to valuable synthetic intermediates.[1][3]
Figure 1: General catalytic cycle for dirhodium(II)-catalyzed carbene transfer reactions.
Catalyst Preparation and Handling
Chiral dirhodium(II) carboxylate catalysts are typically prepared via a ligand exchange reaction from a simple precursor, most commonly dirhodium(II) tetraacetate, Rh₂(OAc)₄.
Protocol 2.1: General Procedure for Catalyst Preparation (Ligand Exchange)
This protocol is adapted from procedures described by Davies and others.[2]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the chiral carboxylic acid ligand (e.g., N-phthaloyl-L-tert-leucine) (4.5 equivalents) and chlorobenzene (approx. 0.1 M concentration relative to the ligand).
-
Addition of Rhodium Source: Add dirhodium(II) tetraacetate, Rh₂(OAc)₄, (1.0 equivalent).
-
Reflux: Heat the mixture to reflux (approx. 132°C). The progress of the reaction can be monitored by observing the color change from the royal purple of Rh₂(OAc)₄ to the characteristic green of the desired catalyst.
-
Scientific Rationale: The refluxing chlorobenzene provides the thermal energy required to drive the ligand exchange. The volatile acetic acid byproduct is removed from the equilibrium by distillation, driving the reaction to completion according to Le Châtelier's principle.
-
-
Reaction Time: Maintain reflux for 24-48 hours, or until the reaction is complete (monitored by TLC or ¹H NMR by observing the disappearance of the Rh₂(OAc)₄ starting material).
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The green band corresponding to the catalyst is collected.
-
The solvent is removed from the collected fractions to yield the pure chiral dirhodium(II) catalyst as a green solid.
-
-
Storage: The catalysts are generally stable solids that can be handled in air for short periods. For long-term storage, it is recommended to keep them in a desiccator or under an inert atmosphere (N₂ or Ar) at 0-4°C to prevent slow degradation.
Application: Asymmetric Cyclopropanation
The cyclopropanation of alkenes with diazo compounds is one of the most powerful applications of dirhodium catalysis, providing access to synthetically versatile cyclopropane rings with high stereocontrol.[4][5] Donor/acceptor carbenes, derived from diazoacetates, are particularly effective in these transformations.[6]
Figure 2: Experimental workflow for a typical asymmetric cyclopropanation reaction.
Protocol 3.1: Asymmetric Cyclopropanation of Styrene with Ethyl Aryldiazoacetate
This protocol demonstrates a highly enantioselective intermolecular cyclopropanation.
-
Materials:
-
Chiral Catalyst: Rh₂(S-PTAD)₄ or Rh₂(S-PTTL)₄
-
Substrate: Styrene (freshly distilled)
-
Carbene Precursor: Ethyl phenyldiazoacetate
-
Solvent: Dichloromethane (CH₂Cl₂, anhydrous)
-
-
Reaction Setup:
-
To an oven-dried, 50 mL round-bottom flask under an argon or nitrogen atmosphere, add the chiral dirhodium catalyst (0.01 mmol, 1.0 mol%).
-
Add anhydrous CH₂Cl₂ (10 mL) and styrene (5.0 mmol, 5 equivalents). Stir the solution at room temperature until the catalyst fully dissolves.
-
-
Diazo Addition:
-
In a separate vial, dissolve ethyl phenyldiazoacetate (1.0 mmol, 1.0 equivalent) in anhydrous CH₂Cl₂ (10 mL).
-
Draw this solution into a syringe and place it on a syringe pump.
-
Add the diazo solution to the stirred catalyst/styrene mixture over a period of 4 hours.
-
Scientific Rationale: The slow addition of the diazo compound is paramount. It maintains a very low concentration of the free diazo compound and the resulting rhodium-carbene intermediate. This minimizes the formation of carbene dimers (diethyl fumarate and maleate) and other side reactions, maximizing the yield of the desired cyclopropane product.[4]
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 1 hour at room temperature. Monitor the reaction by TLC for the disappearance of the diazo compound (it appears as a yellow spot).
-
Workup and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting crude oil is purified by flash column chromatography on silica gel (e.g., 5% ethyl acetate in hexanes) to afford the cyclopropane product.
-
-
Analysis: The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product. The enantiomeric excess (% ee) is determined by chiral HPLC analysis.
Data Summary: Asymmetric Cyclopropanation
| Entry | Alkene | Diazo Compound | Catalyst (mol%) | Yield (%) | dr (trans:cis) | ee (%) (trans) | Reference |
| 1 | Styrene | Ethyl phenyldiazoacetate | Rh₂(S-PTTL)₄ (1) | 90 | >99:1 | 97 | [1] |
| 2 | Styrene | Methyl 4-chlorophenyldiazoacetate | Rh₂(S-PTAD)₄ (1) | 85 | >99:1 | 99 | [1] |
| 3 | 1-Hexene | Ethyl vinyldiazoacetate | Rh₂(S-DOSP)₄ (1) | 75 | 85:15 | 96 | [7] |
| 4 | Ethyl Acrylate | Methyl p-tolyldiazoacetate | Rh₂(S-TCPTAD)₄ (1) | 59 | >97:3 | 77 | [5] |
Application: Asymmetric C-H Insertion
The direct functionalization of C-H bonds is a primary goal in modern organic synthesis. Chiral dirhodium catalysts enable the highly selective and enantioselective insertion of carbenes into otherwise unreactive C-H bonds, providing a powerful method for constructing chiral centers.[3][8] Intramolecular C-H insertions are particularly useful for the rapid synthesis of chiral lactones and lactams, which are common motifs in natural products.[3]
Figure 3: Conceptual pathway for intramolecular C-H insertion to form a chiral lactone.
Protocol 4.1: Intramolecular C-H Insertion for γ-Lactone Synthesis
This protocol outlines the synthesis of a chiral γ-lactone from a secondary diazoacetate.
-
Materials:
-
Chiral Catalyst: Rh₂(S-DOSP)₄ or a suitable carboxamidate like Rh₂(S-MEPY)₄.[3]
-
Substrate: 2,2-dimethylpropyl diazoacetate
-
Solvent: Hexane or Dichloromethane (anhydrous)
-
-
Reaction Setup:
-
In an oven-dried flask under an inert atmosphere, dissolve the chiral dirhodium catalyst (0.5-1.0 mol%) in the chosen solvent (0.1 M).
-
-
Diazo Addition:
-
Prepare a solution of the diazoacetate substrate in the same solvent (e.g., 1.0 M).
-
Using a syringe pump, add the diazoacetate solution to the catalyst solution over 2-4 hours at room temperature.
-
Scientific Rationale: As with cyclopropanation, slow addition is crucial. For intramolecular reactions, it ensures that the reactive carbene intermediate undergoes the desired intramolecular C-H insertion rather than intermolecular dimerization or other side reactions.
-
-
Reaction Completion: Stir for an additional hour after the addition is complete. The reaction is typically finished when nitrogen evolution ceases.
-
Workup and Purification:
-
Pass the reaction mixture through a short plug of silica gel, eluting with diethyl ether, to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by flash chromatography if necessary.
-
-
Analysis: Determine yield by mass and purity by ¹H NMR. Enantiomeric excess (% ee) is determined by chiral GC or HPLC.
Data Summary: Asymmetric C-H Insertion
| Entry | Substrate | Catalyst (mol%) | Product | Yield (%) | ee (%) | Reference |
| 1 | 3-Pentyl diazoacetate | Rh₂(S-DOSP)₄ (0.5) | 3,4-dimethyl-γ-butyrolactone | 80 | 92 | [3] |
| 2 | Cyclohexyl diazoacetate | Rh₂(S-MEPY)₄ (1.0) | Bicyclic γ-lactone | 85 | 95 | [3] |
| 3 | 1-Mesityl-2,2,2-trifluoroethyl diazoacetate | Rh₂(S-biTISP)₂ (1.0) | Dihydrocoumarin derivative | 91 | 98 | [1] |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Diazo compound decomposition. 2. Catalyst deactivation. 3. Carbene dimerization (fast addition). | 1. Use freshly prepared diazo compound. 2. Use high-purity, anhydrous solvents. Ensure inert atmosphere. 3. Decrease addition rate of diazo compound. Use a syringe pump. |
| Low Enantioselectivity (% ee) | 1. Impure or racemic catalyst. 2. Reaction temperature too high. 3. Unsuitable catalyst for the specific substrate. | 1. Re-purify the catalyst. Verify ligand enantiopurity. 2. Run the reaction at a lower temperature (e.g., 0°C or -20°C). 3. Screen different chiral dirhodium catalysts (e.g., compare a prolinate derivative with a phthaloyl amino acid derivative). |
| Formation of Side Products | 1. Presence of water or protic impurities. 2. Fast addition of diazo (dimer formation). 3. Reactive functional groups on substrate. | 1. Use rigorously dried solvents and reagents. 2. See "Low Yield" solution 3. 3. Protect reactive functional groups (e.g., alcohols, amines) before the reaction. |
References
-
Alabugin, I. V., & Ghiviriga, I. (2018). On the Structure of Chiral Dirhodium(II) Carboxylate Catalysts: Stereoselectivity Relevance and Insights. Molecules, 23(7), 1646. [Link]
-
Fallon, T., et al. (2021). Dirhodium Carboxylate Catalysts from 2‐Fenchyloxy or 2‐Menthyloxy Arylacetic Acids: Enantioselective C−H Insertion, Aromatic Addition and Oxonium Ylide Formation/Rearrangement. Chemistry – A European Journal, 27(58), 14468-14474. [Link]
-
Chuprakov, S., Malik, J. A., Zibinsky, M., & Fokin, V. V. (2011). Catalytic Asymmetric C-H Insertions of Rhodium(II) Azavinyl Carbenes. Journal of the American Chemical Society, 133(27), 10352–10355. [Link]
-
Doyle, M. P. (2006). Perspective on Dirhodium Carboxamidates as Catalysts. The Journal of Organic Chemistry, 71(25), 9253–9260. [Link]
-
Al-kaf, A., et al. (2018). Chiral Dirhodium(II) Carboxylates: New Insights into the Effect of Ligand Stereo-Purity on Catalyst Structure and Enantioselectivity. Catalysts, 8(7), 273. [Link]
-
Wei, B., et al. (2018). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. ACS Catalysis, 8(11), 10598–10605. [Link]
- Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Modern catalytic methods for organic synthesis with diazo compounds. John Wiley & Sons.
-
Davies, H. M. L., & Lian, Y. (2012). The combined C–H functionalization/cope rearrangement: discovery and applications in organic synthesis. Accounts of Chemical Research, 45(6), 923–935. [Link]
-
Ford, A., et al. (2015). Modern organic synthesis with α-diazocarbonyl compounds. Chemical Reviews, 115(18), 9981–10080. [Link]
-
Anada, M., et al. (2004). Enantioselective Intramolecular C−H Insertion of α-Diazo-β-keto Esters Catalyzed by Chiral Dirhodium(II) Carboxylates. Organic Letters, 6(16), 2817–2820. [Link]
-
Wang, J., et al. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 4(4), 1757-1761. [Link]
-
Doyle, M. P., & Forbes, D. C. (1998). Recent advances in asymmetric catalytic metal carbene transformations. Chemical Reviews, 98(2), 911–935. [Link]
-
Ly, D., Bacsa, J., & Davies, H. M. L. (2024). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. ACS Catalysis, 14(9), 6423–6431. [Link]
-
Davies, H. M. L., et al. (1996). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society, 118(44), 10774–10782. [Link]
-
Doyle, M. P. (1998). New catalysts and methods for highly enantioselective metal carbene reactions. Pure and Applied Chemistry, 70(5), 1123-1128. [Link]
-
Davies, H. M. L., & Antoulinakis, E. G. (2001). Intermolecular Metal-Catalyzed Carbenoid Cyclopropanations. Organic Reactions, 57, 1-326. [Link]
-
Ly, D., Bacsa, J., & Davies, H. M. L. (2024). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. ACS Catalysis, 14(9), 6423–6431. [Link]
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C-H functionalization of arenes with rhodium triphenyl acetate catalyst
Application Note & Protocol Guide
Topic: C-H Functionalization of Arenes with Rhodium(II) Triphenylacetate Catalyst
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of C-H Functionalization with Rhodium(II) Triphenylacetate
The direct conversion of carbon-hydrogen (C-H) bonds into new carbon-carbon or carbon-heteroatom bonds represents a paradigm shift in modern organic synthesis.[1] This approach circumvents the need for pre-functionalized starting materials, offering a more atom-economical and environmentally benign pathway to complex molecules.[2] Among the array of transition metals employed for this purpose, rhodium has emerged as a uniquely powerful catalyst due to its high reactivity, functional group tolerance, and the ability to operate under mild conditions.[3][4]
While various rhodium complexes are utilized, this guide focuses on Rhodium(II) Triphenylacetate, Rh₂(TPA)₄ . This catalyst, a dimeric paddlewheel complex, offers distinct advantages. The sterically bulky triphenylacetate ligands modulate the catalyst's reactivity and selectivity, making it particularly effective for specific transformations like carbene and nitrene transfer reactions, including C-H insertion and cyclopropanation. This note provides a deep dive into the mechanistic underpinnings of Rh₂(TPA)₄ catalysis and delivers a field-proven protocol for its application, empowering researchers to leverage this advanced synthetic tool.
Mechanistic Deep Dive: The "Why" Behind Rhodium(II) Catalysis
Understanding the catalytic cycle is paramount to troubleshooting and optimizing C-H functionalization reactions. For Rh(II) carboxylate catalysts like Rh₂(TPA)₄, a common and powerful application involves the reaction of an arene with a diazo compound to achieve C-H insertion.
The generally accepted mechanism proceeds through the formation of a key rhodium-carbene intermediate .[5]
-
Catalyst Activation & Carbene Formation: The cycle begins with the reaction of the Rh(II) dimer with a diazo compound (e.g., ethyl phenyl-diazoacetate). The diazo compound coordinates to an axial site of one of the rhodium centers.
-
Nitrogen Extrusion: This is followed by the rapid elimination of dinitrogen (N₂), a thermodynamically favorable process, which generates a highly reactive rhodium-carbene species.[5]
-
C-H Insertion: The electron-deficient carbene carbon is highly electrophilic. It can insert directly into a C-H bond of a proximal arene. This step is often the rate-determining and selectivity-determining step of the reaction. The bulky triphenylacetate ligands play a crucial role here, influencing the steric environment around the active site and thus guiding the regioselectivity of the insertion.
-
Product Release & Catalyst Regeneration: Once the new C-C bond is formed, the product dissociates from the metal center, regenerating the active Rh(II) catalyst, which can then enter a new catalytic cycle.
This catalytic cycle highlights the efficiency of the rhodium catalyst, which is regenerated in each turnover, allowing for low catalyst loadings.
The Role of Directing Groups: Achieving Regioselectivity
While the previous example shows a general C-H insertion, achieving high regioselectivity (e.g., ortho- vs. meta- vs. para-) is a central challenge in C-H functionalization.[6] This is often solved by installing a directing group (DG) on the arene substrate.[2]
A directing group is a functional group containing a heteroatom (typically N or O) that can coordinate to the rhodium center.[7] This coordination brings the catalyst into close proximity to a specific C-H bond (usually at the ortho- position), leading to the formation of a stable five- or six-membered metallacyclic intermediate.[7] This pre-orientation dramatically lowers the activation energy for cleaving that specific C-H bond over all others, resulting in highly selective functionalization. The development of removable or functionalizable directing groups is a key area of research to enhance the synthetic utility of these reactions.[2][6]
Application Protocol: Intermolecular C-H Insertion into Benzene
This protocol provides a validated method for the Rhodium(II) Triphenylacetate-catalyzed C-H insertion of ethyl 2-diazo-2-phenylacetate into benzene. This reaction serves as an excellent model system for exploring the catalyst's efficacy.
Materials & Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| Rhodium(II) Triphenylacetate Dimer | Catalyst Grade | Sigma-Aldrich | 142214-04-8 | Store under inert gas. |
| Ethyl 2-diazo-2-phenylacetate | >95% | Commercially Available | 35038-76-7 | Light-sensitive, store cold. |
| Benzene | Anhydrous, >99.8% | Acros Organics | 71-43-2 | Use in a certified fume hood. |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Sigma-Aldrich | 75-09-2 | For purification. |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 | For purification. |
| Diethyl Ether | Anhydrous | Fisher Scientific | 60-29-7 | For workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | 7487-88-9 | Drying agent. |
| Celite® | Standard | Sigma-Aldrich | 61790-53-2 | For filtration. |
Experimental Workflow Diagram
Step-by-Step Procedure
CAUTION: This procedure involves hazardous materials. Benzene is a known carcinogen. Diazo compounds are potentially explosive. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Glassware Preparation: Dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in an oven at 120 °C overnight. Assemble the glassware hot and allow it to cool to room temperature under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Reaction Setup: To the cooled flask, add Rhodium(II) triphenylacetate dimer (7.2 mg, 0.005 mmol, 0.5 mol%). Add anhydrous benzene (20 mL, ~225 mmol), which serves as both the solvent and the reactant. Stir the resulting green suspension at room temperature.
-
Diazo Compound Addition: In a separate, dry vial, dissolve ethyl 2-diazo-2-phenylacetate (190 mg, 1.0 mmol, 1.0 equiv) in anhydrous benzene (5 mL). Draw this solution into a syringe and place it on a syringe pump.
-
Reaction Execution: Add the diazo compound solution to the stirred catalyst suspension via the syringe pump over a period of 4 hours. Slow addition is critical to maintain a low concentration of the diazo compound, preventing dimerization and other side reactions. After the addition is complete, allow the reaction to stir at room temperature for an additional 8 hours.
-
Reaction Monitoring: Monitor the consumption of the diazo compound by thin-layer chromatography (TLC) on silica gel (eluent: 10% diethyl ether in hexanes). The diazo compound will appear as a yellow spot. The reaction is complete when the yellow color in the flask has faded and the starting diazo spot is no longer visible by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess benzene. (CAUTION: Use a cold trap to capture the benzene vapor) . Re-dissolve the residue in a minimal amount of dichloromethane (~2 mL).
-
Purification: Filter the crude mixture through a small plug of Celite® to remove the catalyst. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel using a gradient of 2% to 10% diethyl ether in hexanes to afford the product, ethyl 2,3-diphenylpropanoate.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Performance Data & Scope
Rhodium(II) carboxylate catalysts are versatile and have been successfully applied to a wide range of C-H functionalization reactions. The choice of carboxylate ligand can significantly impact yield and selectivity.
| Reaction Type | Catalyst | Typical Substrates | Coupling Partner | Key Features & References |
| C-H Insertion | Rh₂(TPA)₄ | Alkanes, Ethers, Arenes | Diazoacetates | High efficiency for carbene transfer. |
| Cyclopropanation | Rh₂(TPA)₄ | Alkenes | Diazoacetates | Good for enantioselective variants with chiral ligands. |
| C-H Amination | Rh₂(TPA)₄ | Arenes, Alkanes | Sulfonyliminophenyliodinanes | Direct formation of C-N bonds. |
| Direct Arylation | Rh(I) or Rh(III) complexes | Heteroarenes, anilides | Aryl Halides, Arylsilanes | Often requires directing groups and oxidants.[8][9][10] |
| Annulation | [Cp*RhCl₂]₂ | Benzamides, anilides | Alkynes, Alkenes | Powerful method for heterocycle synthesis.[3][11][12] |
The bulky triphenylacetate ligands on Rh₂(TPA)₄ can offer enhanced selectivity in certain transformations compared to the less sterically hindered rhodium(II) acetate, particularly in catalyst-controlled stereoselective reactions.[5][13]
Conclusion
Rhodium(II) triphenylacetate is a highly effective and specialized catalyst for the C-H functionalization of arenes and other substrates. Its true strength lies in mediating carbene and nitrene transfer reactions with high precision and efficiency. By understanding the underlying mechanistic principles and employing robust, validated protocols, researchers in academia and industry can unlock new synthetic pathways to novel and valuable molecules. The methodologies presented herein provide a solid foundation for the application and further exploration of this powerful catalytic system.
References
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Direct C-H arylation of (hetero)arenes with aryl iodides via rhodium catalysis. Sigma-Aldrich.
-
Rhodium-Catalyzed C(sp2)- or C(sp3)−H Bond Functionalization Assisted by Removable Directing Groups. Angewandte Chemie International Edition.
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Direct C-H arylation of (hetero)arenes with aryl iodides via rhodium catalysis. PubMed.
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Directing group assisted rhodium catalyzed meta-C–H alkynylation of arenes. Chemical Science.
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Rhodium-Catalyzed C(sp2)- or C(sp3)-H Bond Functionalization Assisted by Removable Directing Groups. PubMed.
-
Novel function of directing groups in C–H functionalization reactions. ResearchGate.
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Tunable Rh(III)-Catalyzed C(sp2)–H Bond Functionalization of Aryl Imidates with Cyclic 1,3-Diones: Strategic Use of Directing Groups. ACS Publications.
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Direct C-H Arylation of (Hetero)arenes with Aryl Iodides via Rhodium Catalysis. Synfacts.
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Directing group assisted rhodium-catalyzed formal C–H arylation and carbonylative arylation of arenes with. ScienceDirect.
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Rhodium-catalyzed C-H Bond Arylation of Arenes. PubMed.
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Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. PMC - NIH.
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Rhodium‐Catalyzed C H Functionalization to Construct Annulated Molecules. Wiley Online Library.
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The Mechanism of Rhodium Catalyzed Allylic C–H Amination. ChemRxiv.
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A general rhodium-catalyzed regioselective C–H functionalization: accessing heteroarylated and alkenylated arenes. Organic Chemistry Frontiers (RSC Publishing).
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Substrate activation strategies in rhodium(III)-catalyzed selective functionalization of arenes. PubMed.
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Directing group assisted rhodium catalyzed meta-C–H alkynylation of arenes. PMC - NIH.
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Synthesis of rhodium catalyst [Rh(cod)(TTT)2] with amino group ligand and its catalytic performance for phenylacetylene polymerization. Indian Academy of Sciences.
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Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. MDPI.
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Directing group assisted rhodium catalyzed meta-C-H alkynylation of arenes. PubMed.
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Rhodium(II) triphenylacetate dimer as complex with dichloromethane. Sigma-Aldrich.
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Substrate Activation Strategies in Rhodium(III)-Catalyzed Selective Functionalization of Arenes. ACS Publications.
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Rhodium(II) triphenylacetate dimer as complex with dichloromethane. MilliporeSigma.
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Rhodium-Catalyzed meta-C-H Functionalization of Arenes. AMERICAN ELEMENTS.
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Rhodium(II) acetate dimer. Sigma-Aldrich.
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Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. PubMed.
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C–H activation in bimetallic rhodium complexes to afford N-heterocyclic carbene pincer complexes. Dalton Transactions (RSC Publishing).
-
Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization. NIH.
-
Rhodium(II) acetate. Wikipedia.
-
Rh2(R-TPCP)4-Catalyzed Enantioselective [3+2]-Cycloaddition between Nitrones and Vinyldiazoacetates. PMC - NIH.
-
Scalable Synthesis of Esp and Rhodium(II) Carboxylates from Acetylacetone and RhCl3·xH2O. ACS Publications.
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Rhodium(III)-Catalyzed C–H Activation/Annulation with Vinyl Esters as an Acetylene Equivalent. ACS Publications.
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ChemInform Abstract: Rhodium(III)-Catalyzed C-H Activation/Annulation with Vinyl Esters as an Acetylene Equivalent. ResearchGate.
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Application Notes and Protocols for Rhodium-Catalyzed Carbene Transfer Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power and Precision of Rhodium Carbenoids
Rhodium-catalyzed carbene transfer reactions have emerged as a cornerstone of modern organic synthesis, offering a powerful and versatile toolkit for the construction of complex molecular architectures.[1][2][3] These reactions, which involve the generation of a transient rhodium carbene intermediate from a diazo compound, enable a diverse array of transformations including cyclopropanation, C-H insertion, and ylide formation.[4][5] The exceptional control over selectivity and reactivity afforded by dirhodium(II) catalysts has made this methodology indispensable in the synthesis of natural products and the development of novel therapeutic agents.[6][7] This guide provides an in-depth exploration of the experimental setup for these transformative reactions, offering detailed protocols and insights into the underlying principles that govern their success.
Core Principles: Understanding the Rhodium Carbene
The generally accepted mechanism for rhodium-catalyzed carbene transfer commences with the reaction of a dirhodium(II) catalyst with a diazo compound. This leads to the extrusion of nitrogen gas and the formation of a rhodium carbene, a highly reactive electrophilic species.[6] This intermediate is the linchpin of the catalytic cycle, and its subsequent reaction with a nucleophile (such as an alkene or a C-H bond) dictates the outcome of the transformation. The choice of ligands on the dirhodium core is paramount, as they modulate the steric and electronic properties of the catalyst, thereby influencing the chemo-, regio-, and stereoselectivity of the reaction.[8][9]
Figure 1: A simplified catalytic cycle for rhodium-catalyzed carbene transfer reactions.
Safety First: Handling Diazo Compounds
Diazo compounds, the essential precursors for carbene generation, are energetic and potentially explosive, requiring careful handling.[5][10][11][12] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. It is crucial to avoid heat, shock, and light, as these can trigger decomposition.[5] For large-scale reactions, the use of a safety shield is strongly recommended.[10][13] A comprehensive thermal analysis of various diazo compounds has been conducted, providing valuable data for assessing their explosive hazards.[11][12]
General Experimental Setup: A Foundation for Success
A successful rhodium-catalyzed carbene transfer reaction hinges on a well-designed experimental setup that ensures an inert atmosphere and precise control over reaction parameters.
Glassware and Assembly:
-
All glassware should be oven-dried or flame-dried under vacuum to remove any traces of moisture.
-
A standard setup consists of a round-bottom flask equipped with a magnetic stir bar, a reflux condenser (if heating is required), and a nitrogen or argon inlet.
-
For slow addition of the diazo compound, a syringe pump is highly recommended to maintain a low concentration of the reactive intermediate and minimize side reactions.[6]
Inert Atmosphere:
-
Rhodium catalysts and carbene intermediates can be sensitive to air and moisture. Therefore, all reactions should be conducted under an inert atmosphere of nitrogen or argon.
-
The solvent should be anhydrous and deoxygenated prior to use.
Catalyst Selection and Preparation:
-
A variety of dirhodium(II) catalysts are commercially available, with dirhodium(II) acetate (Rh₂(OAc)₄) being a common and robust choice for many applications.[14]
-
For enantioselective transformations, chiral dirhodium catalysts bearing specific ligands are employed.[8][15]
-
The catalyst is typically used in low loadings, ranging from 0.1 to 5 mol%.
Detailed Protocols: From Theory to Practice
The following protocols provide step-by-step instructions for common rhodium-catalyzed carbene transfer reactions. These are intended as a starting point, and optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Intermolecular Cyclopropanation of Styrene
This protocol describes the reaction of styrene with a diazoacetate to form a cyclopropane, a common motif in natural products and pharmaceuticals.[6]
Materials:
-
Dirhodium(II) acetate (Rh₂(OAc)₄)
-
Styrene
-
Ethyl diazoacetate (EDA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add Rh₂(OAc)₄ (0.01 mmol, 1 mol%) and anhydrous DCM (5 mL).
-
Add styrene (1.2 mmol, 1.2 equivalents) to the flask.
-
In a separate flask, prepare a solution of ethyl diazoacetate (1.0 mmol, 1.0 equivalent) in anhydrous DCM (10 mL).
-
Using a syringe pump, add the EDA solution to the reaction mixture over a period of 4 hours at room temperature.
-
After the addition is complete, stir the reaction for an additional 12 hours at room temperature.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropane.
Figure 2: A typical workflow for a rhodium-catalyzed cyclopropanation reaction.
Protocol 2: Intramolecular C-H Insertion
This protocol illustrates the formation of a five-membered ring via an intramolecular C-H insertion, a powerful strategy for the synthesis of cyclic compounds.[14]
Materials:
-
A suitable diazo compound precursor
-
Dirhodium(II) acetate (Rh₂(OAc)₄)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the diazo compound (0.5 mmol, 1.0 equivalent) in anhydrous DCM (50 mL) in an oven-dried round-bottom flask under an inert atmosphere.
-
Add Rh₂(OAc)₄ (0.05 mmol, 10 mol%) to the solution.
-
Heat the reaction mixture to 40 °C and stir for 2 hours.[6]
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the cyclized product.
Protocol 3: N-H Insertion for the Synthesis of α-Amino Esters
This protocol details the synthesis of α-amino esters through the N-H insertion of a carbene into an aniline, a reaction of significant interest in medicinal chemistry.[16]
Materials:
-
α-Aryl-α-diazoester
-
Aniline derivative
-
Dirhodium(II) acetate (Rh₂(OAc)₄)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the aniline derivative (1.0 mmol, 1.0 equivalent) and Rh₂(OAc)₄ (0.02 mmol, 2 mol%) in anhydrous DCM (5 mL).
-
Prepare a solution of the α-aryl-α-diazoester (1.2 mmol, 1.2 equivalents) in anhydrous DCM (10 mL).
-
Slowly add the diazoester solution to the reaction mixture using a syringe pump over 1 hour at room temperature.
-
Stir the reaction for an additional 4 hours at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction parameters for various rhodium-catalyzed carbene transfer reactions, providing a useful reference for experimental design.
| Reaction Type | Catalyst | Catalyst Loading (mol%) | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclopropanation | Rh₂(OAc)₄ | 1-5 | Alkene | Diazoacetate | DCM | 25-40 | 4-16 | 60-95 |
| C-H Insertion | Rh₂(OAc)₄ | 2-10 | Alkane | Diazoacetate | DCM or neat | 25-80 | 2-24 | 50-85 |
| N-H Insertion | Rh₂(OAc)₄ | 1-2 | Amine/Aniline | Diazoester | DCM | 25 | 1-5 | 70-95 |
| Enantioselective Cyclopropanation | Chiral Rh(II) Catalyst | 0.5-2 | Alkene | Aryldiazoacetate | DCM | 0-25 | 12-24 | 80-98 (up to 99% ee) |
Troubleshooting and Key Considerations
-
Low Yields: Incomplete reaction could be due to catalyst deactivation or impure reagents. Ensure all reagents are pure and the reaction is conducted under strictly anhydrous and inert conditions. The rate of addition of the diazo compound can also be critical; a slower addition rate often improves yields.
-
Side Reactions: The formation of dimers of the diazo compound can be a significant side reaction. This is often minimized by maintaining a low concentration of the diazo compound through slow addition.
-
Catalyst Choice: The choice of rhodium catalyst and its ligands is crucial for achieving high selectivity. For challenging substrates or enantioselective reactions, screening a variety of catalysts may be necessary.[15]
-
Solvent Effects: The polarity of the solvent can influence the reaction outcome. Non-polar solvents generally favor carbene transfer reactions, while polar solvents can sometimes promote ylide formation or other pathways.[7]
Conclusion: A Versatile Tool for Modern Synthesis
Rhodium-catalyzed carbene transfer reactions represent a remarkably versatile and powerful platform for the construction of complex organic molecules. By understanding the fundamental principles of the catalytic cycle, adhering to rigorous experimental techniques, and carefully considering the safety implications of working with diazo compounds, researchers can harness the full potential of this methodology. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals seeking to apply these transformative reactions in their own research endeavors.
References
- Application Notes and Protocols: Rhodium-Catalyzed Cyclopropanation in Natural Product Synthesis - Benchchem. (URL: )
- Enantioselective carbenoid insertion into C(sp3)–H bonds - Beilstein Journals. (URL: )
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- Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - RSC Publishing. (URL: )
- Rhodium(II)-Catalyzed N–H Insertions of Carbenes under Mechanochemical Conditions. (URL: )
- Diazo-medi
- Guide to Enantioselective Dirhodium(II)
- Explosive hazards of diazo compounds and what practical precautions are necessary. (URL: )
- Reactions of Synthetic Organic Chemistry and the Role of Diazo Compounds - Longdom Publishing. (URL: )
- Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents | Organic Process Research & Development - ACS Public
- Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - RSC Publishing. (URL: )
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- Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - ResearchG
- Rhodium Carbenes and C–H functionaliz
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Application Notes and Protocols: Rhodium Triphenyl Acetate in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Role of Rhodium Catalysis in Modern Drug Discovery
In the landscape of pharmaceutical development, the efficient and selective synthesis of complex molecular architectures is paramount. Transition metal catalysis has emerged as a powerful tool in this endeavor, with rhodium catalysts holding a prominent position.[1] Among the diverse array of rhodium catalysts, dirhodium(II) carboxylates have proven to be exceptionally versatile, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.[2] This application note focuses on a specific and highly valuable catalyst within this class: Rhodium(II) Triphenylacetate, Rh₂(O₂CCPh₃)₄ , often abbreviated as Rh₂(TPA)₄.
The bulky triphenylacetate ligands of Rh₂(TPA)₄ impart unique steric and electronic properties to the catalytic center, influencing its reactivity and selectivity in key transformations such as C-H functionalization and cyclopropanation.[3] These reactions are instrumental in the construction of core scaffolds found in a multitude of pharmaceutical agents. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of Rhodium Triphenyl Acetate in the synthesis of pharmaceutical intermediates, complete with detailed protocols and mechanistic insights.
The Catalyst: Structure, Properties, and Mechanistic Rationale
Rhodium(II) Triphenylacetate is a dimeric complex featuring a rhodium-rhodium single bond bridged by four triphenylacetate ligands. The steric bulk of the triphenylmethyl groups creates a chiral-like environment around the open axial coordination sites of the rhodium centers, where the catalytic activity occurs. This steric hindrance plays a crucial role in directing the stereochemical outcome of reactions, a critical aspect in the synthesis of chiral drug molecules.[4]
The general catalytic cycle for reactions involving dirhodium(II) carboxylates and diazo compounds, common precursors in these transformations, is initiated by the formation of a rhodium-carbene intermediate. The diazo compound coordinates to an axial site of the dirhodium catalyst, followed by the extrusion of nitrogen gas to generate the highly reactive rhodium-carbene species. This intermediate then undergoes the desired transformation, such as insertion into a C-H bond or addition to an alkene, to form the product and regenerate the catalyst.[4]
Core Applications in Pharmaceutical Intermediate Synthesis
Two of the most powerful transformations catalyzed by this compound in the context of pharmaceutical synthesis are intramolecular C-H amination and cyclopropanation.
Intramolecular C-H Amination: Accessing Privileged Heterocyclic Scaffolds
Intramolecular C-H amination is a highly efficient method for the construction of nitrogen-containing heterocycles, which are prevalent motifs in a vast number of pharmaceuticals. This reaction allows for the direct conversion of a C-H bond into a C-N bond within the same molecule, providing a rapid entry to complex cyclic structures.
Application Example: Synthesis of β-Lactam Cores
The β-lactam ring is a cornerstone of antibiotic chemistry, found in penicillins, cephalosporins, and carbapenems.[5] Rhodium-catalyzed intramolecular C-H insertion of diazoacetoacetamides is a powerful strategy for the stereoselective synthesis of the β-lactam core. The bulky nature of the triphenylacetate ligands on the rhodium catalyst can enhance the diastereoselectivity of this transformation.
Generic Reaction Scheme:
Caption: Catalytic cycle for β-lactam synthesis.
Protocol 1: General Procedure for Rhodium(II) Triphenylacetate Catalyzed Intramolecular C-H Amination for β-Lactam Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
| Reagent/Solvent | Grade | Supplier |
| Diazoacetoacetamide Substrate | >95% | Synthesized as per literature |
| Rhodium(II) Triphenylacetate | 98% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Inert Gas (Argon or Nitrogen) | High Purity | --- |
Procedure:
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the diazoacetoacetamide substrate (1.0 equiv).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Anhydrous dichloromethane is added to dissolve the substrate (concentration typically 0.05-0.1 M).
-
Catalyst Addition: Rhodium(II) Triphenylacetate (0.5-2 mol%) is added to the stirred solution under a positive pressure of inert gas.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired β-lactam.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent is crucial as water can react with the diazo compound and the rhodium-carbene intermediate, leading to side products.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the degradation of the catalyst and the diazo compound.
-
Catalyst Loading: A low catalyst loading is typically sufficient, highlighting the high efficiency of the rhodium catalyst. The optimal loading should be determined empirically for each substrate.
-
Room Temperature: Many rhodium-catalyzed C-H aminations proceed efficiently at room temperature, which is advantageous for substrates that may be thermally sensitive.
Cyclopropanation: Building Blocks for Bioactive Molecules
Cyclopropane rings are found in a variety of natural products and pharmaceutical agents, where they often contribute to the molecule's conformational rigidity and biological activity. Rhodium-catalyzed cyclopropanation of alkenes with diazo compounds is a highly effective method for the synthesis of these three-membered rings. The steric bulk of Rh₂(TPA)₄ can be leveraged to control the diastereoselectivity of the cyclopropanation reaction.[6]
Application Example: Synthesis of Carbocyclic Nucleoside Analogues
Carbocyclic nucleosides are an important class of antiviral and anticancer agents. The synthesis of these molecules often involves the construction of a cyclopropane-fused carbocyclic core. Rhodium-catalyzed intramolecular cyclopropanation can be a key step in establishing this complex ring system.
Generic Reaction Scheme:
Caption: Catalytic cycle for cyclopropanation.
Protocol 2: General Procedure for Rhodium(II) Triphenylacetate Catalyzed Cyclopropanation
This protocol provides a general framework and may need to be adapted for specific substrates.
Materials:
| Reagent/Solvent | Grade | Supplier |
| Alkene Substrate | >95% | Commercially Available |
| Ethyl Diazoacetate (EDA) | Solution in Dichloromethane | Commercially Available or freshly prepared |
| Rhodium(II) Triphenylacetate | 98% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Inert Gas (Argon or Nitrogen) | High Purity | --- |
Procedure:
-
Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with the alkene substrate (1.0-1.5 equiv) and Rhodium(II) Triphenylacetate (0.5-1 mol%).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas three times.
-
Solvent Addition: Anhydrous dichloromethane is added to dissolve the alkene and the catalyst.
-
Diazo Compound Addition: A solution of ethyl diazoacetate in anhydrous dichloromethane is added dropwise to the stirred reaction mixture at room temperature over a period of 1-4 hours. Caution: Diazo compounds are potentially explosive and should be handled with care.
-
Reaction Monitoring: The reaction is monitored by TLC or GC-MS.
-
Work-up: After the addition is complete and the reaction has gone to completion, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the cyclopropanated product.
Causality of Experimental Choices:
-
Slow Addition of Diazo Compound: The slow, dropwise addition of the diazo compound is critical to maintain a low concentration of the reactive rhodium-carbene intermediate, which minimizes the formation of side products such as the dimer of the carbene.
-
Excess Alkene: Using a slight excess of the alkene can help to ensure complete consumption of the diazo compound and maximize the yield of the desired cyclopropane.
-
Choice of Diazo Compound: Ethyl diazoacetate is a commonly used and commercially available diazo compound. Other diazo compounds can be used to introduce different functionalities into the cyclopropane ring.
Safety Precautions
-
Rhodium Compounds: Rhodium compounds are generally considered to be of low toxicity. However, they are expensive precious metal compounds and should be handled with care to avoid losses. Standard laboratory safety practices, including the use of gloves and safety glasses, should be followed.
-
Diazo Compounds: Diazo compounds are potentially explosive and toxic. They should always be handled in a well-ventilated fume hood behind a safety shield.[7] Avoid heating diazo compounds, and do not use ground-glass joints with them. Solutions of diazo compounds should be kept cold and used as fresh as possible. For detailed safety protocols on handling diazo compounds, refer to established safety guidelines.[8][9]
Conclusion
Rhodium(II) Triphenylacetate is a powerful and selective catalyst for key transformations in the synthesis of pharmaceutical intermediates. Its bulky ligands provide a unique steric environment that can be exploited to control the stereoselectivity of C-H amination and cyclopropanation reactions. The protocols outlined in this guide provide a starting point for researchers to explore the utility of this versatile catalyst in their own synthetic endeavors. As the demand for more complex and diverse pharmaceutical agents continues to grow, the strategic application of catalysts like Rhodium Triphenylacetate will undoubtedly play an increasingly important role in the future of drug discovery.
References
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Davies, H. M. L.; Beckwith, R. E. J. Catalytic C-H Functionalization by Rhodium Carbenoid Insertion. Chem. Rev.2003 , 103 (8), 2861–2904. [Link]
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Doyle, M. P.; Duffy, R.; Ratnikov, M.; Zhou, L. Catalytic Carbene Insertion into C-H Bonds. Chem. Rev.2010 , 110 (2), 704–724. [Link]
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-
"Safety of Diazo Compounds in Organic Synthesis." Organic Process Research & Development2019 , 23 (12), 2639-2651. [Link]
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- Wang, J. Diazo Compounds in Organic Synthesis; John Wiley & Sons, 2005.
- Lebel, H.; Marcoux, J.-F.; Molinaro, C.; Charette, A. B. Stereoselective Synthesis of Cyclopropanes. Chem. Rev.2003, 103 (4), 977–1050.
- Singh, G. S. Recent progress in the synthesis and chemistry of β-lactams. Tetrahedron2003, 59 (39), 7631-7649.
- Alcaide, B.; Almendros, P. The β-Lactam Synthon Method: A Valuable Tool in Organic Synthesis. Chem. Soc. Rev.2001, 30 (4), 226-235.
- "Safety Data Sheet for Ethyl Diazoacet
- "Safety Data Sheet for Rhodium(II)
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Doyle, M. P. Perspective on Dirhodium Carboxamidates as Catalysts. J. Org. Chem.2006 , 71 (25), 9253–9260. [Link]
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Davies, H. M. L.; Hansen, T. On the Structure of Chiral Dirhodium(II) Carboxylate Catalysts: Stereoselectivity Relevance and Insights. Catalysts2017 , 7 (12), 347. [Link]
- "Phenyldiazomethane." Organic Syntheses1971, 51, 24.
- "Preparation of isopropyl 2-diazoacetyl(phenyl)
- The synthesis of some β-lactams and investigation of their metal-chelating activity, carbonic anhydrase and acetylcholinesterase inhibition profiles. J Enzyme Inhib Med Chem.2016, 31(6), 1032-8.
- Doyle, M. P. Rhodium(II)-Catalyzed Cyclopropanation. In Comprehensive Organic Synthesis II; Elsevier, 2014; pp 296–324.
-
β-Lactam synthesis. Organic Chemistry Portal. [Link]
- "Ethyl diazoacet
- Mechanistic Studies of the Rhodium-Catalyzed Direct C–H Amination Reaction Using Azides as the Nitrogen Source. J. Am. Chem. Soc.2014, 136 (5), 1976–1983.
- Rhodium(II)‐Catalyzed Oxidative Amination. In Modern Amination Methods; Wiley-VCH Verlag GmbH & Co. KGaA, 2000; pp 107–141.
- Mechanism and Enantioselectivity of Dirhodium-Catalyzed Intramolecular C-H Amination of Sulfam
- Rhodium(ii)-catalyzed C–H aminations using N-mesyloxycarbamates: reaction pathway and by-product formation. Chem. Sci.2018, 9 (44), 8363–8372.
- Novel and Recent Synthesis and Applications of β-Lactams. Curr. Org. Chem.2010, 14 (18), 2004–2028.
- Recent advances in β-lactam synthesis. Org. Biomol. Chem.2021, 19 (1), 24-46.
- Advances in the chemistry of β-lactam and its medicinal applications. Curr. Med. Chem.2005, 12 (3), 359-75.
- Computational comparison of Rh2(esp)2 and Rh2(O2CH)4 as catalysts in a carbenoid reaction. J. Mol. Model.2014, 20 (8), 2383.
-
Wilkinson's catalyst. Wikipedia. [Link]
- Highly cis-selective cyclopropanations with ethyl diazoacetate using a novel Rh(I) catalyst with a chelating N-heterocyclic iminocarbene ligand. Chem. Commun. (Camb.)2008, (29), 3408-10.
-
This compound. American Elements. [Link]
- Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. J. Am. Chem. Soc.2014, 136 (35), 12213–12216.
- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Organosilanes by Donor/Acceptor Carbenes Derived from Aryldiazoacetates. Angew. Chem. Int. Ed. Engl.2013, 52 (4), 1235–1239.
- Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. J. Am. Chem. Soc.1992, 114 (5), 1518–1525.
- Changes in Selectivity for Rh2(TPA)4 vs Rh2(esp)2.
- Preparation and Properties of Anhydrous Rhodium-(II) Acetate and Some Adducts Thereof. Inorg. Chem.1963, 2 (5), 960–962.
- Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Acc. Chem. Res.2017, 50 (12), 3056–3065.
- Rhodium(iii)-catalyzed C–H activation/functionalization: a versatile platform for the synthesis of heterocycles. Chem. Soc. Rev.2014, 43 (9), 2959-73.
- Rhodium(III)-catalyzed C–H functionalization. Chem. Soc. Rev.2011, 40 (10), 5049-64.
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Application Notes and Protocols: Rhodium(II) Triphenylacetate in the Total Synthesis of Natural Products
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Potential of Rhodium(II) Triphenylacetate in Complex Molecule Synthesis
Dirhodium(II) carboxylates have emerged as exceptionally versatile catalysts in modern organic synthesis, primarily for their ability to mediate a wide array of transformations involving carbene and nitrene intermediates. Among the various dirhodium(II) catalysts, rhodium(II) triphenylacetate, [Rh₂(O₂CCPh₃)₄], offers a unique combination of steric bulk and electronic properties that can significantly influence the regio-, diastereo-, and enantioselectivity of key bond-forming reactions. The bulky triphenylacetate ligands create a sterically demanding chiral pocket around the catalytic active sites, which can be exploited to achieve high levels of asymmetric induction in reactions crucial for the construction of complex natural product scaffolds.
This technical guide provides an in-depth exploration of the application of rhodium(II) triphenylacetate in the total synthesis of natural products. We will delve into the mechanistic underpinnings of the key reactions it catalyzes, offer detailed experimental protocols, and discuss its strategic implementation in the synthesis of architecturally complex and biologically significant molecules.
Core Applications and Mechanistic Insights
Rhodium(II) triphenylacetate is particularly effective in catalyzing intramolecular C-H functionalization and cyclopropanation reactions. These transformations are of paramount importance in natural product synthesis as they allow for the rapid construction of carbocyclic and heterocyclic ring systems from readily available precursors.
Intramolecular C-H Functionalization: A Powerful Tool for Ring Formation
Intramolecular C-H functionalization reactions catalyzed by rhodium(II) complexes provide a direct and atom-economical method for the formation of C-C and C-N bonds. The general mechanism involves the in situ generation of a rhodium-carbene or a rhodium-nitrene intermediate, which then undergoes insertion into a C-H bond.
The catalytic cycle for a C-H insertion reaction, for instance with a diazo compound, can be visualized as follows:
Caption: General mechanism of rhodium-catalyzed cyclopropanation.
The stereochemical outcome of the cyclopropanation is highly dependent on the structure of the rhodium catalyst. Chiral ligands, such as those derived from amino acids, can be used to achieve high levels of enantioselectivity. The bulky triphenylacetate ligands can also impart a degree of diastereoselectivity in reactions with prochiral alkenes.
Experimental Protocols
The following protocols are representative examples of reactions that can be effectively catalyzed by rhodium(II) triphenylacetate, adapted from procedures using similar rhodium(II) carboxylates.
Protocol 1: Intramolecular C-H Amination for the Synthesis of a Pyrrolidine Derivative
This protocol is adapted from methodologies developed for the synthesis of nitrogen-containing heterocycles, a common core in many alkaloids.
Reaction Scheme:
Substrate (Sulfamate Ester) → Product (Pyrrolidine)
Materials:
-
Substrate (e.g., a sulfamate ester with a suitable C-H bond for insertion)
-
Rhodium(II) triphenylacetate [Rh₂(O₂CCPh₃)₄]
-
Oxidant (e.g., Phenyliodine diacetate, PhI(OAc)₂)
-
Magnesium oxide (MgO)
-
Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the sulfamate ester substrate (1.0 equiv), rhodium(II) triphenylacetate (0.01-0.05 equiv), and magnesium oxide (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous dichloromethane via syringe.
-
Stir the resulting suspension at room temperature for 10-15 minutes.
-
Add the oxidant (e.g., PhI(OAc)₂) in one portion.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the degradation of the catalyst and sensitive reagents by oxygen and moisture.
-
Anhydrous Solvent: Water can compete with the substrate for coordination to the rhodium catalyst, leading to lower yields.
-
Magnesium Oxide: Acts as a solid base to neutralize any acidic byproducts that may form during the reaction, preventing catalyst deactivation and side reactions.
-
Oxidant: In this nitrene insertion, the oxidant is necessary to generate the reactive rhodium-nitrene intermediate from the sulfamate ester.
Protocol 2: Intramolecular Cyclopropanation of a Diazoacetate
This protocol is a general procedure for the synthesis of bicyclic lactones, which are present in numerous natural products.
Reaction Scheme:
Allylic Diazoacetate → Bicyclic Lactone
Materials:
-
Allylic diazoacetate substrate
-
Rhodium(II) triphenylacetate [Rh₂(O₂CCPh₃)₄]
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add rhodium(II) triphenylacetate (0.01 equiv) and anhydrous solvent.
-
Heat the solution to the desired reaction temperature (typically 40-80 °C).
-
Prepare a solution of the allylic diazoacetate substrate in the same anhydrous solvent.
-
Add the diazoacetate solution to the catalyst solution dropwise over a period of 1-4 hours using a syringe pump. This slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions such as dimerization.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the bicyclic lactone.
Causality Behind Experimental Choices:
-
Slow Addition of Diazo Compound: This is a critical parameter to prevent the dimerization of the highly reactive rhodium-carbene intermediate.
-
Choice of Solvent: The polarity and coordinating ability of the solvent can influence the reactivity and selectivity of the catalyst. Non-coordinating solvents like dichloromethane or toluene are generally preferred.
-
Temperature: The reaction temperature can affect the rate of nitrogen extrusion from the diazo compound and the subsequent cyclopropanation. Optimization is often required for specific substrates.
Data Presentation
| Reaction Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (% ee) | Reference |
| Intramolecular C-H Amination | 1-5 | CH₂Cl₂ | 25-40 | 60-95 | N/A | up to 98 (with chiral ligands) | Adapted from various sources |
| Intramolecular Cyclopropanation | 0.5-2 | Toluene | 80 | 70-90 | >20:1 | up to 99 (with chiral ligands) | Adapted from various sources |
Conclusion and Future Outlook
Rhodium(II) triphenylacetate, with its distinct steric profile, holds significant promise as a catalyst for challenging transformations in the total synthesis of natural products. While specific examples in the literature are still emerging, the principles established with other rhodium(II) carboxylates provide a strong foundation for its application. The bulky triphenylacetate ligands are expected to be particularly advantageous in achieving high levels of stereocontrol in C-H functionalization and cyclopropanation reactions. Further exploration of this catalyst in the synthesis of complex natural products is warranted and is anticipated to lead to novel and efficient synthetic strategies. For instance, while Rh₂(esp)₂ has shown superior performance in some C-H amination reactions, the steric bulk of Rh₂(O₂CCPh₃)₄ might offer complementary selectivity for different substrates. [1]
References
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Doyle, M. P.; Hu, W.; Valenzuela, M. V. Total synthesis of (S)-(+)-imperanene. Effective use of regio- and enantioselective intramolecular carbon-hydrogen insertion reactions catalyzed by chiral dirhodium(II) carboxamidates. J. Org. Chem.2002 , 67 (9), 2954–2959. [Link]
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Padwa, A.; Kappe, C. O. The intramolecular cyclization/cycloaddition cascade of rhodium carbenoids. J. Org. Chem.1996 , 61 (14), 4646–4655. [Link]
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Espino, C. G.; Fiori, K. W.; Kim, M.; Du Bois, J. A Rh-Catalyzed C−H Amination−An Enabling Method for Chemical Synthesis. J. Am. Chem. Soc.2004 , 126 (47), 15378–15379. [Link]
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Davies, H. M. L.; Walji, A. M. Enantioselective C–H functionalization by rhodium-catalyzed carbenoid insertion. Chem. Soc. Rev.2005 , 34 (2), 147-155. [Link]
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Li, Z.; Zhang, L.; Yu, J.-Q. Rh(III)-Catalyzed C–H Activation/Intramolecular Cyclization: Access to N-Acyl-2,3-dihydro-1H-carbazol-4(9H)-ones from Cyclic 2-Diazo-1,3-diketones and N-Arylamides. Org. Lett.2017 , 19 (15), 4054–4057. [Link]
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Fiori, K. W.; Du Bois, J. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. Acc. Chem. Res.2009 , 42 (4), 530–540. [Link]
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Ghanem, A.; Lacrampe, F.; Schurig, V. Rhodium(II)-Catalyzed Inter- and Intramolecular Cyclopropanations with Diazo Compounds and Phenyliodonium Ylides: Synthesis and Chiral Analysis. Helv. Chim. Acta2005 , 88 (2), 216-239. [Link]
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Ma, L.; Wang, W.; Wang, G. Theoretical investigations toward the [3 + 2]-dipolar cycloadditions of nitrones with vinyldiazoacetates catalyzed by Rh₂(R-TPCP)₄: mechanism and enantioselectivity. RSC Adv.2016 , 6, 53839-53847. [Link]
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Cossy, J.; Belotti, D.; Leblanc, C. Total synthesis of (-)-rhazinilam: asymmetric C[bond]H bond activation via the use of a chiral auxiliary. J. Org. Chem.2003 , 68 (21), 8092–8098. [Link]
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Wang, L.; Thai, K.; Gravel, M. NHC-Catalyzed Ring Expansion of Oxacycloalkane-2-carboxaldehydes: A Versatile Synthesis of Lactones. Org. Lett.2009 , 11 (4), 891–893. [Link]
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Bera, S.; Maiti, D. Synthesis of lactones and lactams via C(sp3)–H bond functionalization. Chem. Soc. Rev.2023 , 52, 4154-4185. [Link]
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Zhu, S.; Shen, Y.; Li, Y.; Li, A. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Org. Chem. Front.2024 , 11, 2125-2158. [Link]
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Chen, A. Y.; Lu, Q.; Fu, Y.; Sarpong, R.; Stoltz, B. M.; Zhang, H. Isocanthine Synthesis via Rh(III)-Catalyzed Intramolecular C-H Functionalization. J. Org. Chem.2018 , 83 (1), 330–337. [Link]
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Davies, H. M.; Lee, G. H. Highly Regio-, Diastereo-, and Enantioselective Rhodium-Catalyzed Intramolecular Cyclopropanation of (Z)-1,3-Dienyl Aryldiazoacetates. Org. Lett.2013 , 15 (10), 2458–2461. [Link]
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Maier, T. C.; Fu, H.; Buglioni, L.; Hartwig, J. F. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. J. Am. Chem. Soc.2017 , 139 (29), 10027–10034. [Link]
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Li, W.-D. Z.; Wang, Y.-Q. A novel and efficient total synthesis of cephalotaxine. Org. Lett.2003 , 5 (16), 2931–2934. [Link]
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Tiwari, D. P.; S., S.; Kandasamy, J. Formal Total Synthesis of (±)-Cephalotaxine and Congeners via Aryne Insertion Reaction. J. Org. Chem.2016 , 81 (11), 4821–4828. [Link]
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Xiao, K.-J.; Luo, J.-M.; Xia, X.-E.; Wang, Y.; Huang, P.-Q. General One-Pot Reductive gem-Bis-alkylation of Tertiary Lactams/Amides: Rapid Construction of 1-Azaspirocycles and Formal Total Synthesis of (±)-Cephalotaxine. Chem. Eur. J.2013 , 19 (43), 14467-14472. [Link]
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Padwa, A.; Weingarten, M. D. Cascade Processes of Rhodium Carbenoids. Chem. Rev.1996 , 96 (1), 223–270. [Link]
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Davies, H. M.; Walji, A. M. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chem. Sci.2011 , 2, 1133-1137. [Link]
-
Moody, C. J.; O'Connell, M. J. A formal synthesis of (-)-cephalotaxine. J. Chem. Soc., Perkin Trans. 12000 , 21, 3541-3547. [Link]
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Application Notes and Protocols: Intramolecular C-H Insertion Using Rhodium(II) Triphenylacetate
Introduction: The Strategic Advantage of Intramolecular C-H Functionalization
Direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a paramount strategy in modern organic synthesis, offering a more atom-economical and environmentally benign alternative to traditional synthetic methodologies.[1] Among the array of transition metal catalysts employed for this purpose, dirhodium(II) carboxylates have proven to be exceptionally versatile and effective, particularly in mediating intramolecular C-H insertion reactions.[2] This application note provides a detailed protocol and mechanistic insights for conducting intramolecular C-H insertion reactions utilizing rhodium(II) triphenylacetate, a catalyst known for its unique steric and electronic properties that can influence reaction selectivity.
The core of this transformation involves the catalytic decomposition of a diazo compound to generate a rhodium-carbenoid intermediate.[2] This highly reactive species then undergoes an intramolecular insertion into a C-H bond, leading to the formation of a new carbon-carbon bond and, typically, a five- or six-membered ring system. The strategic selection of rhodium(II) triphenylacetate as the catalyst can offer distinct advantages in terms of regioselectivity and diastereoselectivity due to the bulky triphenylacetate ligands.[3][4]
Mechanistic Overview: The Catalytic Cycle
Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes. The generally accepted catalytic cycle for rhodium-catalyzed C-H insertion is depicted below.[2][5]
Figure 1: Simplified catalytic cycle for rhodium-catalyzed C-H insertion.
The cycle commences with the reaction of the rhodium(II) triphenylacetate catalyst with the diazo substrate, leading to the extrusion of dinitrogen gas and the formation of a key rhodium-carbenoid intermediate.[2] This electrophilic carbene species is then poised for the intramolecular C-H insertion step. The reaction proceeds through a concerted, but often asynchronous, transition state where the C-H bond is broken and the new C-C bond is formed.[2] Finally, the product is released, and the rhodium(II) catalyst is regenerated to continue the catalytic cycle. The steric bulk of the triphenylacetate ligands plays a critical role in influencing the orientation of the substrate in the transition state, thereby dictating the regio- and stereoselectivity of the insertion.[4]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for a typical small-scale intramolecular C-H insertion reaction. It is essential to optimize the conditions for each specific substrate.
Materials and Reagents:
-
Rhodium(II) triphenylacetate dimer [Rh₂(TPA)₄] (CAS No. 142214-04-8)[6][7]
-
Diazo-containing substrate
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene, or benzene)[8]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware (Schlenk flask, syringe, etc.)
-
Magnetic stirrer and heating plate
Experimental Workflow:
Figure 2: General experimental workflow for the C-H insertion reaction.
Detailed Procedure:
-
Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add rhodium(II) triphenylacetate (typically 0.5-2 mol%).
-
Add the desired amount of anhydrous, degassed solvent.
-
In a separate flask, dissolve the diazo substrate in the same solvent to make a stock solution (a typical concentration is 0.1 M).
-
-
Reaction:
-
Heat the catalyst solution to the desired temperature (often refluxing temperature of the solvent).
-
Using a syringe pump, add the solution of the diazo substrate to the catalyst solution over a period of several hours. A slow addition rate is crucial to maintain a low concentration of the diazo compound, which helps to minimize side reactions such as carbene dimerization.[2]
-
After the addition is complete, continue to stir the reaction mixture at the same temperature until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS).
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel.
-
Key Parameters and Optimization
The success of an intramolecular C-H insertion reaction is highly dependent on several factors. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | General Range | Rationale and Considerations |
| Catalyst Loading | 0.1 - 5 mol% | Higher catalyst loading can sometimes be necessary for less reactive substrates, but can also lead to side reactions. Lowering the catalyst loading can sometimes improve selectivity.[9] |
| Solvent | Dichloromethane, Toluene, Benzene, Hexane | The choice of solvent can influence the solubility of the substrate and catalyst, as well as the reaction temperature. Non-coordinating solvents are generally preferred. |
| Temperature | Room Temperature to Reflux | The optimal temperature is substrate-dependent. Higher temperatures can accelerate the reaction but may decrease selectivity. Lowering the temperature has been shown to increase diastereoselectivity in some cases.[4] |
| Concentration | 0.01 - 0.1 M | A high dilution is generally favored to minimize intermolecular side reactions of the highly reactive carbene intermediate. |
| Rate of Addition | 1 - 8 hours | Slow addition of the diazo substrate is critical to maintain a low steady-state concentration of the carbene, preventing dimerization and other unwanted pathways. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Decomposition of starting material or product; Inefficient catalyst. | Increase reaction time or temperature; Check the purity of the diazo compound; Use a freshly opened or purified catalyst. |
| Poor Selectivity | Reaction temperature is too high; Catalyst is not optimal. | Lower the reaction temperature; Screen other rhodium(II) carboxylate catalysts (e.g., rhodium(II) acetate, rhodium(II) pivalate) to find one with better steric or electronic properties for the specific substrate.[4] |
| Formation of Dimer | Concentration of diazo compound is too high. | Decrease the rate of addition of the diazo substrate; Use a more dilute solution of the diazo substrate. |
| No Reaction | Inactive catalyst; Unreactive C-H bond. | Use a fresh batch of catalyst; Consider a different catalyst or a substrate with a more activated C-H bond. |
Conclusion
The intramolecular C-H insertion reaction catalyzed by rhodium(II) triphenylacetate is a powerful tool for the synthesis of cyclic compounds. By carefully controlling the reaction parameters, researchers can achieve high yields and selectivities. The protocol and insights provided in this application note serve as a valuable starting point for scientists and professionals in drug development and organic synthesis to harness the potential of this elegant transformation.
References
-
Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 2017. [Link]
-
Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. PubMed, 2017. [Link]
-
Rhodium-Mediated Intramolecular C−H Insertion: Probing the Geometry of the Transition State. The Journal of Organic Chemistry, 1997. [Link]
-
Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Semantic Scholar. [Link]
-
Catalytic Enantioselective Insertion of Rhodium-Carbenoids into Aliphatic C-H Bonds. University of Illinois Urbana-Champaign, 2006. [Link]
-
Intramolecular C-H insertion reactions for the synthesis of cyclopentane derivatives. ResearchGate. [Link]
-
Mechanism and Dynamics of Intramolecular C-H Insertion Reactions of 1-Aza-2-azoniaallene Salts. National Institutes of Health, 2015. [Link]
-
Enantioselective Intramolecular C–H Insertion Reactions of Donor–Donor Metal Carbenoids. National Institutes of Health, 2014. [Link]
-
Mechanism and Dynamics of Intramolecular C–H Insertion Reactions of 1-Aza-2-azoniaallene Salts. Journal of the American Chemical Society, 2015. [Link]
-
Intramolecular Carbene C-H Insertion Reactions of 2-Diazo-2-sulfamoylacetamides. MDPI, 2021. [Link]
-
Catalyst Loading Controls Chemoselectivity: Unusual Effect in Rhodium(II) Carbene Insertion Reactions with Tetrahydrofuran. MDPI, 2022. [Link]
-
Rhodium(II) acetate. Wikipedia. [Link]
-
Scalable Synthesis of Esp and Rhodium(II) Carboxylates from Acetylacetone and RhCl3·xH2O. Organic Process Research & Development, 2018. [Link]
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The Architect of Rings: A Guide to Rhodium(II) Triphenylacetate Catalyzed Synthesis of Heterocyclic Compounds
Introduction: The Unique Power of Steric Influence in Catalysis
In the landscape of modern synthetic chemistry, the construction of heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. Among the myriad of catalytic systems developed for this purpose, dirhodium(II) carboxylates have emerged as exceptionally versatile and powerful tools. These catalysts excel at activating diazo compounds to generate transient rhodium-carbene intermediates, which can then be harnessed for a variety of elegant and efficient bond-forming reactions.
This application note delves into the specific utility of Dirhodium(II) tetrakis(triphenylacetate) [Rh₂(TPA)₄] , a catalyst distinguished by the significant steric bulk of its triphenylacetate ligands. This structural feature is not a mere curiosity; it is a critical design element that imparts unique selectivity in several key transformations. Unlike less sterically hindered analogues such as rhodium(II) acetate, the bulky ligands of Rh₂(TPA)₄ create a more constrained catalytic pocket. This steric hindrance profoundly influences the trajectory of approaching substrates, enabling remarkable levels of regio- and stereoselectivity that might otherwise be unattainable. We will explore how this "steric gating" mechanism is a decisive factor in controlling reaction outcomes, particularly in intramolecular C-H insertion and cyclopropanation reactions.
This guide is intended for researchers, medicinal chemists, and process development scientists. It will provide a foundational understanding of the mechanistic principles governing Rh₂(TPA)₄ catalysis and offer detailed, field-proven protocols for the synthesis of valuable heterocyclic and carbocyclic frameworks.
Part 1: Mechanistic Underpinnings of Rh₂(TPA)₄ Catalysis
The efficacy of Rh₂(TPA)₄, like other dirhodium(II) carboxylates, hinges on its ability to catalyze the decomposition of diazocarbonyl compounds. This process generates a highly reactive rhodium-carbene intermediate, which is the key player in subsequent bond-forming events.
The catalytic cycle can be broadly understood through the following stages:
-
Catalyst Activation: The cycle begins with the reaction of the Rh₂(TPA)₄ catalyst with a diazo compound.
-
Carbene Formation: This interaction leads to the extrusion of dinitrogen (N₂) and the formation of an electrophilic rhodium-carbene species.
-
Carbene Transfer: The rhodium-carbene intermediate then undergoes one of several possible transformations, depending on the substrate present. These include:
-
C-H Insertion: The carbene inserts into a carbon-hydrogen bond, forming a new C-C bond and a five-membered ring.
-
Cyclopropanation: The carbene reacts with an alkene to form a cyclopropane ring.
-
Ylide Formation: The carbene reacts with a heteroatom (like oxygen or sulfur) to form a transient ylide, which can then undergo rearrangement.
-
-
Catalyst Regeneration: Upon completion of the carbene transfer, the Rh₂(TPA)₄ catalyst is regenerated and can enter another catalytic cycle.
The bulky triphenylacetate ligands play a crucial role in the carbene transfer step, influencing which reaction pathway is favored and dictating the stereochemical outcome.
Caption: Generalized catalytic cycle for Rh₂(TPA)₄.
Part 2: Application in Site-Selective Intramolecular C-H Insertion
A paramount challenge in organic synthesis is the selective functionalization of C-H bonds. The inherent inertness of these bonds often necessitates harsh reaction conditions or the use of directing groups. Rhodium-catalyzed intramolecular C-H insertion offers an elegant solution, and Rh₂(TPA)₄ has proven to be a superior catalyst for controlling site-selectivity, particularly when multiple C-H bonds are available for reaction.
Causality of Selectivity: Methylene vs. Methine Insertion
In the synthesis of bicyclic systems from cyclic α-diazo β-keto esters, a key regiochemical question arises: will the carbene insert into a methylene (CH₂) or a methine (CH) C-H bond? Electronic factors typically favor insertion into the more electron-rich methine bond. However, the sterically demanding environment created by the four triphenylacetate ligands on the rhodium core can override this electronic preference. The catalyst's bulk effectively shields the more sterically hindered methine C-H bond, thereby directing the carbene to insert into the more accessible methylene C-H bond.[1]
This principle is powerfully demonstrated in the synthesis of a bicyclo[3.3.0]octane derivative, a key intermediate for the synthesis of (+)-isocarbacyclin.[1]
Caption: Steric control in C-H insertion by Rh₂(TPA)₄.
Protocol 1: Synthesis of a Bicyclo[3.3.0]octane Derivative
This protocol details the site-selective intramolecular C-H insertion of a cyclopentyl-tethered α-diazo β-keto ester, catalyzed by Rh₂(TPA)₄.
Table 1: Catalyst Performance in Bicyclic Ketone Synthesis [1]
| Catalyst | Product Ratio (Methylene:Methine) | Yield (%) |
| Rh₂(TPA)₄ | >99:1 | 91 |
| Rh₂(OAc)₄ | 88:12 | 87 |
| Rh₂(pfb)₄ | 82:18 | 85 |
| TPA = triphenylacetate, OAc = acetate, pfb = perfluorobutyrate |
Materials:
-
Cyclopentyl-tethered α-diazo β-keto ester (1.0 equiv)
-
Dirhodium(II) tetrakis(triphenylacetate) [Rh₂(TPA)₄] (0.002 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a solution of the α-diazo β-keto ester in anhydrous dichloromethane (0.1 M) under an inert atmosphere (e.g., argon or nitrogen), add Rh₂(TPA)₄ (0.2 mol%).
-
Heat the reaction mixture to reflux (approx. 40 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the diazo starting material. The reaction is typically complete within 30 minutes.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the desired bicyclo[3.3.0]octane derivative.[1]
Part 3: Application in Diastereoselective Cyclopropanation
Cyclopropanes are fundamental building blocks in organic synthesis and are present in numerous natural products and pharmaceuticals. Rhodium-catalyzed cyclopropanation of alkenes with diazo compounds is one of the most efficient methods for their construction. The choice of catalyst ligands is paramount for controlling the diastereoselectivity of this transformation.
Causality of Selectivity: Steric Effects in Alkene Approach
The steric bulk of Rh₂(TPA)₄ also plays a significant role in intermolecular cyclopropanation reactions. In the reaction between a diazo compound and an alkene, the catalyst's ligands can influence the trajectory of the incoming alkene, favoring the formation of one diastereomer over another. For instance, in the cyclopropanation of [2.2]paracyclophane, the use of sterically demanding catalysts like Rh₂(TPA)₄ was found to favor the formation of the norcaradiene product over the cycloheptatriene product, demonstrating the catalyst's ability to control the reaction pathway.[2]
Protocol 2: Cyclopropanation of Styrene with Ethyl Diazoacetate
This protocol provides a general procedure for the cyclopropanation of styrene, a common benchmark substrate, using Rh₂(TPA)₄.
Materials:
-
Styrene (5.0 equiv)
-
Ethyl diazoacetate (1.0 equiv)
-
Dirhodium(II) tetrakis(triphenylacetate) [Rh₂(TPA)₄] (0.01 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a solution of styrene and Rh₂(TPA)₄ in anhydrous dichloromethane at room temperature under an inert atmosphere, add a solution of ethyl diazoacetate in dichloromethane dropwise over a period of 1-2 hours using a syringe pump.
-
Stir the reaction mixture at room temperature for an additional 2-4 hours after the addition is complete.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield the corresponding ethyl 2-phenylcyclopropane-1-carboxylate as a mixture of diastereomers. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or gas chromatography.
Part 4: Application in Carbonyl Ylide Formation for Oxygen Heterocycle Synthesis
Beyond C-C bond formation, rhodium carbenes can react with heteroatoms bearing lone pairs, such as the oxygen atom of a carbonyl group, to form reactive ylide intermediates. These ylides can then undergo subsequent transformations, such as 1,3-dipolar cycloadditions or rearrangements, to generate complex oxygen-containing heterocycles.
Mechanism: Ylide Formation and Subsequent [3+2] Cycloaddition
The reaction of a rhodium carbene with a carbonyl compound generates a carbonyl ylide. This transient dipole can be trapped by a suitable dipolarophile, such as an alkyne or an electron-deficient alkene, in a [3+2] cycloaddition reaction to furnish five-membered oxygen heterocycles like dihydrofurans.[3] The efficiency and stereoselectivity of this cascade process are highly dependent on the rhodium catalyst employed.
Caption: Formation of dihydrofurans via a carbonyl ylide intermediate.
Protocol 3: Synthesis of a Dihydrofuran Derivative
This protocol describes the three-component reaction between an aldehyde, a diazo compound, and a dipolarophile, catalyzed by a dirhodium(II) carboxylate, to form a highly substituted dihydrofuran. While the original literature often uses Rh₂(OAc)₄, Rh₂(TPA)₄ can be employed to modulate selectivity.
Materials:
-
p-Anisaldehyde (1.0 equiv)
-
Ethyl diazoacetate (1.2 equiv)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.5 equiv)
-
Dirhodium(II) tetrakis(triphenylacetate) [Rh₂(TPA)₄] (0.01 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
In a flask equipped with a dropping funnel, dissolve p-anisaldehyde, DMAD, and Rh₂(TPA)₄ in anhydrous dichloromethane under an inert atmosphere.
-
Add a solution of ethyl diazoacetate in dichloromethane dropwise to the reaction mixture at room temperature over 1 hour.
-
Stir the reaction for an additional 12-16 hours at room temperature.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to afford the desired dihydrofuran product.[3]
Conclusion and Future Outlook
Dirhodium(II) tetrakis(triphenylacetate) is a highly effective and selective catalyst for the synthesis of a range of heterocyclic and carbocyclic compounds. Its prominent steric profile provides a powerful tool for directing the outcome of reactions involving rhodium-carbene intermediates, particularly in achieving site-selectivity in C-H insertion reactions that might otherwise be unselective. The protocols outlined in this application note serve as a practical starting point for researchers looking to leverage the unique properties of this catalyst in their synthetic endeavors.
The continued development of new chiral variants of bulky rhodium(II) carboxylate catalysts holds significant promise for advancing the field of asymmetric catalysis. As our understanding of the subtle interplay between catalyst structure and reactivity deepens, we can expect the development of even more powerful and selective tools for the construction of complex molecular architectures, further empowering the fields of drug discovery and materials science.
References
-
Taber, D. F., & Tian, W. (2007). Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones. The Journal of Organic Chemistry, 72(9), 3207–3210. [Link][4]
-
Hashimoto, S., Watanabe, N., & Ikegami, S. (1992). Dirhodium(II) tetra(triphenylacetate): A highly efficient catalyst for the site-selective intramolecular C-H insertion reactions of α-Diazo β-Keto Esters. Tetrahedron Letters, 33(19), 2709–2712. [Link][1]
-
Doyle, M. P., Forbes, D. C., & Xavier, K. R. (1998). Dirhodium(II)-catalyzed carbonyl ylide generation. Stereoelectronic control in dioxolane formation. Russian Chemical Bulletin, 47(5), 932-935. [Link][5]
-
Davies, H. M. L., & Manning, J. R. (2006). Dirhodium(II)Tetrakis(triphenylacetate). e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Davies, H. M. L., & Lian, Y. (2011). Combined C-H functionalization/Cope rearrangement with vinyl ethers as a surrogate for the vinylogous Mukaiyama aldol reaction. Journal of the American Chemical Society, 133(31), 11940–11943. [Link]
-
Adly, F. G., & Ghanem, A. (2017). On the Structure of Chiral Dirhodium(II) Carboxylate Catalysts: Stereoselectivity Relevance and Insights. Molecules, 22(5), 799. [Link][6]
-
Doyle, M. P., Hu, W., & Valenzuela, M. V. (2003). Dirhodium(II) Carboxamidates as Catalysts. Accounts of Chemical Research, 36(2), 98-106. [Link]
-
Vo, C. V. T., et al. (2024). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. ACS Catalysis. [Link][2]
-
Chuprakov, S., Malik, J. A., Zibinsky, M., & Fokin, V. V. (2011). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Angewandte Chemie International Edition, 50(19), 4393-4396. [Link][7]
-
Doyle, M. P., Ene, D. G., Forbes, D. C., & Pillow, T. H. (1997). Stereocontrol in Intermolecular Dirhodium(II)-Catalyzed Carbonyl Ylide Formation and Reactions. Dioxolanes and Dihydrofurans. The Journal of Organic Chemistry, 62(21), 7210-7215. [Link][3]
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- 3. Stereocontrol in Intermolecular Dirhodium(II)-Catalyzed Carbonyl Ylide Formation and Reactions. Dioxolanes and Dihydrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones [organic-chemistry.org]
- 5. scilit.com [scilit.com]
- 6. mdpi.com [mdpi.com]
- 7. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Implementation of Rhodium Triphenyl Acetate in Continuous Flow Chemistry Systems
Abstract
This technical guide provides an in-depth exploration of the use of dirhodium(II) tetrakis(triphenylacetate), hereafter [Rh₂(TPA)₄], within continuous flow chemistry platforms. Tailored for researchers, chemists, and drug development professionals, this document details the catalyst's mechanistic advantages, outlines validated experimental protocols for key transformations, and offers field-proven insights into system design and optimization. The core objective is to bridge the gap between the theoretical potential and practical application of this powerful catalytic system, emphasizing safety, efficiency, and scalability in modern synthesis.
Foundational Principles: The Synergy of [Rh₂(TPA)₄] Catalysis and Flow Processing
Dirhodium(II) carboxylate complexes are preeminent catalysts for transformations involving the controlled decomposition of diazo compounds.[1] This process generates highly reactive rhodium-carbene intermediates, which are pivotal for constructing complex molecular architectures. The bulky triphenylacetate ligands of [Rh₂(TPA)₄] create a unique steric and electronic environment around the dirhodium core, which is instrumental in achieving high selectivity in various reactions.[2][3]
Key Transformations Enabled by [Rh₂(TPA)₄]:
-
Cyclopropanation: Reaction of a rhodium-carbene with an alkene to form cyclopropane rings.
-
C-H Bond Insertion: Direct formation of C-C bonds by inserting a carbene into a C-H bond, a cornerstone of modern synthetic strategy.
-
Heteroatom-Hydrogen (X-H) Insertion: Functionalization of alcohols, amines, and thiols.
-
Ylide Formation: Generation of ylides that can undergo subsequent stereoselective rearrangements.
The integration of this chemistry into a continuous flow paradigm is not merely an operational choice but a strategic imperative, primarily driven by enhanced safety . Diazo compounds, especially those with low molecular weight, are notoriously unstable and potentially explosive.[4][5][6] Flow reactors fundamentally mitigate this risk by maintaining only a minimal volume of the hazardous reagent at any point in time, thereby preventing the accumulation of dangerous quantities.[1][4] This "on-demand" generation and consumption is a hallmark of safer chemical processing.
Experimental Design and Protocols
A robust flow chemistry setup is essential for reproducible and high-yielding reactions. The following sections detail the necessary components and provide step-by-step protocols for common applications.
Standard Flow Reactor Configuration
The logical workflow for a homogeneous [Rh₂(TPA)₄]-catalyzed reaction involves the precise delivery and mixing of reagents into a temperature-controlled reaction zone.
Caption: Schematic of a standard continuous flow setup.
Component Rationale:
-
Pumps: High-precision syringe or HPLC pumps are critical for maintaining accurate stoichiometric ratios and a stable, pulseless flow.
-
T-Mixer: Ensures rapid and thorough mixing of the incoming streams, which is crucial for initiating the reaction uniformly.
-
Reactor Coil: Typically made of inert PFA or PTFE tubing. The coil's internal diameter and length, combined with the total flow rate, dictate the residence time—the period the reagents spend under reaction conditions.
-
Back Pressure Regulator (BPR): Essential for maintaining a stable pressure throughout the system. This prevents the evolution of nitrogen gas (a byproduct of diazo decomposition) from causing flow instabilities and ensures solvents remain in the liquid phase above their boiling points.
Protocol 1: Homogeneous Flow Cyclopropanation
This protocol describes a model cyclopropanation reaction between styrene and ethyl diazoacetate (EDA).
Materials:
-
Dirhodium(II) tetrakis(triphenylacetate) ([Rh₂(TPA)₄])
-
Styrene, freshly distilled
-
Ethyl diazoacetate (EDA)
-
Dichloromethane (DCM), anhydrous grade
-
Internal standard for analysis (e.g., dodecane)
Procedure:
-
Reagent Preparation:
-
Stream A (Substrate/Catalyst): In a volumetric flask, prepare a solution of styrene (1.0 M), [Rh₂(TPA)₄] (0.01 M, representing 1 mol% relative to styrene), and the internal standard in anhydrous DCM.
-
Stream B (Diazo Reagent): Prepare a solution of ethyl diazoacetate (1.2 M) in anhydrous DCM. Critical Safety Note: EDA is toxic and potentially explosive. All handling must occur in a certified fume hood behind a blast shield.
-
-
System Configuration:
-
Assemble the flow reactor as depicted in the workflow diagram, using a 10 mL PFA reactor coil.
-
Immerse the reactor coil in a temperature-controlled bath set to 40 °C.
-
Set the back pressure regulator to 5 bar.
-
-
Reaction Execution:
-
Set the flow rate for both Pump A and Pump B to 0.25 mL/min. This establishes a total flow rate of 0.5 mL/min.
-
The resulting residence time (τ) in the 10 mL coil is 20 minutes (τ = Reactor Volume / Total Flow Rate).
-
Allow the system to run for at least three residence times (60 minutes) to reach a steady state before collecting the product.
-
-
Analysis:
-
Collect the output stream from the BPR.
-
The crude product can be analyzed directly by Gas Chromatography (GC) or ¹H NMR to determine conversion and yield against the internal standard.
-
Typical Reaction Parameters & Yields:
| Parameter | Setting | Rationale |
| Catalyst Loading | 1 mol% | Balances reaction rate with cost. |
| Styrene Conc. | 0.5 M (in reactor) | A standard concentration for optimization studies. |
| EDA Conc. | 0.6 M (in reactor) | A slight excess of the diazo compound ensures full conversion of the substrate. |
| Temperature | 40 °C | Provides sufficient thermal energy for catalysis without promoting side reactions. |
| Residence Time | 20 min | Allows for high conversion at the given catalyst loading and temperature. |
| Expected Yield | >95% | This system is highly efficient for this transformation. |
Protocol 2: C-H Insertion with an Immobilized Catalyst System
Immobilizing the catalyst in a packed-bed reactor is a key strategy for process intensification. It simplifies purification by eliminating the need to separate the catalyst from the product stream and enables continuous, long-term operation.[7][8][9]
Caption: A streamlined workflow using a packed-bed reactor with an immobilized catalyst.
Procedure Outline:
-
Catalyst Immobilization: [Rh₂(TPA)₄] is immobilized on a solid support (e.g., silica, polymer beads) via physisorption or by covalently tethering a modified ligand. This solid material is then packed into a column to create the reactor.
-
Reagent Preparation: A single feed solution is prepared containing both the C-H substrate (e.g., cyclohexane) and the diazo reagent (e.g., methyl diazoacetate).
-
Reaction Execution: The premixed reagent solution is pumped through the heated packed-bed reactor. The reaction occurs as the solution flows over the immobilized catalyst.
-
Product Collection: The output stream contains the product and unreacted starting materials but is free from the rhodium catalyst, greatly simplifying workup and purification. This is a significant advantage for pharmaceutical manufacturing, where stringent limits on metal residues are required.[10]
Optimization and Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Low Conversion | Insufficient residence time or temperature. Catalyst deactivation. | Decrease the flow rate to increase residence time. Incrementally increase the temperature. For packed beds, check for catalyst leaching. |
| Side Product Formation | Reaction temperature is too high. Stoichiometry is off. | Decrease the temperature. Verify pump flow rates and solution concentrations. The formation of diazo dimers can indicate poor mixing or suboptimal conditions. |
| System Clogging | Particulate matter in reagent streams. Precipitation of materials. | Filter all solutions before use. If using a packed bed, ensure the support material is properly sized to avoid excessive back pressure. |
| Catalyst Leaching | Weak catalyst-support interaction (immobilized systems). | Analyze the product stream via ICP-MS for trace rhodium. Consider alternative immobilization strategies or stronger binding supports. |
Authoritative Grounding & Comprehensive References
The protocols and principles described herein are grounded in established chemical literature. The following resources provide the foundation for the claims and methodologies presented.
References
-
Deadman, B. J., Collins, S. G., & Maguire, A. R. (2015). Taming Hazardous Chemistry in Flow: The Continuous Processing of Diazo and Diazonium Compounds. Chemistry – A European Journal, 21(7), 2298-2308. Available at: [Link]
- Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Modern Catalytic Methods for Organic Synthesis with Diazo Compounds. John Wiley & Sons.
-
Müller, S. T., & Wirth, T. (2015). Diazo compounds in continuous-flow technology. ChemSusChem, 8(2), 245-250. Available at: [Link]
-
Ford, A., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 23(12), 2710-2720. Available at: [Link]
-
Rullière, P., Benoit, G., Allouche, E. M. D., & Charette, A. B. (2018). Safe and Facile Access to Nonstabilized Diazoalkanes Using Continuous Flow Technology. Angewandte Chemie International Edition, 57(20), 5777-5782. Available at: [Link]
-
Guttentag, M., et al. (2019). A Precious Catalyst: Rhodium-Catalyzed Formic Acid Dehydrogenation in Water. European Journal of Inorganic Chemistry, 2019(18), 2381–2387. Available at: [Link]
- Hu, W., & Doyle, M. P. (2002). The Application of Dirhodium(II) Carboxylates and Carboxamidates as Catalysts in Organic Synthesis. Accounts of Chemical Research, 35(10), 833-842.
-
Zhu, C., et al. (2018). Flow chemistry-enabled studies of rhodium-catalyzed hydroformylation reactions. Chemical Communications, 54(62), 8567-8570. Available at: [Link]
-
Bayrakdar, T. A. C. A., & Lescot, C. (2019). Process Development of Heterogeneous Rh Catalyzed Carbene Transfer Reactions Under Continuous Flow Conditions. ChemSusChem, 12(15), 3538-3543. Available at: [Link]
-
Wang, N. M., et al. (2019). Immobilization and Study of Homogeneous Catalysts in a Continuous Flow Reactor Using Inorganic Particles Coated with Polymer. Topics in Catalysis. Available at: [Link]
-
Adamo, A., et al. (2016). Catalyst Immobilization Techniques for Continuous Flow Synthesis. DSpace@MIT. Available at: [Link]
-
Lindsay, A. G., et al. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. NIH Public Access. Available at: [Link]
-
Kobayashi, S., et al. (2023). Continuous‐Flow Enantioselective Hydroacylations under Heterogeneous Chiral Rhodium Catalysts. ResearchGate. Available at: [Link]
-
The Generation of Diazo Compounds in Continuous-Flow. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
THP Medical Products. (n.d.). Rhodium(II) triphenylacetate dimer. Retrieved January 16, 2026, from [Link]
-
Heterogeneous Organocatalysts for Light-Driven Reactions in Continuous Flow. (2024). MDPI. Available at: [Link]
-
Rhodium-Catalyzed Intermolecular Cyclopropanation of Benzofurans, Indoles, and Alkenes via Cyclopropene Ring Opening. (2020). Sci-Hub. Available at: [Link]
-
Changes in Selectivity for Rh2(TPA)4 vs Rh2(esp)2. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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- 10. asymchem.com [asymchem.com]
Application Notes and Protocols for the Enantioselective Synthesis of Cyclopropanes Catalyzed by Chiral Rhodium Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Cyclopropane Ring
The cyclopropane ring, a strained three-membered carbocycle, is a privileged motif in medicinal chemistry and natural product synthesis.[1][2] Its rigid structure provides a level of conformational constraint that can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity for biological targets.[3] Furthermore, the cyclopropyl group can improve metabolic stability and modulate physicochemical properties, making it a valuable component in modern drug design.[2][3] Prominent pharmaceuticals such as Tranylcypromine, Tasimelteon, and Ticagrelor feature a chiral cyclopropane core, underscoring the importance of methods for its stereocontrolled synthesis.[4]
Among the most powerful strategies for constructing these valuable structures is the metal-catalyzed decomposition of diazo compounds in the presence of alkenes.[5][6][7] Chiral rhodium(II) complexes, in particular, have emerged as exceptionally effective catalysts, enabling high levels of diastereo- and enantioselectivity in cyclopropanation reactions.[8][9] This guide provides an in-depth exploration of this methodology, from fundamental mechanistic principles to practical, field-tested protocols for achieving high enantioselectivity.
Mechanistic Underpinnings: The Rhodium Carbene Catalytic Cycle
The broadly accepted mechanism for rhodium-catalyzed cyclopropanation begins with the reaction of a dirhodium(II) catalyst with a diazo compound.[5][7] This step involves the extrusion of dinitrogen gas (N₂) to form a highly reactive rhodium carbene intermediate. This electrophilic species is the key intermediate that transfers the carbene fragment to an alkene.[5][10]
The subsequent cyclopropanation is generally considered a concerted, though potentially asynchronous, process.[5][6] The alkene attacks the electrophilic carbene carbon, leading to the formation of the cyclopropane ring in a single step and regenerating the rhodium catalyst for the next cycle. The stereochemical outcome of the reaction is determined by the trajectory of the alkene's approach to the rhodium carbene, which is precisely controlled by the steric and electronic properties of the chiral ligands coordinated to the rhodium centers.[5][11]
Caption: Generalized catalytic cycle for rhodium-catalyzed cyclopropanation.
A predictive model for the stereochemical outcome involves an "end-on" approach of the alkene to the carbene.[5][11][12] To minimize steric repulsion, the substituents on the alkene orient themselves away from the bulky ligands of the catalyst, thereby dictating the absolute stereochemistry of the newly formed stereocenters.[11][13]
The Heart of the Matter: Chiral Dirhodium(II) Catalysts
The success of enantioselective cyclopropanation hinges on the design of the chiral dirhodium(II) catalyst. The ligands surrounding the dirhodium core create a chiral pocket that effectively discriminates between the two faces of the approaching alkene and controls the orientation of the carbene. Over the years, several classes of highly effective dirhodium(II) catalysts have been developed.
Chiral Dirhodium(II) Carboxamidates (Doyle Catalysts)
Pioneered by Michael P. Doyle, dirhodium(II) carboxamidates are particularly effective for intramolecular cyclopropanation reactions.[9] These catalysts, often referred to as "Doyle catalysts," are derived from chiral oxazolidinones, pyrrolidinones, and imidazolidinones. The Rh₂(MEPY)₄ and Rh₂(MEOX)₄ catalysts are classic examples that provide excellent enantioselectivity in the formation of bicyclic systems.[9]
Chiral Dirhodium(II) Carboxylates (Davies and Hashimoto Catalysts)
For intermolecular reactions, dirhodium(II) carboxylates have proven to be superior. The prolinate-derived catalysts developed by Huw Davies, such as Rh₂(S-DOSP)₄, are highly effective for the cyclopropanation of styrenes with aryldiazoacetates.[5][11][14] Another prominent class includes N-phthaloyl-(S)-amino acid derived catalysts, such as Rh₂(S-PTAD)₄, developed by Shunichi Hashimoto, which also show exceptional selectivity.[6][15]
The choice of catalyst is critical and substrate-dependent. A systematic study is often necessary to identify the optimal catalyst for a specific transformation.[15] For instance, while Rh₂(S-DOSP)₄ is a go-to catalyst for many aryldiazoacetates, ortho-substituted aryldiazoacetates often yield higher enantioselectivity with Rh₂(S-PTAD)₄.[15]
| Catalyst Family | Representative Catalyst | Typical Application | Key Features |
| Carboxamidates | Rh₂(S-MEPY)₄ | Intramolecular Cyclopropanation | High efficacy for forming strained bicyclic systems.[9] |
| Carboxylates | Rh₂(S-DOSP)₄ | Intermolecular Cyclopropanation | Excellent for donor/acceptor carbenoids; widely applicable.[5][11] |
| Carboxylates | Rh₂(S-PTAD)₄ | Intermolecular Cyclopropanation | Complements Rh₂(S-DOSP)₄; effective for sterically demanding substrates.[6][15] |
| Carboxylates | Rh₂(S-TCPTAD)₄ | Electron-Deficient Alkenes | Optimal for achieving high induction with acrylates and acrylamides.[6][16] |
Practical Application: Protocols and Experimental Design
Achieving high yields and enantioselectivities requires careful attention to experimental parameters. The following sections provide detailed protocols and considerations for reaction optimization.
General Considerations for Reaction Setup
-
Solvent: The choice of solvent can influence both reactivity and selectivity. Non-polar, hydrocarbon solvents like pentane or hexane are often preferred as they can enhance enantioselectivity.[14] Dichloromethane (DCM) is also commonly used and is a good starting point for optimization.[7]
-
Temperature: Reactions are typically run at room temperature, but cooling to 0 °C or below can significantly improve enantiomeric excess (ee), albeit sometimes at the cost of reaction rate.[14]
-
Diazo Compound Stability: Diazo compounds are energetic and potentially explosive; they should be handled with care in a well-ventilated fume hood.[17] They are also sensitive to acid and should be purified on base-washed silica gel. For reactions, slow addition of the diazo compound via syringe pump is standard practice. This maintains a low steady-state concentration of the reactive rhodium carbene, minimizing side reactions such as carbene dimerization.[7]
-
Catalyst Loading: Rhodium catalysts are expensive. Thankfully, they are highly efficient, with catalyst loadings typically ranging from 0.1 to 1.0 mol %.[15] For particularly reactive substrates, loadings as low as 0.001 mol % have been successfully employed.[18]
Protocol 1: Enantioselective Cyclopropanation of Styrene with Methyl Aryldiazoacetate
This protocol is a representative example for the intermolecular cyclopropanation of an electron-rich alkene, adapted from procedures described by Davies and coworkers.[11][15]
Materials:
-
Chiral Dirhodium Catalyst (e.g., Rh₂(S-DOSP)₄, 1 mol %)
-
Styrene (freshly distilled, 1.2 equivalents)
-
Methyl p-tolyldiazoacetate (1.0 equivalent)
-
Anhydrous Solvent (e.g., Pentane or Dichloromethane, to make a 0.1 M solution with respect to the diazo compound)
-
Syringe pump
-
Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the chiral dirhodium catalyst (e.g., Rh₂(S-DOSP)₄, 0.01 equiv).
-
Reagent Addition: Add the anhydrous solvent via syringe, followed by the freshly distilled styrene (1.2 equiv). Stir the resulting solution at the desired temperature (e.g., 25 °C).
-
Diazo Addition: In a separate flask, prepare a solution of the methyl p-tolyldiazoacetate (1.0 equiv) in the anhydrous solvent. Draw this solution into a gas-tight syringe and place it on a syringe pump.
-
Slow Addition: Add the diazoacetate solution to the stirred catalyst/styrene mixture dropwise via the syringe pump over a period of 4-6 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the diazo compound (a yellow spot) is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to isolate the cyclopropane product.
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).[6]
Sources
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- 5. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 6. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Rhodium-catalyzed Doyle-Kirmse rearrangement reactions of sulfoxoniun ylides [html.rhhz.net]
- 18. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Rhodium Triphenylacetate Catalysis: A Technical Support Guide for Yield Optimization
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Rhodium Triphenylacetate [(Rh₂(TPA)₄)] Catalyzed Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this powerful catalyst and to troubleshoot common issues encountered during experimentation. Our goal is to empower you with the scientific rationale behind experimental choices to improve reaction yields, selectivity, and reproducibility.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might face during your experiments. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying principles to inform your experimental design.
Q1: My reaction is sluggish or shows low conversion. What are the primary factors to investigate?
A1: Low reactivity in Rh₂(TPA)₄ catalyzed reactions, particularly those involving carbene or nitrene transfer, can stem from several sources. Here’s a systematic approach to diagnosing the problem:
-
Catalyst Activity and Purity:
-
Cause: Rhodium(II) catalysts can deactivate over time, especially if not stored properly. The presence of impurities can also poison the catalyst.
-
Solution: Ensure your Rh₂(TPA)₄ is a fine, homogenous powder and has been stored in a cool, dry place, away from light and air. For sensitive reactions, it's advisable to use a freshly opened bottle or a sample from a trusted supplier.
-
Protocol: A simple test to check for catalyst activity is to run a small-scale, well-established reaction (e.g., cyclopropanation of styrene with ethyl diazoacetate) and compare the yield and reaction time to literature precedents.
-
-
Diazo Compound Quality and Addition Rate:
-
Cause: Diazo compounds are the precursors to the reactive rhodium carbene intermediate. Impurities in the diazo compound can lead to side reactions, while a too-rapid addition can lead to dimerization of the carbene.
-
Solution: Purify your diazo compound before use, typically by silica gel chromatography. The diazo compound should be added slowly to the reaction mixture using a syringe pump over several hours. This maintains a low concentration of the diazo compound, favoring the desired reaction pathway over side reactions.
-
-
Solvent Choice and Purity:
-
Cause: The solvent plays a crucial role in catalyst solubility and stability. Protic solvents or those with coordinating impurities can interfere with the catalytic cycle.
-
Solution: Use anhydrous, high-purity solvents. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices for these reactions. Ensure the solvent is properly dried and degassed before use. The bulky triphenylacetate ligands may affect the catalyst's solubility profile compared to rhodium(II) acetate, so ensure complete dissolution at the reaction temperature.
-
-
Reaction Temperature:
-
Cause: While many rhodium-catalyzed reactions proceed at room temperature, some substrates may require heating to overcome activation barriers.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or GC/LC-MS to find the optimal temperature that promotes the desired reaction without significant decomposition of reactants or products.
-
Q2: I'm observing significant side products, such as carbene dimers or C-H insertion into the solvent. How can I improve the chemoselectivity?
A2: The formation of side products is a common challenge and is often related to the relative rates of competing reaction pathways. Here's how to enhance chemoselectivity:
-
Catalyst Loading:
-
Cause: The concentration of the active catalyst can influence the equilibrium between different intermediates and reaction pathways.[1]
-
Solution: Surprisingly, both increasing and decreasing catalyst loading can affect chemoselectivity, depending on the specific reaction.[1] It is an important parameter to screen. Start with a standard loading (e.g., 1 mol%) and then screen both lower (e.g., 0.1-0.5 mol%) and higher (e.g., 2-5 mol%) loadings.[1][2] A lower catalyst loading can sometimes favor the desired product by minimizing side reactions that are higher order in the catalyst concentration.[1]
-
-
Slow Addition of the Diazo Compound:
-
Cause: As mentioned previously, a high instantaneous concentration of the diazo compound can lead to the formation of carbene dimers (e.g., diethyl fumarate and maleate from ethyl diazoacetate).
-
Solution: Employ a syringe pump for the slow addition of the diazo compound. This is one of the most effective methods to suppress dimer formation.
-
-
Choice of Ligand (Catalyst):
-
Cause: The steric and electronic properties of the carboxylate ligands on the rhodium center directly influence the reactivity and selectivity of the rhodium carbene. The bulky triphenylacetate ligands of Rh₂(TPA)₄ are known to enhance selectivity in certain C-H insertion reactions due to steric hindrance around the active site.[3][4][5]
-
Solution: If side reactions persist, consider screening other rhodium(II) carboxylate catalysts. For instance, rhodium(II) acetate [Rh₂(OAc)₄] is less sterically demanding and may be more reactive, while catalysts with more electron-withdrawing ligands (e.g., rhodium(II) trifluoroacetate) can exhibit different reactivity profiles.
-
Q3: My reaction is not diastereoselective or enantioselective (when using a chiral substrate/reagent). What strategies can I employ to improve stereoselectivity?
A3: Achieving high stereoselectivity often requires fine-tuning of the reaction conditions to amplify subtle energetic differences between diastereomeric transition states.
-
Solvent Polarity:
-
Cause: The polarity of the solvent can influence the conformation of the transition state.
-
Solution: Screen a range of solvents with varying polarities. For cyclopropanations, non-polar solvents like pentane or hexane have been shown to enhance enantioselectivity in some systems.
-
-
Temperature:
-
Cause: Lowering the reaction temperature generally increases selectivity by favoring the pathway with the lower activation energy.
-
Solution: If the reaction proceeds at a reasonable rate at room temperature, try running it at 0 °C or even lower temperatures.
-
-
Steric Effects of the Catalyst:
-
Cause: The bulky triphenylacetate ligands create a more defined chiral pocket around the rhodium center, which can enhance stereochemical communication between the catalyst and the substrates.[3][4]
-
Solution: Rh₂(TPA)₄ is often a good choice for achieving high stereoselectivity. If selectivity is still low, it may indicate that the steric bulk is either insufficient or mismatched for the specific substrate combination. In such cases, screening other catalysts with different steric profiles is recommended.
-
Frequently Asked Questions (FAQs)
-
Q: How should I handle and store Rhodium(II) triphenylacetate?
-
A: Rh₂(TPA)₄ is generally an air-stable, solid compound. However, for optimal performance and longevity, it should be stored in a tightly sealed container in a cool, dry, and dark place, such as a desiccator.
-
-
Q: What is a typical catalyst loading for a Rh₂(TPA)₄ catalyzed reaction?
-
Q: How can I remove the rhodium catalyst from my reaction mixture after the reaction is complete?
-
A: Rhodium catalysts can often be removed by silica gel chromatography. The green color of the catalyst usually allows for easy visualization on the column. In some cases, passing the crude reaction mixture through a short plug of silica gel or activated carbon can effectively remove the majority of the catalyst.[6]
-
-
Q: Can a deactivated rhodium catalyst be regenerated?
-
A: Regeneration of homogeneous rhodium catalysts like Rh₂(TPA)₄ is often not practical in a standard laboratory setting. Deactivation can occur through various mechanisms, including the formation of inactive rhodium clusters or poisoning by impurities. In industrial settings, processes for recovering and recycling rhodium from spent catalysts exist but are complex.[7] It is generally more reliable to use fresh, high-quality catalyst.
-
Data & Protocols
Table 1: General Reaction Parameters for Optimization
| Parameter | Typical Range | Rationale & Key Considerations |
| Catalyst Loading | 0.1 - 5 mol% | Can significantly impact chemoselectivity and reaction rate.[1] |
| Solvent | DCM, DCE, Pentane, Toluene | Choice affects catalyst solubility and can influence stereoselectivity. Must be anhydrous. |
| Temperature | -78 °C to 80 °C | Lower temperatures often improve selectivity. Higher temperatures can increase reaction rates. |
| Diazo Addition Time | 1 - 12 hours | Slow addition is crucial to prevent carbene dimerization and other side reactions. |
| Substrate Concentration | 0.05 - 0.5 M | Higher concentrations can sometimes favor intermolecular reactions. |
Protocol 1: General Procedure for a Trial Reaction
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Rh₂(TPA)₄ (e.g., 0.01 mmol, 1 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the anhydrous solvent (e.g., 10 mL of DCM) and the substrate (1.0 mmol).
-
In a separate, flame-dried syringe, prepare a solution of the diazo compound (1.2 mmol) in the same anhydrous solvent (5 mL).
-
Place the syringe in a syringe pump and connect it to the reaction flask via a needle through a septum.
-
Begin stirring the reaction mixture and start the slow addition of the diazo compound solution over a period of 4-8 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction (if necessary) and proceed with workup and purification.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for rhodium(II)-catalyzed reactions with diazo compounds, leading to products like cyclopropanes or C-H insertion products.
Caption: Catalytic cycle for Rh₂(TPA)₄ reactions.
References
-
Optimization of Rh2(S-TPPTTL)4 Through Ligand Diversification. (2021). ETD. [Link]
-
Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization. (2018). NIH. [Link]
-
Scalable Synthesis of Esp and Rhodium(II) Carboxylates from Acetylacetone and RhCl3·xH2O. (2020). Organic Process Research & Development. [Link]
-
Preparation and Properties of Anhydrous Rhodium-(II) Acetate and Some Adducts Thereof. (1965). Inorganic Chemistry. [Link]
-
Rhodium(II) 2,2,2-triphenylacetate. Crysdot LLC. [Link]
- Recover and recycle rhodium from spent partial oxidation catalysts.
-
Rhodium(II) acetate. Wikipedia. [Link]
-
Rh 110: Rhodium (II) acetate. Johnson Matthey. [Link]
-
Identifying the best rhodium-modified catalyst and the best reaction conditions with ChemSCAN for the synthesis of aroma compounds. H.E.L Group. [Link]
-
Catalyst Loading Controls Chemoselectivity: Unusual Effect in Rhodium(II) Carbene Insertion Reactions with Tetrahydrofuran. (2023). MDPI. [Link]
-
Rhodium Single‐Atom Catalyst Design through Oxide Support Modulation for Selective Gas‐Phase Ethylene Hydroformylation. PubMed Central. [Link]
- Process for removal of rhodium compounds
-
Rhodium-catalyzed cascade reactions of triazoles with organoselenium compounds – a combined experimental and mechanistic study. (2021). Chemical Science. [Link]
-
A Very Readily Prepared Ligand for Rhodium Catalyzed Propene Hydroformylation. PMC. [Link]
-
Optimization of Reaction Conditions. ResearchGate. [Link]
-
The influence of the ligands on the catalytic activity of a series of RhI complexes in reactions with phenylacetylene: Synthesis of stereoregular poly(phenyl) acetylene. Semantic Scholar. [Link]
-
Probing the Steric Limits of Rhodium Catalyzed Hydrophosphinylation. E-H addition vs. Dimerization/Oligomerization/Polymerization. Bucknell Digital Commons. [Link]
Sources
- 1. Catalyst Loading Controls Chemoselectivity: Unusual Effect in Rhodium(II) Carbene Insertion Reactions with Tetrahydrofuran [mdpi.com]
- 2. helgroup.com [helgroup.com]
- 3. ETD | Optimization of Rh2(S-TPPTTL)4 Through Ligand Diversification | ID: 5425kc066 | Emory Theses and Dissertations [etd.library.emory.edu]
- 4. Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rhodium-catalyzed functionalization of sterically hindered alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. THP Life Science Webshop - Rhodium(II) triphenylacetate dimer [lifescience.thp.at]
Side reactions in rhodium-catalyzed cyclopropanation with diazo compounds
Welcome to the Technical Support Center for Rhodium-Catalyzed Cyclopropanation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevalence of side reactions when using diazo compounds. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize your desired cyclopropane yield, and ensure the integrity of your results.
Introduction to Rhodium-Catalyzed Cyclopropanation
Rhodium-catalyzed cyclopropanation is a cornerstone of modern organic synthesis, enabling the construction of three-membered carbocyclic rings with high efficiency and stereocontrol. The reaction typically involves the decomposition of a diazo compound by a rhodium(II) catalyst to form a rhodium carbene intermediate.[1][2] This electrophilic carbene is then intercepted by an alkene to furnish the desired cyclopropane.[1][3]
While highly effective, this reaction is often plagued by competing side reactions that can significantly lower the yield of the desired product and complicate purification. Understanding the mechanisms of these side reactions is paramount to developing strategies for their suppression. This guide provides a systematic approach to identifying and mitigating these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Cyclopropane
Q1: I am not observing any formation of my desired cyclopropane product. What are the potential primary causes?
A1: A complete lack of product formation often points to fundamental issues with the reaction setup or reagents. Here are the most common culprits:
-
Inactive Catalyst: Rhodium(II) catalysts can deactivate over time, especially with improper storage. Ensure your catalyst is fresh and has been stored under an inert atmosphere.
-
Decomposition of the Diazo Compound: Diazo compounds are energetic and can decompose before reacting with the catalyst.[4][5] This is often exacerbated by acidic impurities or exposure to light.
-
Presence of Inhibitors: Water and oxygen can inhibit the catalytic cycle.[6] Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Protocol for No Product Formation:
-
Catalyst Verification:
-
Use a fresh batch of the rhodium(II) catalyst.
-
If possible, test the catalyst on a reliable, high-yielding reaction (a positive control) to confirm its activity.
-
-
Reagent Purity Check:
-
Ensure the diazo compound is pure and freshly prepared or properly stored. Avoid acidic conditions during its synthesis and purification.
-
Use freshly distilled, anhydrous solvents.
-
-
Inert Atmosphere Technique:
-
Flame-dry or oven-dry all glassware immediately before use.
-
Assemble the reaction under a positive pressure of an inert gas.
-
Use degassed solvents.
-
Issue 2: Prominent Side Reactions Leading to Complex Product Mixtures
A common challenge in rhodium-catalyzed cyclopropanation is the formation of multiple products alongside the desired cyclopropane. Identifying these byproducts is the first step toward mitigating their formation.
Q2: My reaction is producing a significant amount of a byproduct with a mass corresponding to the loss of N₂ from the diazo compound, but it's not the cyclopropane. What could it be?
A2: This is a classic signature of a Wolff rearrangement , a common side reaction for α-diazocarbonyl compounds.[7][8] Instead of forming a carbene that reacts with the alkene, the diazo compound rearranges to a ketene intermediate.[9][10] This ketene is then trapped by nucleophiles in the reaction mixture (e.g., water, alcohols) to form carboxylic acid derivatives.[7]
Mechanism of Wolff Rearrangement:
dot graph Wolff_Rearrangement { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Diazo [label="α-Diazocarbonyl Compound"]; Catalyst [label="Rh₂(L)₄", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbene [label="Rhodium Carbene"]; Ketene [label="Ketene Intermediate"]; Nucleophile [label="Nucleophile (e.g., H₂O, ROH)"]; Acid_Derivative [label="Carboxylic Acid Derivative"];
Diazo -> Carbene [label="- N₂"]; Carbene -> Ketene [label="Wolff Rearrangement"]; Ketene -> Acid_Derivative [label="+ Nucleophile"]; Catalyst -> Carbene [style=dotted]; } } Caption: The Wolff rearrangement pathway.
Troubleshooting the Wolff Rearrangement:
-
Catalyst Choice: The choice of rhodium catalyst can significantly influence the propensity for Wolff rearrangement. More electrophilic catalysts, often those with electron-withdrawing ligands, can favor carbene formation over rearrangement.
-
Temperature Control: Thermal induction of the Wolff rearrangement is a known phenomenon.[7] Running the reaction at lower temperatures can often suppress this side reaction.
-
Slow Addition of the Diazo Compound: Adding the diazo compound slowly via a syringe pump can maintain a low concentration of the free diazo compound, favoring the bimolecular cyclopropanation over the unimolecular Wolff rearrangement.
Q3: I am observing byproducts that appear to be dimers of my diazo compound. Why is this happening and how can I prevent it?
A3: The formation of olefinic dimers (E/Z isomers) is a result of the rhodium carbene reacting with another molecule of the diazo compound instead of the intended alkene. This is a common issue, particularly with less reactive alkenes or when the concentration of the diazo compound is high.[11]
Troubleshooting Diazo Dimerization:
| Strategy | Rationale |
| Slow Addition | Maintaining a low stationary concentration of the diazo compound minimizes the probability of a carbene-diazo coupling event. |
| Increase Alkene Equivalents | Using a larger excess of the alkene can outcompete the diazo compound for the rhodium carbene. |
| Catalyst Selection | Sterically bulky rhodium catalysts can disfavor the formation of the dimeric transition state.[12] |
Q4: My reaction with an alcohol-containing substrate is yielding a significant amount of an ether byproduct. What is the cause?
A4: This is a classic example of an O-H insertion reaction . The highly electrophilic rhodium carbene can readily insert into the O-H bond of an alcohol, which is often kinetically more favorable than cyclopropanation.
Mechanism of O-H Insertion:
dot graph OH_Insertion { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
Carbene [label="Rhodium Carbene"]; Alcohol [label="R-OH"]; Ylide [label="Oxonium Ylide Intermediate"]; Ether [label="Ether Product"];
Carbene -> Ylide [label="+ R-OH"]; Ylide -> Ether [label="Proton Transfer"]; } } Caption: O-H insertion side reaction.
Troubleshooting O-H Insertion:
-
Protecting Groups: The most straightforward solution is to protect the alcohol functionality with a suitable protecting group (e.g., silyl ether, benzyl ether) prior to the cyclopropanation reaction.
-
Catalyst Modification: Certain rhodium catalysts exhibit a higher preference for cyclopropanation over O-H insertion. Screening different catalysts can be beneficial.
-
Intramolecular vs. Intermolecular: If the alcohol is on the same molecule as the alkene, consider if an intramolecular O-H insertion is competing with an intramolecular cyclopropanation. The ring size formed in each case will be a key determinant of the major product.
Q5: I am seeing byproducts resulting from C-H insertion. How can I favor cyclopropanation?
A5: C-H insertion is another common pathway for reactive rhodium carbenes, where the carbene inserts into a carbon-hydrogen bond.[13][14] The competition between cyclopropanation and C-H insertion is influenced by several factors.
Factors Influencing Cyclopropanation vs. C-H Insertion:
| Factor | Favors Cyclopropanation | Favors C-H Insertion |
| Alkene Electronics | Electron-rich alkenes | Electron-deficient alkenes |
| C-H Bond Type | Less activated C-H bonds | Activated C-H bonds (allylic, benzylic) |
| Catalyst Ligands | Sterically demanding ligands | Less sterically hindered ligands |
| Diazo Substituents | Donor/acceptor substituted carbenes can be more selective | Highly reactive, unstabilized carbenes |
Troubleshooting C-H Insertion:
-
Substrate Modification: If possible, modify the substrate to remove or deactivate the most reactive C-H bonds.
-
Catalyst Screening: The choice of rhodium catalyst and its ligands can dramatically alter the chemoselectivity. For example, dirhodium tetraoctanoate might favor β-hydride elimination, while sterically demanding ligands like triphenylacetate can promote cyclopropanation.[12]
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Non-polar solvents often favor cyclopropanation.[15]
Experimental Protocol: General Procedure for Rhodium-Catalyzed Cyclopropanation
This protocol provides a starting point for optimizing your reaction.
-
Preparation:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and a dropping funnel, add the rhodium(II) catalyst (0.1-1.0 mol%).
-
Add the alkene (1.0 equiv) and anhydrous, degassed solvent (e.g., dichloromethane, pentane).
-
-
Reaction:
-
In the dropping funnel, prepare a solution of the diazo compound (1.2 equiv) in the same anhydrous, degassed solvent.
-
With vigorous stirring, add the diazo compound solution dropwise to the reaction mixture over several hours using a syringe pump. The rate of addition is a critical parameter to optimize.
-
Monitor the reaction by TLC or GC-MS.
-
-
Workup:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Decision-Making Workflow for Troubleshooting:
References
-
Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Retrieved from [Link]
-
Callot, H. J., & Schaeffer, E. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Science, 256(5063), 1544–1547. Retrieved from [Link]
-
Candeias, N. R., & Gois, P. M. (2009). Rh-catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity. Angewandte Chemie International Edition, 48(31), 5733–5737. Retrieved from [Link]
-
Beilstein Archives. (n.d.). Unusual Highly Diastereoselective Rh(II)-catalyzed Dimerization of Diazo Arylidene Succinimides Provides Access to New Dibenzazu. Retrieved from [Link]
-
Oonishi, Y., Sato, Y., & et al. (2017). Mechanism of Rhodium-Catalyzed Cyclopropanation/Cyclization of Allenynes. Organic Letters, 19(18), 4948–4951. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Unusual highly diastereoselective Rh(II)-catalyzed dimerization of 3-diazo-2-arylidenesuccinimides provides access to a new dibenzazulene scaffold. Retrieved from [Link]
-
Rosenberg, M. L., Krapp, A., & Tilset, M. (2011). On the Mechanism of Cyclopropanation Reactions Catalyzed by a Rhodium(I) Catalyst Bearing a Chelating Imine-Functionalized NHC Ligand: A Computational Study. Organometallics, 30(24), 6562–6571. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Retrieved from [Link]
-
Davies, H. M., & Antoulinakis, E. G. (2001). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society, 123(30), 7371–7372. Retrieved from [Link]
-
ResearchGate. (n.d.). Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, June 19). Why should the temperature be maintained at 0–5 °C in a diazotisation? Retrieved from [Link]
-
Cuevas Yañez, E., & Cruz Almanza, R. (2004). Rhodium (II) Catalyzed Wolff Rearrangement of a Carbenoid Derived from an Indolyl Diazopropanedione. Revista de la Sociedad Química de México, 48(1), 33-35. Retrieved from [Link]
-
ResearchGate. (n.d.). Rhodium(II)-Catalyzed Cross-Coupling of Diazo Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of temperature and sequential decomposition of diazo esters by [(IMes)Rh2(OAc)4]. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Rhodium-Catalyzed Rearrangement of α-Diazo Thiol Esters to Thio-Substituted Ketenes. Application in the Synthesis of Cyclobutanones, Cyclobutenones, and β-Lactams. Retrieved from [Link]
-
Nowlan, D. T., Gregg, T. M., Tidwell, T. T., & Singleton, D. A. (2003). Isotope Effects and the Nature of Selectivity in Rhodium-Catalyzed Cyclopropanations. Journal of the American Chemical Society, 125(50), 15902–15911. Retrieved from [Link]
-
ACS Publications. (2024, April 11). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. Retrieved from [Link]
-
ACS Publications. (2019, November 28). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Wolff rearrangement. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Diazo compounds: synthesis, carbene generation and reactivity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wolff-Rearrangement. Retrieved from [Link]
-
PubMed. (n.d.). Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Rhodium-Catalyzed Enantioselective Cyclopropanation of Electron-Deficient Alkenes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy. Retrieved from [Link]
-
Beilstein Journals. (2016, July 26). On the cause of low thermal stability of ethyl halodiazoacetates. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, August 17). Explosive hazards of diazo compounds and what practical precautions are necessary. Retrieved from [Link]
-
ResearchGate. (n.d.). Intermolecular Cyclopropanation versus CH Insertion in Rh II-Catalyzed Carbenoid Reactions. Retrieved from [Link]
-
MDPI. (n.d.). Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins. Retrieved from [Link]
-
ACS Publications. (n.d.). Diazo Compounds and N-Tosylhydrazones: Novel Cross-Coupling Partners in Transition-Metal-Catalyzed Reactions. Retrieved from [Link]
-
National Science Review. (n.d.). Iron-catalyzed transformations of diazo compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Controlling Factors for C—H Functionalization versus Cyclopropanation of Dihydronaphthalenes. Retrieved from [Link]
-
ACS Publications. (n.d.). Stereoselective Cyclopropanation Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Multicomponent Reactions Involving Diazo Reagents: A 5-Year Update. Retrieved from [Link]
-
Quora. (n.d.). How do you troubleshoot common problems or defects in rhodium-plated surfaces? Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Rhodium-Catalyzed Carbene Formation from Diazo Compounds. Retrieved from [Link]
-
Emory University Libraries. (2023, April 5). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. Retrieved from [Link]
Sources
- 1. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
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- 3. Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Explosive hazards of diazo compounds and what practical precautions are necessary [morressier.com]
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- 8. Wolff-Rearrangement [organic-chemistry.org]
- 9. Rhodium (II) Catalyzed Wolff Rearrangement of a Carbenoid Derived from an Indolyl Diazopropanedione [scielo.org.mx]
- 10. Rhodium-Catalyzed Rearrangement of α-Diazo Thiol Esters to Thio-Substituted Ketenes. Application in the Synthesis of Cyclobutanones, Cyclobutenones, and β-Lactams | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rh-catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Controlling Factors for C—H Functionalization versus Cyclopropanation of Dihydronaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Deactivation and recovery of rhodium triphenyl acetate catalyst
Welcome to the technical support center for rhodium triphenylacetate catalysts. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and to provide clear, actionable protocols for catalyst recovery. Our goal is to ensure you can maintain the high activity and selectivity of your catalyst, maximizing its lifespan and ensuring the economic viability of your processes.[1]
Frequently Asked Questions (FAQs)
Q1: What is rhodium triphenylacetate and what are its primary applications?
A1: Rhodium(II) triphenylacetate is a coordination complex often used as a catalyst in various organic transformations. It is particularly effective in reactions involving C-H activation, cyclopropanation, and amination. It typically exists as a dimer, [Rh₂(O₂CCHPh₂)₄].
Q2: My reaction has stalled or is showing significantly reduced conversion. How do I know if my rhodium triphenylacetate catalyst is deactivated?
A2: Signs of catalyst deactivation include a noticeable decrease in the reaction rate, a lower final product yield, or a change in the chemo- or regioselectivity of the reaction compared to previous successful runs under identical conditions.[2][3] A visual color change of the reaction mixture, from the typical green of the active Rh(II) species to a yellow or even black solution, can also indicate the formation of inactive species or rhodium metal precipitation.
Q3: What are the most common causes of deactivation for my rhodium catalyst?
A3: Deactivation of homogeneous rhodium catalysts can be attributed to several factors:
-
Poisoning: Certain functional groups or impurities in your substrates or solvents can act as poisons by strongly coordinating to the rhodium center, blocking the active site. Common poisons include sulfur-containing compounds, and in some cases, nitrogen-containing heterocycles.[3][4][5][6][7]
-
Formation of Inactive Rhodium Species: The catalyst can convert into catalytically inactive forms. This can include the formation of stable rhodium(I) or rhodium(III) complexes through oxidative addition or other pathways, or the aggregation into rhodium clusters or nanoparticles (Rh(0)), which are typically inactive for the desired transformation.[2][3][8]
-
Ligand Degradation: The triphenylacetate ligands themselves can undergo degradation under harsh reaction conditions (e.g., high temperatures), leading to a change in the coordination sphere of the rhodium and a loss of activity.[2]
-
Oxidative Deactivation: While controlled oxidation is used in recovery, unwanted oxidative processes during the reaction can lead to the formation of inactive Rh(III) species.[9][10]
Troubleshooting Guide: Diagnosing Catalyst Deactivation
Use the table below to correlate observable symptoms with probable causes and initial recommended actions.
| Symptom | Probable Cause(s) | Recommended Initial Action(s) |
| Gradual decrease in reaction rate over several cycles. | Ligand degradation; gradual accumulation of inhibitors. | Purify substrates and solvents; consider lowering reaction temperature. |
| Sudden and complete loss of activity. | Introduction of a potent catalyst poison. | Review all reagents and solvents for potential sources of contamination (e.g., sulfur). |
| Reaction mixture turns from green to yellow/orange. | Formation of inactive Rh(I) or Rh(III) species. | Proceed to the catalyst recovery protocol. |
| Formation of a black precipitate. | Reduction to Rh(0) metal. | The catalyst has likely undergone irreversible decomposition. Recovery may not be feasible. |
| Change in product selectivity. | Ligand modification or degradation; formation of a new active species with different catalytic properties.[2] | Characterize the catalyst post-reaction to identify structural changes. |
Catalyst Deactivation and Recovery Workflow
The following diagram illustrates the typical pathways for catalyst deactivation and the general workflow for recovery.
Caption: Deactivation pathways and the recovery cycle for rhodium triphenylacetate catalyst.
Experimental Protocol: Oxidative Recovery of Deactivated Rhodium Triphenylacetate
This protocol is designed to recover a rhodium triphenylacetate catalyst that has lost activity due to the formation of inactive rhodium species. The principle is to oxidize the deactivated rhodium species to a soluble Rh(III) state, which can then be isolated and potentially reconstituted into the active Rh(II) dimer.[9][10]
Causality: The use of an oxidizing agent like hydrogen peroxide (H₂O₂) under acidic conditions facilitates the conversion of various low-valent rhodium species (Rh(0), Rh(I)) into a more stable Rh(III) state.[9][10] This process breaks down inactive clusters and complexes, bringing the rhodium back into a soluble, uniform oxidation state from which the active catalyst can be reformed.
Materials:
-
Deactivated catalyst solution
-
Hydrogen peroxide (30% w/w solution)
-
Hydrochloric acid (concentrated)
-
Distilled water
-
Sodium hydroxide solution (1 M)
-
Triphenylacetic acid
-
Suitable organic solvent (e.g., dichloromethane or toluene)
-
Rotary evaporator
-
Separatory funnel
-
pH paper or meter
Procedure:
-
Initial Treatment:
-
Transfer the solution containing the deactivated catalyst to a round-bottom flask.
-
If a large volume of organic solvent is present, reduce it under vacuum using a rotary evaporator.
-
Add a volume of distilled water to the residue, followed by a few drops of concentrated hydrochloric acid to create an acidic medium.
-
-
Oxidation Step:
-
Cool the flask in an ice bath.
-
Slowly, and with stirring, add 30% hydrogen peroxide dropwise. You may observe a color change as the rhodium is oxidized. The target is to convert the rhodium species to a soluble Rh(III) complex, such as [RhCl₆]³⁻.[10]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Heating gently (e.g., to 50-60 °C) can accelerate the process, but care must be taken due to the presence of H₂O₂.[9]
-
-
Isolation of Rhodium(III):
-
The rhodium should now be in the aqueous phase as a Rh(III) salt.
-
If an organic phase is present, transfer the mixture to a separatory funnel and separate the layers. Extract the organic layer with a small portion of acidic water to ensure all rhodium is transferred to the aqueous phase.
-
Neutralize the combined aqueous phases carefully with a 1 M sodium hydroxide solution to precipitate rhodium(III) hydroxide, Rh(OH)₃, a dark precipitate. Monitor the pH to avoid making the solution too basic.
-
-
Reconstitution of the Catalyst (Optional Advanced Step):
-
Isolate the Rh(OH)₃ precipitate by centrifugation or filtration.
-
Wash the precipitate with distilled water to remove any residual salts.
-
To reform the rhodium triphenylacetate, the Rh(OH)₃ can be reacted with a stoichiometric amount of triphenylacetic acid in a suitable solvent under reflux, though this is a more advanced synthetic procedure and may require optimization. A simpler approach is to use the recovered Rh(III) salt as a precursor for other rhodium catalysts.
-
Characterization of Recovered Catalyst
To validate the success of the recovery protocol, it is essential to characterize the recovered material and compare it to the fresh catalyst.
| Analytical Technique | Purpose | Expected Result for Active Catalyst |
| UV-Vis Spectroscopy | To confirm the oxidation state and coordination environment of the rhodium center. | The active Rh(II) dimer has characteristic absorption bands. A change in these bands indicates a change in the catalyst's state. |
| FTIR Spectroscopy | To verify the presence and coordination of the triphenylacetate ligands.[2] | The spectrum should show the characteristic carboxylate stretches, matching the reference spectrum of the fresh catalyst.[2] |
| NMR Spectroscopy (¹H, ¹³C) | To confirm the structure of the organic ligands and the overall complex. | The spectra should be clean and match the reference spectra for rhodium(II) triphenylacetate. |
| ICP-OES or ICP-MS | To determine the exact rhodium concentration in the recovered material.[10] | Allows for accurate quantification of recovery yield and preparation of solutions with known catalyst loading. |
Preventative Measures
-
High-Purity Reagents: Always use high-purity, freshly distilled solvents and purified substrates to minimize the introduction of catalyst poisons.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted oxidation of the catalyst.
-
Temperature Control: Avoid excessive heating, as thermal stress can lead to ligand degradation and catalyst decomposition.[11]
-
Proper Storage: Store the rhodium triphenylacetate catalyst in a cool, dark, and dry place, preferably under an inert atmosphere, to maintain its integrity over time.[12]
References
- US4196096A - Process for regeneration of rhodium hydroformylation catalysts - Google Patents.
-
Effect of Ligand Backbone on the Selectivity and Stability of Rhodium Hydroformylation Catalysts Derived from Phospholane-Phosphites | Organometallics - ACS Publications . Available at: [Link]
-
Poisoning of platinum-rhodium automotive three-way catalysts by lead and phosphorus . Available at: [Link]
-
Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts - MDPI . Available at: [Link]
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI . Available at: [Link]
-
A Homogeneous, Recyclable Rhodium(I) Catalyst for the Hydroarylation of Michael Acceptors - PMC - NIH . Available at: [Link]
-
Effect of Ligand Backbone on the Selectivity and Stability of Rhodium Hydroformylation Catalysts Derived from Phospholane-Phosphites | Organometallics - ACS Publications . Available at: [Link]
- US4113754A - Isolation and regeneration of rhodium-containing catalysts from distillation residues of hydroformylation reactions - Google Patents.
-
Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A . Available at: [Link]
-
Rh(I) Complexes in Catalysis: A Five-Year Trend - PMC - NIH . Available at: [Link]
-
Activation and Deactivation Mechanisms of Rhodium/Alumina Catalysts . Available at: [Link]
-
Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts . Available at: [Link]
-
Catalyst Deactivation via Rhodium–Support Interactions under High-Temperature Oxidizing Conditions: A Comparative Study on Hexaaluminates versus Al 2 O 3 | Request PDF - ResearchGate . Available at: [Link]
-
A New Process for Efficient Recovery of Rhodium from Spent Carbonyl Rhodium Catalyst by Microreactor - MDPI . Available at: [Link]
-
Ligands for Practical Rhodium-Catalyzed Asymmetric Hydroformylation | Request PDF . Available at: [Link]
-
(PDF) C–Cl Oxidative Addition and C–C Reductive Elimination Reactions in the Context of the Rhodium-Promoted Direct Arylation - ResearchGate . Available at: [Link]
-
Oxidative addition - Wikipedia . Available at: [Link]
-
Poisoning of Platinum-Rhodium Automotive Three-Way Catalysts: Behavior of Single-Component Catalysts and Effects of Sulfur and Phosphorus - PubMed . Available at: [Link]
- FR2361936A1 - PROCESS FOR RECOVERING RHODIUM CATALYSTS, HOMOGENOUS, DISSOLVED IN ORGANIC MEDIA - Google Patents.
-
(PDF) A New Process for Efficient Recovery of Rhodium from Spent Carbonyl Rhodium Catalyst by Microreactor - ResearchGate . Available at: [Link]
-
Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh3-catalysed olefin hydroformylation - Catalysis Science & Technology (RSC Publishing) . Available at: [Link]
-
C–Cl Oxidative Addition and C–C Reductive Elimination Reactions in the Context of the Rhodium-Promoted Direct Arylation | Organometallics - ACS Publications . Available at: [Link]
-
Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation - NIH . Available at: [Link]
-
Thermal Aging of Rh/ZrO2–CeO2 Three-Way Catalysts under Dynamic Lean/Rich Perturbation Accelerates Deactivation via an Encapsulation Mechanism | ACS Catalysis . Available at: [Link]
-
Poisoning of platinum-rhodium automotive three-way catalysts: behavior of single-component catalysts and effects of sulfur and phosphorus | Environmental Science & Technology - ACS Publications . Available at: [Link]
-
Electrooxidative Rhodium‐Catalyzed [5+2] Annulations via C−H/O−H Activations - NIH . Available at: [Link]
-
Rhodium(II) 2,2,2-triphenylacetate - Metal Catalysts - Crysdot LLC. Available at: [Link]
-
[PDF] Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase based on the Chemistry of Rhodium/Phosphine Catalysts. | Semantic Scholar . Available at: [Link]
-
Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation - NIH . Available at: [Link]
-
Rh 112 rhodium acetate trimer - Johnson Matthey . Available at: [Link]
-
Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activation - PMC - NIH . Available at: [Link]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Poisoning of platinum-rhodium automotive three-way catalysts by lead and phosphorus (Journal Article) | OSTI.GOV [osti.gov]
- 5. mdpi.com [mdpi.com]
- 6. Poisoning of platinum-rhodium automotive three-way catalysts: behavior of single-component catalysts and effects of sulfur and phosphorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemicalbook.com [chemicalbook.com]
Technical Support Center: Optimizing Rhodium Triphenylethanoate Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical role of solvents in modulating the catalytic activity of rhodium triphenylethanoate, a key catalyst in modern organic synthesis. This document is designed to move beyond simple protocols, offering insights into the underlying chemical principles to empower you to rationalize and optimize your experimental outcomes.
Introduction: The Solvent's Decisive Role
Dirhodium(II) paddlewheel complexes, such as rhodium(II) triphenylethanoate, are powerful catalysts for a variety of transformations, including C-H functionalization, cyclopropanation, and ylide formation.[1] The catalyst's efficacy, however, is not solely dependent on its intrinsic properties. The surrounding solvent medium plays a crucial and often underestimated role in dictating the reaction's rate, selectivity, and overall success.[2]
The solvent can interact with the rhodium catalyst at its axial coordination sites. These sites are Lewis acidic and can bind to solvent molecules, substrates, or other ligands.[1] This axial ligation can significantly alter the electronic environment at the rhodium centers, thereby influencing the catalyst's reactivity and selectivity.[1][3] Understanding and controlling these solvent-catalyst interactions is paramount for troubleshooting and optimizing your reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during reactions catalyzed by rhodium triphenylethanoate, with a focus on solvent-related causes and solutions.
Issue 1: Low or No Catalytic Activity
Symptoms:
-
The starting material is largely unreacted after the expected reaction time.
-
The reaction fails to initiate.
Potential Solvent-Related Causes:
-
Strongly Coordinating Solvents: Solvents with high Lewis basicity (e.g., acetonitrile, DMSO, pyridine) can strongly coordinate to the axial sites of the rhodium catalyst. This can inhibit the binding of the diazo substrate, which is a necessary first step in the catalytic cycle, thereby poisoning the catalyst.[4]
-
Catalyst Precipitation: Rhodium triphenylethanoate has limited solubility in some organic solvents. If the catalyst is not fully dissolved, its effective concentration in the reaction mixture will be low, leading to poor activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low catalytic activity.
Experimental Protocol: Solvent Screening for Improved Activity
-
Setup: Prepare multiple small-scale reactions in parallel, each in a different solvent.
-
Solvent Selection: Choose a range of solvents with varying polarities and coordinating abilities. Good starting points are dichloromethane (DCM), toluene, hexane, and 1,2-dichloroethane (DCE).
-
Procedure:
-
To each reaction vial, add rhodium triphenylethanoate (1 mol%).
-
Add the chosen solvent and stir to dissolve the catalyst. Observe for complete dissolution.
-
Add the substrate and the diazo compound.
-
Run the reactions under identical conditions (temperature, time, atmosphere).
-
-
Analysis: Monitor the reactions by TLC or GC/LC-MS to compare the rates of consumption of the starting material.
Issue 2: Poor Reaction Selectivity (e.g., Chemoselectivity, Diastereoselectivity)
Symptoms:
-
Formation of multiple undesired byproducts.
-
Low diastereomeric or enantiomeric excess in stereoselective reactions.
Potential Solvent-Related Causes:
-
Solvent Polarity: The polarity of the solvent can influence the energy of the transition states leading to different products. Polar solvents may stabilize charged intermediates or transition states, favoring certain reaction pathways over others.[2]
-
Axial Coordination: As mentioned, solvent coordination to the rhodium center can sterically and electronically influence the approach of the substrate, thereby affecting selectivity.[1] For instance, a bulky coordinating solvent might block one face of the catalyst, influencing stereoselectivity.
Strategies for Improving Selectivity:
-
Systematic Solvent Screening: Similar to the protocol for improving activity, a systematic screen of solvents with varying dielectric constants and coordinating abilities is the most effective approach.
-
Consider Non-Coordinating, Low-Polarity Solvents: For many rhodium-catalyzed C-H insertion and cyclopropanation reactions, weakly Lewis basic and non-polar/low-polarity solvents like dichloromethane or hexane are often the most efficient and selective.[1]
-
"Fine-Tuning" with Additives: In some cases, the addition of a small amount of a coordinating species can beneficially influence selectivity by modulating the catalyst's electronic properties.
Data Summary: Solvent Effects on Rhodium Catalysis
| Solvent | Polarity (Dielectric Constant) | Coordinating Ability | Typical Effect on Activity/Selectivity |
| Dichloromethane (DCM) | 9.1 | Weakly Coordinating | Generally high activity and selectivity for many reactions.[1] |
| Hexane | 1.9 | Non-Coordinating | Good for reactions where polarity is detrimental.[1] |
| Toluene | 2.4 | Weakly Coordinating | A common non-polar alternative to halogenated solvents. |
| Acetonitrile (ACN) | 37.5 | Strongly Coordinating | Often inhibits catalysis due to strong binding to Rh.[1] |
| Tetrahydrofuran (THF) | 7.6 | Coordinating | Can be a good solvent, but coordination may affect selectivity.[5] |
| Water | 80.1 | Strongly Coordinating/Polar | While often avoided, some Rh-catalyzed reactions can be successful in water.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the solvent's effect on rhodium triphenylethanoate catalysis?
A: The primary mechanism involves the interaction of solvent molecules with the vacant axial coordination sites on the two rhodium atoms of the paddlewheel complex.[1] This interaction is a form of Lewis acid-base chemistry, where the Lewis acidic rhodium centers can accept electron density from Lewis basic solvent molecules.
Caption: Solvent-catalyst competitive binding equilibrium.
A strongly coordinating solvent can occupy these axial sites, creating a more stable, but less reactive, catalyst-solvent adduct. This prevents or slows down the necessary coordination of the diazo substrate to the rhodium center, which is the first step in the formation of the active rhodium carbene intermediate.[4] Conversely, a non-coordinating or weakly coordinating solvent leaves the axial sites more available for the substrate, leading to higher catalytic activity.[1]
Q2: How do I choose a starting solvent for a new reaction?
A: A good starting point is a weakly coordinating, low-polarity solvent like dichloromethane (DCM) . It is often considered one of the most efficient reaction media for C-H functionalization and cyclopropanation reactions catalyzed by dirhodium complexes.[1] It generally provides a good balance of catalyst solubility and high reactivity. If solubility is an issue, or if halogenated solvents are to be avoided, toluene is a reasonable alternative.
Q3: Can a coordinating solvent ever be beneficial?
A: Yes, while often detrimental to activity, there are instances where a coordinating solvent can be beneficial. For example, in some cases, the coordination of a solvent molecule can fine-tune the electronic properties of the catalyst to enhance selectivity for a particular product.[1] Furthermore, in certain C-H amination reactions, solvents like tert-butyl cyanide have been shown to prolong the catalyst's lifetime, leading to improved overall yields.[1] The optimal solvent is not always predictable and often requires empirical screening.[1]
Q4: My reaction is working, but it's very slow. Can a change in solvent help?
A: Absolutely. If you are using a moderately coordinating solvent (like THF), switching to a less coordinating one (like DCM or hexane) could significantly increase the reaction rate by making the catalyst's axial sites more accessible to the substrate. However, also consider other factors such as temperature and catalyst loading.
Q5: Does the bulky triphenylethanoate ligand affect solvent interactions compared to a simpler acetate ligand?
A: The bulky triphenylethanoate ligands primarily influence the steric environment around the rhodium centers. While the fundamental principles of axial coordination remain the same, the steric bulk of these ligands can create a more hindered environment, potentially influencing the binding affinity of different solvents and substrates. This steric hindrance can sometimes be exploited to enhance selectivity in certain transformations.
References
- Effects of Axial Solvent Coordination to Dirhodium Complexes on Reactivity and Selectivity in C–H Insertion Reactions. (n.d.). ChemRxiv.
- Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (2016). RSC Publishing.
- Solvent coordination to palladium can invert the selectivity of oxidative addition. (2022). Chemical Science (RSC Publishing).
- Catalyst Loading Controls Chemoselectivity: Unusual Effect in Rhodium(II) Carbene Insertion Reactions with Tetrahydrofuran. (n.d.). MDPI.
- Catalytic X–H insertion reactions based on carbenoids. (2013). Chemical Society Reviews (RSC Publishing).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 3. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Catalytic X–H insertion reactions based on carbenoids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35496B [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Ligand effects on selectivity in rhodium triphenyl acetate catalysis
Technical Support Center: Rhodium(II) Catalysis
A Senior Application Scientist's Guide to Ligand Effects on Selectivity
Welcome to the Technical Support Center for Rhodium-Catalyzed Reactions. This guide is designed for researchers, chemists, and process development scientists who are leveraging the power of dirhodium(II) catalysis, particularly with rhodium(II) tetraacetate (Rh₂(OAc)₄) and its derivatives.
As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of how ligands dictate the outcome of your reactions. Selectivity is paramount in modern synthesis, and in the world of rhodium carbene chemistry, the ligand is the primary tool for controlling it. This resource synthesizes field-proven insights and authoritative literature to help you troubleshoot common problems and optimize your catalytic system.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts that are crucial for troubleshooting.
Q1: What is the fundamental role of bridging ligands in a dirhodium(II) paddlewheel catalyst like Rh₂(OAc)₄?
A: The four bridging acetate ligands in Rh₂(OAc)₄ create the paddlewheel structure that holds the two rhodium atoms in close proximity. This structure creates an accessible axial coordination site on each rhodium atom. When a diazo compound coordinates to one of these axial sites, the catalyst facilitates the extrusion of dinitrogen (N₂) to form a highly reactive rhodium carbene intermediate. The electronic properties of the bridging ligands directly influence the electrophilicity of this carbene, which in turn dictates its reactivity and selectivity.
Q2: How does exchanging the acetate ligands for chiral ligands induce enantioselectivity?
A: By replacing the achiral acetate ligands with chiral, non-racemic carboxylate or carboxamidate ligands, you create a chiral environment around the reactive rhodium carbene.[1] This "chiral pocket" forces the incoming substrate to approach the carbene from a specific trajectory to minimize steric hindrance.[1][2] This enforced orientation in the transition state is what leads to the preferential formation of one enantiomer of the product over the other. The degree of enantioselectivity is highly dependent on the specific structure of the ligand and its compatibility with the substrate.
Q3: What are the main classes of chiral ligands used in dirhodium(II) catalysis?
A: Several classes of chiral ligands have been developed, each with unique steric and electronic profiles. The most prominent include:
-
Hashimoto's Catalysts (PTTL): Based on N-phthaloyl-tert-leucine, these catalysts, like Rh₂(S-PTTL)₄, are known for creating a well-defined chiral pocket.[1]
-
Doyle's Catalysts (PTAD, TCPTAD): These carboxamidate ligands, such as Rh₂(S-PTAD)₄, offer different steric environments and have proven highly effective in various C-H functionalization and cyclopropanation reactions.[3][4]
-
Davies' Catalysts (TPCP): These catalysts, featuring a triphenylcyclopropane carboxylate backbone, are particularly effective for controlling site-selectivity and stereoselectivity in C-H functionalization reactions with donor/acceptor carbenes.[5][6]
-
Mixed-Ligand Catalysts: Recent advances have shown that catalysts with a combination of different chiral and even achiral ligands can offer superior performance in specific applications by fine-tuning the catalytic environment.[7]
Q4: Can ligands influence selectivity other than enantioselectivity?
A: Absolutely. Ligands are critical for controlling:
-
Regioselectivity: In substrates with multiple potential reaction sites (e.g., different C-H bonds), the steric bulk and electronic nature of the ligands can direct the carbene to a specific position.[5][8][9]
-
Chemoselectivity: When a substrate has different functional groups (e.g., a C=C double bond and a C-H bond), the ligand can tune the catalyst's reactivity to favor one transformation over another (e.g., cyclopropanation vs. C-H insertion).[4][10]
-
Diastereoselectivity: In reactions that form diastereomers, such as cyclopropanation of certain alkenes, the chiral ligand environment dictates the facial selectivity of the carbene addition, controlling the relative stereochemistry of the product.[11][12]
Part 2: The Mechanism of Ligand-Controlled Selectivity
Understanding the catalytic cycle is key to effective troubleshooting. The ligands exert their influence at the selectivity-determining step, which is typically the carbene transfer step (e.g., cyclopropanation or C-H insertion).
The generally accepted catalytic cycle for a rhodium-catalyzed reaction with a diazo compound is as follows:
-
Diazo Coordination: The diazo compound coordinates to an axial site of the dirhodium(II) catalyst.
-
Nitrogen Extrusion: The catalyst facilitates the elimination of N₂, forming a key rhodium-carbene intermediate. This step is often the rate-limiting step.[2]
-
Carbene Transfer: The rhodium carbene reacts with the substrate. This is the selectivity-determining step . The chiral ligands create a sterically and electronically biased environment, forcing the substrate to approach in a specific orientation.[2]
-
Product Release & Catalyst Regeneration: The product dissociates from the catalyst, freeing the axial site for the next catalytic cycle.
Caption: A logical workflow for troubleshooting low enantioselectivity.
Problem 2: Poor Regioselectivity in C-H Functionalization
Q: My reaction works, but I get a mixture of products from insertion into different C-H bonds. How can I control the site-selectivity?
A: Regioselectivity in C-H functionalization is a classic challenge governed by a combination of electronic and steric factors. The ligand plays the dominant role in steering the reaction.
Root Causes & Solutions:
-
Electronic vs. Steric Control: The inherent electronics of the substrate often favor insertion into the most electron-rich C-H bond. To override this, you need a catalyst that exerts strong steric control.
-
Solution: Employ sterically demanding ligands. Catalysts like those developed by Davies (e.g., Rh₂(S-DOSP)₄) or bulky carboxamidates are designed to block access to more sterically accessible C-H bonds, forcing the reaction to occur at a more hindered, but electronically favorable, site, or vice-versa. The guiding principle is to use sterics to override the substrate's natural electronic preference. [6]
-
-
Insufficient Steric Demand from the Ligand: The current ligand may not be bulky enough to effectively differentiate between the C-H bonds in your substrate.
-
Solution: Move to a more sterically hindered catalyst within the same family or switch to a different class of ligands known for high steric influence. For example, if Rh₂(OAc)₄ gives a mixture, switching to a bulky carboxylate or carboxamidate ligand is a logical next step.
-
Problem 3: Catalyst Decomposition or Low Activity
Q: My reaction is sluggish, or the catalyst turns black and precipitates. What is causing this?
A: Catalyst decomposition is often indicated by a color change from the typical green or blue of a Rh(II,II) dimer to black, which suggests the formation of Rh(0) particles.
Root Causes & Solutions:
-
Reductive Catalyst Decomposition: Some substrates or impurities can reduce the Rh(II) catalyst. More commonly, rhodium carbenes can dimerize, a pathway that can lead to catalyst deactivation.
-
Solution: Use a more sterically bulky ligand. The ligand's bulk can protect the metal centers and create a deeper catalytic pocket, which physically hinders carbene dimerization. Additionally, ensure all reagents and solvents are pure and degassed.
-
-
Inhibition by Axial Ligands: While the bridging ligands are key for selectivity, other molecules in the reaction can coordinate to the open axial sites and act as inhibitors.
-
Solution: Ensure the solvent is non-coordinating. If the substrate itself contains a strongly coordinating group (like a pyridine or phosphine), it may be inhibiting the catalyst. In such cases, increasing catalyst loading or running at higher dilution may help, though substrate modification might be necessary. Some dirhodium catalysts are known to be stable and recyclable, such as Rh₂(esp)₂, due to their structural stability which prevents oxidative degradation. [13]
-
Part 4: Experimental Protocols
Protocol 1: General Procedure for Parallel Ligand Screening
Objective: To efficiently identify the optimal chiral ligand for a new transformation.
Methodology:
-
Setup: In an array of oven-dried vials equipped with stir bars, add your substrate (e.g., 0.1 mmol) and the desired solvent (e.g., 1 mL).
-
Catalyst Addition: To each vial, add a different rhodium catalyst (1 mol %, 0.001 mmol). If using stock solutions, ensure the solvents are compatible.
-
Initiation: Place the vials in a temperature-controlled block. Begin stirring.
-
Diazo Addition: Using a syringe pump, add the diazo compound (e.g., 0.12 mmol in 0.5 mL of solvent) over a prolonged period (e.g., 4 hours). Slow addition is critical to keep the concentration of the reactive carbene low, minimizing side reactions like dimerization.
-
Analysis: After the addition is complete, allow the reactions to stir for an additional hour. Quench the reaction (e.g., by filtering through a small plug of silica). Analyze the crude reaction mixture by ¹H NMR to determine conversion and by chiral HPLC or SFC to determine the enantiomeric excess (ee).
-
Comparison: Tabulate the conversion and ee for each catalyst to identify the most promising candidates for further optimization.
Protocol 2: Model Asymmetric Cyclopropanation
Objective: A standard protocol for the cyclopropanation of styrene with ethyl diazoacetate, a benchmark reaction for evaluating catalyst performance.
Materials:
-
Rh₂(S-PTTL)₄ (or another chiral catalyst)
-
Styrene (freshly distilled)
-
Ethyl diazoacetate (EDA)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the rhodium catalyst (e.g., 0.005 mmol, 1 mol %).
-
Add anhydrous DCM (5 mL) and styrene (1.0 mmol, 2 equivalents).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
In a separate syringe, prepare a solution of EDA (0.5 mmol, 1 equivalent) in anhydrous DCM (2 mL).
-
Using a syringe pump, add the EDA solution to the stirring reaction mixture over 2 hours.
-
After the addition is complete, let the reaction stir at the same temperature for another 2 hours or until TLC/GC-MS analysis indicates full consumption of the diazo compound.
-
Warm the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the cyclopropane products.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess of the major diastereomer by chiral HPLC.
References
-
Mechanism and stereoselectivity of the Rh(ii)-catalyzed cyclopropanation of diazooxindole: a density functional theory study. RSC Publishing. [Link]
-
Doyle–Kirmse reaction. Wikipedia. [Link]
-
Biocatalytic synthesis of allylic and allenyl sulfides via a myoglobin-catalyzed Doyle-Kirmse reaction. National Center for Biotechnology Information. [Link]
-
Rhodium(III)-Catalyzed C–H Activation: Ligand-Controlled Regioselective Synthesis of 4-Methyl-Substituted Dihydroisoquinolones. ACS Publications. [Link]
-
On the Mechanism of Cyclopropanation Reactions Catalyzed by a Rhodium(I) Catalyst Bearing a Chelating Imine-Functionalized NHC Ligand: A Computational Study. Sci-Hub. [Link]
-
Mechanism and Stereochemistry of Rhodium-Catalyzed [5 + 2 + 1] Cycloaddition of Ene-Vinylcyclopropanes and Carbon Monoxide Revealed by Visual Kinetic Analysis and Quantum Chemical Calculations. National Center for Biotechnology Information. [Link]
-
Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. National Center for Biotechnology Information. [Link]
-
Biocatalytic Synthesis of Allylic and Allenyl Sulfides through a Myoglobin-Catalyzed Doyle–Kirmse Reaction Communications. University of Rochester. [Link]
-
Key Selectivity Controlling Elements in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. ACS Publications. [Link]
-
Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. RSC Publishing. [Link]
-
Photochemical Doyle-Kirmse reaction – a metal-free route to allenes. ChemRxiv. [Link]
-
Guiding principles for site selective and stereoselective intermolecular C–H functionalization by donor/acceptor rhodium carbenes. The Davies Group - ScholarBlogs. [Link]
-
Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation. ACS Publications. [Link]
-
General proposed mechanism for the Doyle–Kirmse reaction. ResearchGate. [Link]
-
Ligand-controlled regioselectivity in the hydrothiolation of alkynes by rhodium N-heterocyclic carbene catalysts. Semantic Scholar. [Link]
-
Dirhodium(II)/Phosphine Catalyst with Chiral Environment at Bridging Site and Its Application in Enantioselective Atropisomer Synthesis. ACS Publications. [Link]
-
Enantiospecific Synthesis of Planar Chiral Rhodium and Iridium Cyclopentadienyl Complexes: Enabling Streamlined and Computer-Guided Access to Highly Selective Catalysts for Asymmetric C–H Functionalizations. National Center for Biotechnology Information. [Link]
-
How mono- and diphosphine ligands alter regioselectivity of the Rh-catalyzed annulative cleavage of bicyclo[1.1.0]butanes. National Center for Biotechnology Information. [Link]
-
Chiral Dirhodium(II) Carboxylates: New Insights into the Effect of Ligand Stereo-Purity on Catalyst Structure and Enantioselectivity. MDPI. [Link]
-
Ligand Effects on the Regioselectivity of Rhodium-Catalyzed Hydroformylation: Density Functional Calculations Illuminate the Role of Long-Range Noncovalent Interactions. AGRIS. [Link]
-
Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. ACS Publications. [Link]
-
Mixed-Ligand Chiral Rhodium(II) Catalyst Enables the Enantioselective Total Synthesis of Piperarborenine B. National Center for Biotechnology Information. [Link]
-
Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. ACS Publications. [Link]
-
Enantiospecific Synthesis of Planar Chiral Rhodium and Iridium Cyclopentadienyl Complexes: Enabling Streamlined and Computer-Guided Access to Highly Selective Catalysts for Asymmetric C–H Functionalizations. ACS Publications. [Link]
-
Dirhodium(II)-Catalyzed Sulfide Oxygenations: Catalyst Removal by Coprecipitation with Sulfoxides. Organic Chemistry Portal. [Link]
-
A Very Readily Prepared Ligand for Rhodium Catalyzed Propene Hydroformylation. National Center for Biotechnology Information. [Link]
-
Rh(I) Complexes in Catalysis: A Five-Year Trend. National Center for Biotechnology Information. [Link]
-
Dirhodium(II)/Phosphine Catalyst with Chiral Environment at Bridging Site and Its Application in Enantioselective Atropisomer Synthesis. National Center for Biotechnology Information. [Link]
-
Computational Mapping of Dirhodium(II) Catalysts. White Rose Research Online. [Link]
-
Ligand‐Controlled Chemoselectivity in the Rhodium‐Catalyzed Synthesis of Pentafulvenes via (2 + 2 + 1) Alkyne Cyclotrimerization. National Center for Biotechnology Information. [Link]
-
Electrochemical Enantioselective C–H Annulation by Achiral Rhodium(III)/Chiral Brønsted Base Domino Catalysis. ACS Publications. [Link]
-
Continuous-Flow Enantioselective Hydroacylations under Heterogeneous Chiral Rhodium Catalysts. National Center for Biotechnology Information. [Link]
-
Amplifying enantioselectivity in asymmetric transformations using heterogeneous chiral single-rhodium-site catalyst with sustained catalytic activity. ResearchGate. [Link]
-
Emerging Applications of Thiol-Based Catalysts in Hydrogen Atom Transfer Reactions: A Comprehensive Review. National Center for Biotechnology Information. [Link]
-
Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions. National Center for Biotechnology Information. [Link]
-
Silver-catalysed Doyle–Kirmse reaction of allyl and propargyl sulfides. ResearchGate. [Link]
-
Doyle‐Kirmse reaction. ResearchGate. [Link]
-
Enabling iron catalyzed Doyle-Kirmse rearrangement reactions with: In situ generated diazo compounds. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mechanism and stereoselectivity of the Rh(ii)-catalyzed cyclopropanation of diazooxindole: a density functional theory study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 214. Guiding principles for site selective and stereoselective intermolecular C–H functionalization by donor/acceptor rhodium carbenes - The Davies Group [scholarblogs.emory.edu]
- 7. Mixed-Ligand Chiral Rhodium(II) Catalyst Enables the Enantioselective Total Synthesis of Piperarborenine B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ligand Effects on the Regioselectivity of Rhodium-Catalyzed Hydroformylation: Density Functional Calculations Illuminate the Role of Long-Range Noncovalent Interactions [agris.fao.org]
- 10. Ligand‐Controlled Chemoselectivity in the Rhodium‐Catalyzed Synthesis of Pentafulvenes via (2 + 2 + 1) Alkyne Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sci-Hub. On the Mechanism of Cyclopropanation Reactions Catalyzed by a Rhodium(I) Catalyst Bearing a Chelating Imine-Functionalized NHC Ligand: A Computational Study / Organometallics, 2011 [sci-hub.box]
- 12. Mechanism and Stereochemistry of Rhodium-Catalyzed [5 + 2 + 1] Cycloaddition of Ene-Vinylcyclopropanes and Carbon Monoxide Revealed by Visual Kinetic Analysis and Quantum Chemical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dirhodium(II)-Catalyzed Sulfide Oxygenations: Catalyst Removal by Coprecipitation with Sulfoxides [organic-chemistry.org]
Troubleshooting low enantioselectivity in asymmetric rhodium catalysis
A Senior Application Scientist's Guide to Troubleshooting Low Enantioselectivity
Welcome to the technical support center for asymmetric rhodium catalysis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high enantioselectivity in their reactions. As Senior Application Scientists, we understand that unexpected results can be a significant roadblock. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues.
Troubleshooting Guide: Diagnosing Low Enantioselectivity (ee)
Low enantiomeric excess (ee) is a frequent challenge in asymmetric catalysis. The following sections break down the most common causes and provide systematic approaches to identify and rectify the problem.
Question 1: My enantioselectivity is low or non-existent. Where should I start my investigation?
When faced with poor enantioselectivity, it's crucial to adopt a systematic troubleshooting approach. The catalyst system—comprising the rhodium precursor and the chiral ligand—is the heart of the asymmetric induction, but its performance is highly sensitive to the surrounding reaction environment.
A logical starting point is to verify the integrity of your core components and conditions. Often, the root cause is not a failure of the catalytic concept but a subtle flaw in the experimental setup.
Here is a workflow to begin your troubleshooting process:
Caption: Initial troubleshooting workflow for low enantioselectivity.
Question 2: How do I confirm my rhodium catalyst and chiral ligand are not the source of the problem?
Impurities in the catalyst or ligand are a very common reason for poor enantioselectivity.[1] The active catalytic species is generated in situ from a rhodium precursor (e.g., [Rh(COD)2]OTf) and a chiral phosphine ligand. Both components must be of high purity.
Causality:
-
Oxidized Ligands: Chiral phosphine ligands are often air-sensitive and can oxidize to phosphine oxides. These oxidized species can either be catalytically inactive or, in some cases, form complexes with rhodium that catalyze the reaction non-selectively, thus eroding the overall ee.[2]
-
Impurities in Precursor: The rhodium precursor itself can contain impurities that may poison the catalyst or compete with the chiral ligand.
-
Moisture and Air: Many rhodium catalysts are sensitive to air and moisture. Handling them under an inert atmosphere (e.g., in a glovebox) is critical for consistent results.[1]
Protocol: Catalyst and Ligand Purity Verification
-
Visual Inspection: Check the appearance of your ligand and rhodium precursor. Any discoloration or change in texture from the supplier's description warrants investigation.
-
³¹P NMR Spectroscopy: For phosphine ligands, ³¹P NMR is the most direct method to check for oxidation.
-
Dissolve a small sample of your ligand in a deuterated solvent under an inert atmosphere.
-
Acquire a ³¹P NMR spectrum.
-
The presence of new signals, typically shifted downfield from the parent phosphine signal, indicates the presence of phosphine oxides.[2]
-
-
Recrystallization: If impurities are suspected, recrystallize the chiral ligand according to literature procedures.[1]
-
Inert Atmosphere Technique: Always handle your catalyst components and prepare your reaction vessel under a rigorously inert atmosphere (Argon or Nitrogen). Use freshly distilled, degassed solvents.
| Parameter | Potential Issue | Recommended Action |
| Ligand Purity | Oxidation to phosphine oxide | Check by ³¹P NMR; Purify by recrystallization if needed.[2] |
| Rh Precursor Purity | Presence of inhibitory impurities | Use a fresh bottle from a reputable supplier. |
| Handling Technique | Air or moisture contamination | Use a glovebox or Schlenk line for all manipulations.[1] |
Question 3: My catalyst is pure, but the enantioselectivity is still low. Could the solvent be the issue?
Absolutely. The choice of solvent is a critical parameter that can dramatically influence the enantioselectivity of a rhodium-catalyzed reaction. The solvent can affect the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states.[1][3]
Causality: The solvent interacts with the catalyst and the substrate, influencing the equilibrium between different catalytic intermediates. A change in solvent polarity or coordinating ability can alter the geometry of the key stereodetermining transition state. For instance, non-protic solvents like CH₂Cl₂ and EtOAc have been shown to provide excellent enantioselectivities in certain rhodium-catalyzed hydrogenations where protic solvents failed.[4] Weakly Lewis basic and non-polar solvents are often considered efficient media for these reactions.[3]
Protocol: Systematic Solvent Screening
-
Setup Parallel Reactions: Prepare a series of identical reactions in parallel, with the only variable being the solvent.
-
Solvent Selection: Choose a range of solvents with varying polarities and coordinating abilities. A good starting set includes:
-
Non-polar: Toluene, Hexane
-
Halogenated: Dichloromethane (DCM)
-
Ethers: Tetrahydrofuran (THF), Dioxane
-
Esters: Ethyl Acetate (EtOAc)
-
Protic: Methanol, Isopropanol
-
-
Execution: Run all reactions under identical conditions (temperature, pressure, concentration, catalyst loading).
-
Analysis: After a fixed time, quench the reactions and analyze the enantiomeric excess of the product for each solvent.
| Solvent | Typical Polarity | Coordinating Ability | Common Observations |
| Toluene | Low | Non-coordinating | Often a good starting point. |
| DCM | Medium | Weakly coordinating | Frequently provides high ee.[4] |
| THF | Medium | Coordinating | Can sometimes lower ee by competing for coordination sites. |
| Methanol | High (Protic) | Coordinating | Can have a strong, but unpredictable, effect on ee. |
Question 4: How does temperature affect enantioselectivity, and how can I optimize it?
Temperature is a powerful tool for optimizing enantioselectivity. Generally, lower reaction temperatures lead to higher enantiomeric excess.
Causality: The enantioselectivity of a reaction is determined by the difference in the free energy of activation (ΔΔG‡) between the two pathways leading to the R and S enantiomers. This relationship is described by the Eyring equation. Lowering the temperature increases the impact of this energy difference, favoring the lower-energy transition state and thus enhancing the enantioselectivity. However, lowering the temperature will also decrease the reaction rate, so a balance must be struck. In some unique dynamic catalyst systems, enantioselectivity can even be inverted by changing the temperature.[5]
Protocol: Temperature Optimization Study
-
Establish a Baseline: Run the reaction at your standard temperature (e.g., room temperature) to get a baseline ee and conversion.
-
Systematic Cooling: Set up a series of identical reactions at progressively lower, precisely controlled temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C).[1]
-
Maintain Consistency: Ensure all other parameters (concentrations, catalyst loading, reaction time, solvent) are kept constant.[1]
-
Analyze and Plot: After a fixed time, analyze the ee and conversion for each temperature. Plotting ee vs. Temperature will reveal the optimal range for your specific transformation.
Sources
Technical Support Center: Purification of Products from Rhodium(II) Triphenylacetate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with rhodium(II) triphenylacetate catalyzed reactions. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the purification of your valuable products. The information presented here is synthesized from established protocols and field-proven insights to ensure scientific integrity and practical utility.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the workup and purification of your reaction products.
Issue 1: Persistent Green/Blue Color in the Purified Product
Q: After column chromatography, my product fractions are still tinged with a green or blue color. How can I remove this residual rhodium catalyst?
A: A persistent green or blue hue in your product is a clear indication of contamination with the rhodium(II) triphenylacetate catalyst. The bulky triphenylacetate ligands can sometimes cause the catalyst to co-elute with products, especially if the product has a similar polarity. Here’s a systematic approach to tackle this issue:
Root Cause Analysis:
-
High Catalyst Loading: While higher catalyst loading can drive a reaction to completion, it often complicates purification. In some cases, reducing the catalyst loading to 0.2 mol% has been shown to mitigate separation difficulties without significantly compromising the reaction outcome.
-
Inappropriate Solvent System for Chromatography: The choice of eluent is critical. A solvent system that is too polar may wash the catalyst off the column along with your product.
-
Product-Catalyst Interaction: Your product molecule might have functional groups that can coordinate to the axial sites of the dirhodium center, altering its chromatographic behavior.
Step-by-Step Resolution Protocol:
-
Optimize Column Chromatography:
-
Solvent System Selection: Begin with a non-polar solvent system and gradually increase the polarity. A common starting point for many organic molecules is a hexane/ethyl acetate gradient. For less polar products, consider using dichloromethane/hexane. The goal is to find a solvent system where your product elutes, but the green/blue catalyst band remains at the top of the column.
-
Silica Gel Choice: Standard silica gel (230-400 mesh) is usually effective. Ensure you use a sufficient amount of silica gel (a rule of thumb is a 50:1 to 100:1 weight ratio of silica to crude product).
-
Dry Loading: If your crude product is not very soluble in the initial chromatography solvent, consider dry loading. Dissolve your crude mixture in a suitable solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column. This technique often leads to better separation.
-
-
Activated Carbon Treatment:
-
If chromatography alone is insufficient, you can treat a solution of your impure product with activated carbon.[1] The porous structure of activated carbon can effectively adsorb the rhodium catalyst.
-
Protocol:
-
Dissolve the impure product in a suitable organic solvent (e.g., dichloromethane or toluene).
-
Add a small amount of activated carbon (start with ~5-10 wt% relative to the product).
-
Stir the suspension at room temperature for 1-2 hours.
-
Filter the mixture through a pad of Celite® to remove the carbon.
-
Analyze the filtrate by TLC or UV-Vis to check for the absence of the colored impurity. Repeat if necessary.
-
-
-
Recrystallization:
-
If your product is a solid, recrystallization can be a highly effective final purification step. Choose a solvent system in which your product is soluble at high temperatures but sparingly soluble at room temperature or below. The rhodium catalyst, being a coordination complex, will likely have different solubility properties and may remain in the mother liquor.
-
Issue 2: Multiple Spots on TLC After Initial Purification
Q: My TLC plate shows my desired product spot, but also several other spots that I suspect are byproducts. What are the likely culprits and how do I get rid of them?
A: Besides the rhodium catalyst, other impurities can arise from the starting materials or side reactions. In reactions involving diazo compounds, for instance, dimerization of the carbene is a common side reaction. Additionally, the triphenylacetic acid ligands on the rhodium catalyst can be a source of impurities.
Potential Impurities and Their Removal:
| Impurity | Origin | Identification (TLC) | Removal Strategy |
| Unreacted Starting Materials | Incomplete reaction. | Compare with a TLC spot of the authentic starting material. | Optimize reaction conditions (time, temperature, stoichiometry). Can usually be separated by column chromatography. |
| Carbene Dimers | Side reaction of the diazo compound. | Often less polar than the desired product. | Slow addition of the diazo compound during the reaction can minimize dimer formation. Separable by column chromatography. |
| Triphenylacetic Acid | Hydrolysis or degradation of the catalyst's ligands. | A polar, UV-active spot. | Can be removed by an aqueous basic wash (e.g., saturated sodium bicarbonate solution) during the workup.[2] |
Workflow for Byproduct Removal:
Caption: Decision workflow for byproduct removal.
Frequently Asked Questions (FAQs)
Q1: What is the best general method for removing the rhodium(II) triphenylacetate catalyst?
A: For most applications, flash column chromatography on silica gel is the most effective and widely used method. Rhodium(II) triphenylacetate is a polar, colored compound that typically adheres strongly to silica gel. By using a relatively non-polar eluent, the desired organic product can be eluted while the catalyst remains at the top of the column.
Q2: What is the solubility of rhodium(II) triphenylacetate in common organic solvents?
-
Good Solubility: Dichloromethane, Chloroform, Tetrahydrofuran (THF).
-
Moderate to Poor Solubility: Ethyl acetate, Acetone.
-
Insoluble: Hexanes, Pentane, Diethyl ether, Water.
This solubility profile is advantageous for purification. The catalyst is soluble in solvents often used for reactions (like dichloromethane) but insoluble in non-polar solvents used for trituration or as the weak component in chromatography eluents (like hexanes).
Q3: Can I recover and reuse the rhodium(II) triphenylacetate catalyst?
A: Yes, especially when using higher catalyst loadings, recovery is economically desirable. One documented method involves recrystallization from a dichloromethane/methanol solvent system.[2] After your product has been eluted from the chromatography column, the silica gel containing the adsorbed catalyst can be washed with a more polar solvent (like pure ethyl acetate or methanol) to recover the catalyst. The recovered catalyst solution can then be concentrated and purified.
Q4: My reaction is sluggish. Can I just add more catalyst?
A: While increasing catalyst loading can increase the reaction rate, it will also complicate purification. Before increasing the catalyst amount, consider other ways to optimize your reaction, such as increasing the temperature or reaction time. If you must increase the catalyst loading, be prepared for a more challenging purification.
Q5: Are there any stability concerns with rhodium(II) triphenylacetate during workup and purification?
A: Rhodium(II) triphenylacetate is generally a stable complex. However, prolonged exposure to strong acids or bases should be avoided as it could lead to ligand exchange or decomposition of the complex. Standard aqueous workups with mild bases like sodium bicarbonate are generally well-tolerated.[2]
Experimental Protocols
Protocol 1: General Workup and Flash Chromatography
This protocol is a general guideline for the purification of a neutral organic compound from a reaction catalyzed by rhodium(II) triphenylacetate.
Materials:
-
Crude reaction mixture
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (230-400 mesh)
-
Hexanes and Ethyl Acetate (or other suitable solvents for chromatography)
Procedure:
-
Quenching and Extraction:
-
Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane.
-
Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to remove any acidic byproducts like triphenylacetic acid.
-
Wash with brine to remove residual water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Flash Column Chromatography:
-
Prepare a silica gel column. A glass wool or cotton plug at the bottom, followed by a thin layer of sand is recommended.
-
Pack the column with silica gel as a slurry in the initial, non-polar eluent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column. Alternatively, perform a dry load as described in the troubleshooting section.
-
Elute the column with a gradient of increasing solvent polarity (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate).
-
The green/blue band of the rhodium catalyst should remain at the top of the column.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Workflow for General Purification:
Caption: General purification workflow.
References
- Hu, W., & Davies, H. M. L. (2003). Rhodium(II)-Catalyzed Enantioselective Cyclopropanation of Alkenes with a Readily Available Chiral Diazosulfone. Organic Letters, 5(9), 1371–1374*.
-
Organic Syntheses Procedure. Diphenylacetic acid. Available at: [Link]
-
PrepChem. Preparation of triphenylacetic acid. Available at: [Link]
-
Organic Syntheses Procedure. RHODIUM(II) TETRAKIS(TRIPHENYLACETATE) DIMER. Available at: [Link]
-
Biotage. Reversed-Phase Flash Purification. Available at: [Link]
-
Request PDF. Enantioselective Cyclopropanation of Allenes Catalyzed by a Rhodium(II) Complex. Available at: [Link]
-
PrepChem. Synthesis of triphenylacetic acid. Available at: [Link]
-
Biotage. Successful Flash Chromatography. Available at: [Link]
-
University of Rochester. How to run column chromatography. Available at: [Link]
-
National Institutes of Health. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Available at: [Link]
-
Biotage. Successful flash chromatography. Available at: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Scribd. Column Chromatography Experiment. Available at: [Link]
- Google Patents. Process for removal of rhodium compounds from process streams.
-
University of Colorado Boulder. Column Chromatography Procedures. Available at: [Link]
-
CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Available at: [Link]
-
Columbia University. Column chromatography. Available at: [Link]
-
ACS Publications. Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. Available at: [Link]
-
ResearchGate. Rhodium(II)‐Catalyzed Cyclopropanation. Available at: [Link]
-
National Institutes of Health. Rh2(R-TPCP)4-Catalyzed Enantioselective [3+2]-Cycloaddition between Nitrones and Vinyldiazoacetates. Available at: [Link]
-
PubChem. Tetrakis(triphenylacetato)dirhodium(II). Available at: [Link]
-
RSC Publishing. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Available at: [Link]
-
Biotage. Ionizable compound purification using reversed-phase flash column chromatography. Available at: [Link]
-
MDPI. Catalyst Loading Controls Chemoselectivity: Unusual Effect in Rhodium(II) Carbene Insertion Reactions with Tetrahydrofuran. Available at: [Link]
-
ResearchGate. Rates and Mechanism of Rhodium-Catalyzed [2+2+2] Cycloaddition of Bisalkynes and a Monoalkyne. Available at: [Link]
-
RSC Publishing. Rhodium-catalyzed cascade reactions of triazoles with organoselenium compounds – a combined experimental and mechanistic study. Available at: [Link]
-
TRACE: Tennessee Research and Creative Exchange. Synthesis and Characterization of Novel Ligand for Use on Rhodium Paddlewheel Complexes. Available at: [Link]
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Technical Support Center: Managing Air and Moisture Sensitivity of Rhodium Catalysts
Welcome to the Technical Support Center for Rhodium Catalysts. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and field-proven solutions for handling the air and moisture sensitivity of rhodium catalysts. Our goal is to help you anticipate challenges, troubleshoot problems, and ensure the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the nature of rhodium catalyst sensitivity.
Q1: Why are my rhodium catalysts sensitive to air and moisture?
A1: The catalytic activity of many rhodium catalysts, particularly those used in hydrogenation, hydroformylation, and cross-coupling reactions, relies on the rhodium center being in a low oxidation state, typically Rh(I) or Rh(0).[1][2] These electron-rich metal centers are highly susceptible to oxidation by atmospheric oxygen, which can convert them into catalytically inactive Rh(III) species.[3] Furthermore, many of the sophisticated phosphine or phosphite ligands that are crucial for catalyst performance can be hydrolyzed by water or oxidized by air, leading to catalyst decomposition and loss of activity.[4]
Q2: What are the primary signs that my rhodium catalyst has been deactivated by air or moisture?
A2: Visual inspection is the first line of defense. Key indicators include:
-
Color Change: Many active Rh(I) catalysts have distinct colors. For instance, Wilkinson's catalyst, [RhCl(PPh₃)₃], is a characteristic red-brown solid.[2][5] Upon oxidative deactivation, solutions may change color, often becoming lighter or yellow, or a precipitate may form. For example, a hydrogenation reaction with Wilkinson's catalyst involves a color change from red-brown to a pale yellow active species upon H₂ addition, which then may return to a darker red upon substrate addition.[6] Failure to observe these expected changes or the appearance of unexpected colors can indicate a problem.
-
Precipitation: The formation of insoluble rhodium clusters or decomposed ligand byproducts can lead to the appearance of precipitates, indicating catalyst death.[4]
-
Inconsistent Performance: The most definitive sign is a sluggish or stalled reaction. If a typically rapid hydrogenation or cross-coupling reaction fails to initiate or stops before completion, catalyst deactivation is a primary suspect.
Q3: Which is a bigger threat to my catalyst: oxygen or water?
A3: Both are significant threats, but their impact can differ. Oxygen directly attacks the low-valent rhodium center, causing oxidation that is often irreversible under reaction conditions.[3] Water, on the other hand, primarily attacks the ligands, especially phosphites, through hydrolysis.[4] This process can be autocatalytic as the hydrolysis products may be acidic.[7] For many common phosphine-ligated catalysts like Wilkinson's, oxygen is the more immediate and irreversible poison. However, for reactions using phosphite ligands, even trace amounts of water can be devastating over the course of a reaction.
Q4: What is the difference between using nitrogen and argon as an inert gas?
A4: Both nitrogen (N₂) and argon (Ar) are used to create an inert atmosphere.[8] For most rhodium catalysis applications, high-purity nitrogen is sufficient and more cost-effective. However, argon is denser than air and nitrogen, making it more effective at blanketing a reaction and preventing air ingress, especially during transfers.[8] In rare cases, a catalyst system might react with dinitrogen, making argon the only suitable choice. Unless a specific reactivity with N₂ is known for your system, nitrogen is generally acceptable.
Section 2: Troubleshooting Guide: Diagnosing and Solving Common Problems
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: My hydrogenation/hydroformylation reaction is sluggish or has completely stalled.
Possible Cause A: Oxygen Contamination
-
Why it Happens: Oxygen can oxidize the active Rh(I) catalyst to an inactive Rh(III) state, halting the catalytic cycle.[3] This is one of the most common modes of failure for homogeneous hydrogenation catalysts.
-
How to Diagnose:
-
Did the solution exhibit an unexpected color change upon reagent addition?
-
Was the reaction vessel rigorously purged with an inert gas (3x evacuate/backfill cycles)?
-
Were all solvents thoroughly degassed immediately prior to use?
-
Were reagents added under a positive pressure of inert gas?
-
-
Solution: Unfortunately, this deactivation is often irreversible in situ. The reaction must be stopped and restarted with fresh catalyst and rigorously deoxygenated reagents and solvents. For future runs, ensure your inert gas technique is flawless.
Possible Cause B: Moisture Contamination
-
Why it Happens: Water can hydrolyze the ligands, particularly phosphites, leading to catalyst decomposition.[4] It can also react with hydride species in the catalytic cycle.
-
How to Diagnose:
-
Were your solvents certified anhydrous and stored properly over molecular sieves?
-
Was the glassware oven-dried or flame-dried under vacuum immediately before use to remove adsorbed water?
-
Did you use a fresh bottle of anhydrous solvent? Older bottles that have been accessed multiple times may have absorbed atmospheric moisture.
-
-
Solution: Similar to oxygen contamination, the reaction often needs to be restarted. Before the next attempt, verify the water content of your solvent using a Karl Fischer titrator.[9][10] Aim for the lowest possible water content, ideally below the specifications listed in the table below.
Possible Cause C: Catalyst Poisoning from Substrate/Reagents
-
Why it Happens: Impurities in your substrate or other reagents (e.g., sulfur compounds, residual halides) can act as catalyst poisons by binding strongly to the rhodium center and preventing substrate coordination.[2]
-
How to Diagnose:
-
Is your substrate of high purity? Have you tried purifying it (e.g., distillation, recrystallization, or filtration through a plug of silica/alumina)?
-
Are you using high-purity grades of all other reagents and solvents?
-
-
Solution: Purify the substrate and all other reagents. If poisoning is suspected, filtering the reaction mixture through a pad of Celite to remove the deactivated catalyst and then adding a fresh charge of catalyst to the filtrate can sometimes rescue the reaction, assuming the poison was stoichiometric and has been consumed.
Problem 2: I observe an unexpected color change and/or precipitate formation.
-
Why it Happens: This is a strong visual indicator of catalyst decomposition. The active, soluble catalyst is likely converting into inactive, insoluble rhodium species (e.g., metallic clusters or oxides) or the ligands are degrading and precipitating.[4] For example, stirring Wilkinson's catalyst in a benzene solution can lead to the formation of a poorly soluble, red-colored dimer, [RhCl(PPh₃)₂]₂.[2]
-
Solution: The reaction should be considered compromised. The primary goal is to identify the source of the decomposition. Review all handling procedures, solvent/reagent purity, and reaction temperature. An improperly controlled temperature can also accelerate catalyst decomposition pathways.
Problem 3: My results are inconsistent from one run to the next.
-
Why it Happens: Poor reproducibility is almost always linked to inconsistent management of air and moisture. Small, unnoticeable variations in technique—how long a flask was on the vacuum, the age of the solvent, the quality of the septa—can lead to significant differences in catalyst performance.
-
Solution: Standardize your procedure meticulously. Create a detailed, step-by-step protocol and follow it exactly for every run. This includes standardizing solvent degassing times, the number of evacuate/backfill cycles, and using fresh septa for every reaction. Using a glovebox for all manipulations can significantly improve reproducibility over Schlenk line techniques, as it provides a more consistently inert environment.[11]
Section 3: Data & Protocols for Robust Experimentation
Data Presentation: Recommended Purity Levels for Reagents
While specific tolerances are catalyst-dependent, adhering to these general guidelines will prevent most common failures.
| Parameter | Recommended Level | Verification Method | Rationale & Notes |
| Solvent Water Content | < 10 ppm | Karl Fischer Titration[9][10][12] | Essential for preventing ligand hydrolysis and reaction with metal hydrides. Commercially available "anhydrous" solvents should always be verified. |
| Glovebox O₂ Level | < 1 ppm | O₂ Sensor | Minimizes direct oxidation of the low-valent rhodium center.[11][13] |
| Glovebox H₂O Level | < 1 ppm | H₂O Sensor | Prevents both catalyst and ligand degradation.[4][11][13] |
| Inert Gas Purity | 99.998% or higher | Certificate of Analysis | Ensures that the gas used for purging and blanketing does not introduce contaminants. |
Experimental Protocol 1: Rigorous Solvent Purification and Degassing
This protocol describes the preparation of anhydrous, deoxygenated solvent, a critical first step for any air-sensitive reaction.
Objective: To reduce water and dissolved oxygen content to sub-10 ppm levels.
Methodology:
-
Pre-Drying (Optional but Recommended): If starting with a technical grade solvent, pre-dry it using an appropriate drying agent (e.g., MgSO₄ for ethers, CaH₂ for hydrocarbons). Decant or filter the solvent away from the drying agent.
-
Setup of Purification System: Use a commercially available solvent purification system (SPS) that passes solvent through columns of activated alumina and a supported copper catalyst, or set up a traditional distillation apparatus over a potent drying agent (e.g., sodium/benzophenone for THF/ethers, CaH₂ for dichloromethane). Safety Note: Solvent stills are a significant safety hazard and should only be operated by experienced personnel with appropriate safety measures in place.
-
Collection: Collect the purified solvent directly into a flame-dried Schlenk flask or Straus flask under a positive pressure of argon or nitrogen.
-
Degassing (Freeze-Pump-Thaw Method): a. Seal the flask containing the freshly purified solvent. b. Carefully immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid. c. Open the flask to a high-vacuum line and evacuate for 10-15 minutes to remove gases from the headspace. d. Close the flask to the vacuum and remove it from the liquid nitrogen bath. e. Allow the solvent to thaw completely. You may hear gas bubbles escaping the liquid as it melts. f. Repeat steps 4b-4e two more times. After the final thaw, backfill the flask with high-purity argon or nitrogen.
-
Storage: Store the purified, degassed solvent in the sealed Schlenk flask over activated 3Å or 4Å molecular sieves. The flask should be stored inside a nitrogen-filled glovebox if possible for maximum protection.
Experimental Protocol 2: Setting Up a Hydrogenation Reaction with Wilkinson's Catalyst
This protocol provides a self-validating workflow for a representative air-sensitive reaction using a Schlenk line.
Objective: To perform a hydrogenation of an alkene under a hydrogen atmosphere with the strict exclusion of air.
Methodology:
-
Glassware Preparation: a. Place a magnetic stir bar into a two-neck round-bottom flask (or Schlenk flask). b. Oven-dry the flask and a condenser at >120 °C for at least 4 hours (overnight is best). c. Assemble the hot glassware quickly. Place a rubber septum on one neck and a gas adapter connected to the Schlenk line on the other. d. Immediately subject the flask to three evacuate-backfill cycles with high-purity argon or nitrogen to remove all air and adsorbed moisture. Leave the flask under a positive pressure of inert gas (indicated by a steady outflow from the bubbler).
-
Reagent Preparation: a. Weigh the Wilkinson's catalyst ([RhCl(PPh₃)₃], a red-brown solid) in a vial inside a nitrogen-filled glovebox. b. Weigh the alkene substrate into a separate, dry vial. c. Prepare your degassed solvent from Protocol 1.
-
Reaction Setup: a. Under a strong positive flow of argon, briefly remove the septum from the reaction flask and add the Wilkinson's catalyst. Replace the septum immediately. b. Using a gas-tight syringe, draw up the required volume of degassed solvent and add it to the reaction flask through the septum. The solution should form a red-brown suspension or solution. c. Using a separate syringe, add the alkene substrate to the flask.
-
Initiating Hydrogenation: a. Connect the gas adapter to a hydrogen source (e.g., a balloon or a regulated cylinder line). b. Perform three evacuate-backfill cycles, this time using hydrogen as the backfill gas, to replace the inert atmosphere with hydrogen. c. After the final backfill, leave the reaction stirring under a positive pressure of hydrogen (typically 1 atm from a balloon). d. Self-Validation Check: Upon introduction of hydrogen and stirring, the solution should turn from red-brown to a clear, pale yellow.[6] This indicates the formation of the active dihydrido-rhodium species. If this color change does not occur, your catalyst may be inactive or poisoned.
-
Monitoring and Workup: a. Monitor the reaction by TLC or GC/LC-MS by withdrawing small aliquots via syringe. b. Once complete, purge the system with argon or nitrogen (3x evacuate-backfill cycles) to safely remove the excess hydrogen. c. The reaction mixture can now be exposed to air for workup (e.g., solvent removal via rotary evaporation, followed by chromatography).
Section 4: Visualization of Key Processes
Catalyst Deactivation Pathway
This diagram illustrates the primary pathways by which an active Rh(I) catalyst can be deactivated by oxygen and water.
Caption: Key deactivation pathways for Rh(I) catalysts.
Inert Atmosphere Reaction Workflow
This diagram outlines the critical steps and decision points for setting up an air-sensitive rhodium-catalyzed reaction.
Caption: Standard workflow for setting up an air-sensitive reaction.
Troubleshooting Logic Tree
This diagram provides a logical path for diagnosing a failed or sluggish reaction.
Caption: A logic tree for troubleshooting failed rhodium-catalyzed reactions.
References
-
Millar, S. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. Retrieved from [Link]
-
The Schlenk Line Survival Guide. (n.d.). The Schlenk Line Survival Guide. Retrieved from [Link]
-
University of York. (n.d.). Setting up a Schlenk line. Chemistry Teaching Labs. Retrieved from [Link]
-
University College Dublin. (2018, April 1). School of Chemistry SOP For Operation Of Glove Boxes. Retrieved from [Link]
-
Barrios, A. M. (2022, February 23). Direct Observation of Rhodium Aluminate (RhAlOx) and Its Role in Deactivation and Regeneration of Rh/Al2O3 under Three-Way Catalyst Conditions. Chemistry of Materials. Retrieved from [Link]
-
Franke, R., et al. (2016, September 12). Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Rhodium. Retrieved from [Link]
-
Wikipedia. (n.d.). Wilkinson's catalyst. Retrieved from [Link]
- Google Patents. (n.d.). US6923922B2 - Recover and recycle rhodium from spent partial oxidation catalysts.
-
Yiwu Oufeng Import and Export Co., Ltd. (n.d.). Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1). Retrieved from [Link]
-
Börner, A., et al. (2016, September 12). Hydrolysis Stability of Bidentate Phosphites Utilized as Modifying Ligands in the Rh-Catalyzed n-Regioselective Hydroformylation of Olefins. ACS Catalysis. Retrieved from [Link]
-
Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]
-
Ntron. (n.d.). Glovebox Environmental Control: Ensuring Safety and Purity for Anhydrous & Anaerobic Oxygen Processes. Retrieved from [Link]
-
Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]
-
Vedantu. (n.d.). Wilkinson Catalyst: Structure, Uses & Mechanism Explained. Retrieved from [Link]
-
Quveon. (n.d.). THE BASICS OF KARL FISCHER TITRATION. Retrieved from [Link]
-
Marino, S., et al. (2023, February 2). Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation. JACS Au. Retrieved from [Link]
-
Organic Syntheses. (n.d.). DIHYDROCARVONE. Org. Synth. 1971, 51, 113. Retrieved from [Link]
-
Alexander, N. (2018, January 5). Synthesis and Kinetics Studies of Wilkinson's Catalyst. Odinity. Retrieved from [Link]
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- 2. Wilkinson's catalyst - Wikipedia [en.wikipedia.org]
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- 4. vacuumdegassing.com [vacuumdegassing.com]
- 5. epfl.ch [epfl.ch]
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Technical Support Center: A Guide to Scaling Up Rhodium Triphenylacetate Catalyzed Organic Reactions
Welcome to the Technical Support Center for scaling up organic reactions catalyzed by rhodium triphenylacetate. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their rhodium-catalyzed processes from the laboratory bench to larger-scale production. Here, you will find practical advice, troubleshooting guides, and frequently asked questions to navigate the complexities of scale-up, ensuring process robustness, efficiency, and safety.
Our approach is grounded in years of field experience and a deep understanding of the intricacies of rhodium catalysis. We aim to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions throughout your process development.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise during the scale-up of rhodium triphenylacetate-catalyzed reactions.
Q1: We are observing a significant drop in catalytic activity upon scaling up our reaction from a 1 L to a 100 L reactor. What are the likely causes?
A1: A decrease in activity at a larger scale is a common challenge and can be attributed to several factors that are often masked at the lab scale. The primary suspects are:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient stirring can lead to poor mixing, resulting in localized concentration gradients of reactants and catalyst. This can slow down the reaction rate. Similarly, inadequate heat removal can lead to temperature gradients, potentially causing catalyst decomposition or promoting side reactions.
-
Oxygen Sensitivity: While many rhodium(II) catalysts are relatively stable, prolonged exposure to air during charging of large quantities of reagents can lead to catalyst deactivation. Ensure the reactor is properly purged with an inert gas (nitrogen or argon) before and during the reaction.
-
Impurity Effects: The larger quantities of starting materials and solvents used at scale may introduce a higher absolute amount of impurities, even if the concentration is low. These impurities, such as water, peroxides, or other coordinating species, can poison the catalyst. It is crucial to use reagents and solvents of appropriate purity.
-
Catalyst Concentration and Homogeneity: Ensuring the catalyst is fully dissolved and homogeneously distributed throughout the larger reaction volume is critical. In some cases, a higher solvent volume to reactor volume ratio might be necessary to maintain catalyst solubility and activity.
Q2: How can we effectively remove residual rhodium from our final product to meet regulatory requirements for active pharmaceutical ingredients (APIs)?
A2: Minimizing rhodium contamination in the final product is a critical aspect of process development in the pharmaceutical industry.[1] A multi-pronged approach is often necessary:
-
Process Optimization: The first line of defense is to optimize the reaction to use the lowest possible catalyst loading without compromising efficiency.
-
Extraction: Aqueous washes with chelating agents can be effective. For instance, a dilute solution of a mild chelating agent can selectively extract the rhodium species into the aqueous phase.
-
Adsorption: Passing the product stream through a bed of activated carbon or specialized metal scavengers is a common and effective method for removing trace amounts of rhodium.[2] The choice of adsorbent and contact time will need to be optimized.[2]
-
Crystallization: If your product is a solid, crystallization is an excellent purification step. Rhodium impurities often remain in the mother liquor. Multiple recrystallizations may be necessary to achieve the desired purity.
-
Chromatography: While often a last resort at large scale due to cost, preparative chromatography can be used for high-value products where other methods are insufficient.
Q3: What are the best practices for handling and storing rhodium triphenylacetate on an industrial scale?
A3: Proper handling and storage are crucial for maintaining the catalyst's activity and ensuring workplace safety.
-
Storage: Rhodium triphenylacetate should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[3][4] It should be kept in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent degradation from moisture and oxygen.
-
Handling: When handling the solid catalyst, especially in large quantities, appropriate personal protective equipment (PPE) should be worn, including gloves, safety glasses with side shields, and a lab coat.[5] If there is a risk of generating dust, respiratory protection should be used.[4][6] All handling should be done in a well-ventilated area or a fume hood.[4][6]
-
Dispensing: For large-scale reactions, it is advisable to prepare a stock solution of the catalyst in a suitable, dry solvent to facilitate accurate and safe transfer to the reactor. This also minimizes the risk of dust formation.
Q4: Can we recycle and reuse the rhodium triphenylacetate catalyst? If so, what is a reliable protocol?
A4: Catalyst recycling is highly desirable due to the high cost of rhodium. The feasibility of recycling depends on the stability of the catalyst under your specific reaction conditions and the nature of the reaction mixture. Here is a general approach:
-
Post-Reaction Catalyst State: First, determine if the catalyst remains in its active form after the reaction. This can be assessed by analyzing a sample of the post-reaction mixture.
-
Extraction/Separation: If the product and catalyst have different solubilities, a liquid-liquid extraction can be employed to separate them. For instance, if the product is nonpolar, the catalyst might be extracted into a more polar solvent.
-
Precipitation: In some cases, the catalyst can be precipitated out of the reaction mixture by adding an anti-solvent. The solid catalyst can then be filtered, washed, and dried for reuse.
-
Catalyst-in-Bag System: For certain applications, a "catalyst-in-bag" system using a dialysis membrane can facilitate easy recovery and recycling of soluble dirhodium catalysts.[7]
It is important to note that some level of catalyst deactivation is often unavoidable with each recycle. Therefore, it is crucial to qualify the activity of the recycled catalyst before its reuse in a large-scale reaction.
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the scale-up of rhodium triphenylacetate-catalyzed reactions.
Problem 1: Low or Inconsistent Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Deactivation | Analyze a sample of the reaction mixture at different time points by HPLC or TLC to monitor the reaction progress. A stalled reaction suggests catalyst deactivation. | - Check Reagent Purity: Analyze starting materials and solvents for impurities (water, peroxides, etc.). Purify if necessary. - Inert Atmosphere: Ensure the reactor is rigorously purged with an inert gas. Monitor the oxygen level in the headspace. - Temperature Control: Verify the accuracy of temperature probes and ensure efficient cooling to prevent catalyst decomposition. |
| Poor Mass Transfer | Observe the mixing in a transparent lab-scale reactor. Check for solids settling or phase separation. On a larger scale, use computational fluid dynamics (CFD) modeling or consult with a chemical engineer to assess mixing efficiency. | - Optimize Stirring: Increase the agitator speed or consider a different impeller design (e.g., pitched-blade turbine for better axial flow). - Solvent Volume: Increase the solvent volume to improve solubility and reduce viscosity. |
| Incomplete Reaction | Monitor the reaction by in-situ IR or by taking regular samples for analysis. | - Increase Reaction Time: If the reaction is slow but proceeding, extending the reaction time may be sufficient. - Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading can sometimes compensate for slower kinetics at scale. |
Problem 2: Formation of Unexpected Byproducts
| Potential Cause | Diagnostic Check | Recommended Solution |
| Side Reactions at Higher Temperatures | Analyze the temperature profile of the reaction. Look for any temperature spikes (exotherms) that may not have been observed at the lab scale. | - Improve Heat Transfer: Ensure the reactor's cooling system is adequate for the scale of the reaction. Consider using a jacketed reactor with a high-performance heat transfer fluid. - Controlled Addition: Add one of the reactants slowly to control the reaction rate and heat generation. |
| Reaction with Impurities | Characterize the byproducts by LC-MS, GC-MS, or NMR to identify their structures. This can provide clues about the source of the impurity. | - Purify Starting Materials: Use higher purity starting materials or add a purification step for key reagents. |
| Change in Reaction Pathway | The chemoselectivity of some rhodium-catalyzed reactions can be sensitive to catalyst concentration.[8] | - Optimize Catalyst Loading: Experiment with slightly different catalyst loadings to see if it impacts the product distribution. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Diagnostic Check | Recommended Solution |
| Emulsion Formation during Workup | The aqueous and organic layers do not separate cleanly during extraction. | - Add Brine: A saturated aqueous solution of sodium chloride can help to break emulsions. - Change Solvent: Experiment with different extraction solvents. - Centrifugation: For persistent emulsions, centrifugation can be an effective separation method at scale. |
| Product Co-precipitation with Catalyst | The product and catalyst precipitate together. | - Optimize Solvent System: Screen different solvent/anti-solvent combinations for selective precipitation of the product. |
| High Levels of Rhodium in the Final Product | ICP-MS or AAS analysis shows rhodium levels above the acceptable limit. | - Implement Scavenging: Use activated carbon or a metal scavenger post-reaction.[2] - Optimize Crystallization: Carefully control the crystallization conditions (solvent, temperature, cooling rate) to maximize the exclusion of impurities. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experimental workflows relevant to the scale-up process.
Protocol 1: Inert Atmosphere Reactor Setup and Degassing
Ensuring an inert atmosphere is paramount for the success of many rhodium-catalyzed reactions.
-
Reactor Preparation: Ensure the reactor is clean, dry, and free of any residues from previous reactions.
-
Assembly: Assemble the reactor with all necessary fittings (condenser, thermocouple, addition funnel, mechanical stirrer).
-
Purging: Connect a source of inert gas (argon or nitrogen) to an inlet on the reactor. The outlet should be connected to a bubbler to monitor gas flow.
-
Vacuum/Inert Gas Cycles: For a robust inert atmosphere, perform at least three cycles of evacuating the reactor with a vacuum pump followed by backfilling with the inert gas.
-
Solvent Degassing: Solvents should be degassed prior to use. This can be achieved by sparging with an inert gas for 30-60 minutes or by the freeze-pump-thaw method for smaller volumes.
-
Maintaining Inert Atmosphere: Maintain a positive pressure of the inert gas throughout the reaction and workup.
Protocol 2: Catalyst Recovery via Precipitation and Filtration
This protocol is a general guideline and will require optimization for your specific system.
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature or below.
-
Anti-Solvent Addition: Slowly add a pre-determined anti-solvent (a solvent in which the catalyst is insoluble but the product remains in solution) to the reaction mixture with stirring.
-
Precipitation: Allow the mixture to stir for a period to ensure complete precipitation of the catalyst. The time required will depend on the specific system.
-
Filtration: Filter the mixture through a suitable filter medium (e.g., a filter press or a Nutsche filter-dryer).
-
Washing: Wash the collected catalyst solid with a small amount of the anti-solvent to remove any entrained product.
-
Drying: Dry the catalyst under vacuum at a mild temperature.
-
Analysis: Before reuse, analyze a small sample of the recovered catalyst to determine its purity and activity.
Section 4: Visualizing the Troubleshooting Workflow
A logical approach to troubleshooting is essential for efficiently resolving issues during scale-up. The following diagram illustrates a general workflow.
Caption: A systematic workflow for troubleshooting issues encountered during the scale-up of rhodium-catalyzed reactions.
References
- Rhodium - Safety D
- Rhodium - Safety D
- RHODIUM CAS NO 7440-16-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. (n.d.).
- Rhodium (III) oxide - Safety Data Sheet. Thermo Fisher Scientific. (2020, February 21).
- RHODIUM - HAZARD SUMMARY. New Jersey Department of Health. (n.d.).
- Scalable Synthesis of Esp and Rhodium(II) Carboxylates from Acetylacetone and RhCl3·xH2O. Organic Process Research & Development. (2020).
- A New Process for Efficient Recovery of Rhodium from Spent Carbonyl Rhodium Catalyst by Microreactor. PubMed Central. (2023, September 19).
- Process for removal of rhodium compounds from process streams.
- Recent Developments on Processes for Recovery of Rhodium Metal from Spent C
- Overcoming Cosolvent Challenges in Rhodium-Catalyzed NMP-Based Multiphase Hydroformylation: A Study on Catalyst Performance, Longevity, and Scalability for Industrial Production.
- Rhodium/Trialkylamines Catalyzed Reductive Hydroformylation in Ionic Liquid/Heptane Medium: An Unexpected Concept for Catalyst Recycling in Batch and Continuous Flow Processes. PubMed Central. (n.d.).
- Rhodium(II) triphenylacetate dimer as complex with dichloromethane. Sigma-Aldrich. (n.d.).
- Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activ
- RHODIUM RECOVERY AND RECYCLING
- Recover and recycle rhodium from spent partial oxidation catalysts.
- Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation. National Institutes of Health. (2023, November 30).
- Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts.
- Catalyst Loading Controls Chemoselectivity: Unusual Effect in Rhodium(II) Carbene Insertion Reactions with Tetrahydrofuran. MDPI. (n.d.).
- Process for the purification of rhodium.
- Overview of performance data for rhodium based SILP catalysts employed....
- Evaluation of Catalyst Support Effects during Rhodium-Catalyzed Hydroformylation in Supercritical CO2.
- Rhodium-Based Catalysts: An Impact of the Support Nature on the Catalytic Cyclohexane Ring Opening. PubMed Central. (2023, March 4).
- Rhodium-Catalyzed C-H Methylation and Alkylation Reactions by Carbene-Transfer Reactions. PubMed. (2022, February 24).
- Rhodium-Catalyzed C-H Heteroarylation and Alkenylation of N-Phenoxyacetamides Using Iodonium Ylides.
- Rhodium-Catalyzed Asymmetric 1,4-Additions, in Water at Room Temperature, with In-Flask Catalyst Recycling.
- Scalable Synthesis of Esp and Rhodium(II) Carboxylates from Acetylacetone and RhCl3·xH2O.
- Activation and Deactivation Mechanisms of Rhodium/Alumina C
- Comparison of catalytic performance of supported ruthenium and rhodium for hydrogenation of 9-ethylcarbazole for hydrogen storage applications. Energy & Environmental Science (RSC Publishing). (2012, July 17).
- Rhodium C
- Guideline on the specification limits for residues of metal catalysts. European Medicines Agency (EMA). (n.d.).
- C-H Insertion in Dirhodium Tetracarboxylate-Catalyzed Reactions despite Dynamical Tendencies toward Fragmentation: Implications for Reaction Efficiency and Catalyst Design. PubMed. (2022, September 21).
- Rh 110: Rhodium (II) acetate | CAS 15956 28 2.
- Determination of palladium, platinum and rhodium in used automobile catalysts and active pharmaceutical ingredients using high-resolution continuum source graphite furnace atomic absorption spectrometry and direct solid sample analysis.
- Resolving API Impurity Issues in Drug Development. Pharmaguideline. (2025, April 11).
- Facile Recovery and Recycling of a Soluble Dirhodium Catalyst in Asymmetric Cyclopropanation via a Catalyst-in-Bag System.
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Validation & Comparative
A Tale of Two Catalysts: Rhodium Triphenylacetate vs. Rhodium(II) Acetate in Modern Catalysis
A Senior Application Scientist's Guide to Selecting the Optimal Rhodium(II) Carboxylate Catalyst
In the realm of synthetic organic chemistry, dirhodium(II) carboxylate complexes stand as preeminent catalysts for a vast array of transformations driven by the generation of rhodium carbenoids from diazo compounds. Their utility in constructing complex molecular architectures, particularly in the pharmaceutical industry, is well-documented. Among the commercially available dirhodium(II) catalysts, rhodium(II) acetate [Rh₂(OAc)₄] and rhodium(II) triphenylacetate [Rh₂(TPA)₄] are two of the most prominent. While structurally similar, the subtle yet significant difference in their carboxylate ligands imparts distinct catalytic properties, often leading to profoundly different outcomes in terms of reactivity and selectivity. This guide provides an in-depth comparison of these two catalysts, supported by experimental data and mechanistic insights, to aid researchers in making informed decisions for their synthetic endeavors.
At a Glance: Key Properties and Applications
Both rhodium(II) acetate and rhodium(II) triphenylacetate are air-stable, solid catalysts. Rhodium(II) acetate is a dark green powder soluble in polar organic solvents, while rhodium(II) triphenylacetate is also a green solid.[1][2] Their primary applications lie in catalyzing key transformations such as cyclopropanation, C-H insertion, and ylide formation.[2][3][4]
Rhodium(II) Acetate (Rh₂(OAc)₄): The Workhorse
Often considered the workhorse of rhodium carbene chemistry, Rh₂(OAc)₄ is a versatile and widely used catalyst for a broad range of reactions involving diazo compounds.[1][4] It is particularly effective in cyclopropanation reactions of alkenes and intramolecular reactions of diazo compounds.[1][5] Its relatively small acetate ligands offer minimal steric hindrance, allowing for high reactivity with a wide variety of substrates.
Rhodium(II) Triphenylacetate (Rh₂(TPA)₄): The Specialist for Selectivity
Rhodium(II) triphenylacetate distinguishes itself through its bulky triphenylacetate ligands. This steric bulk is not a mere structural feature; it is a critical determinant of the catalyst's selectivity. Rh₂(TPA)₄ has demonstrated exceptional performance in reactions where controlling chemo-, regio-, and diastereoselectivity is paramount.[6] A notable application is its ability to direct C-H insertion reactions with a high degree of site-selectivity, particularly favoring insertion into aromatic C-H bonds over aliphatic ones.[7]
Head-to-Head: A Comparative Study in Cyclopropanation
The choice between Rh₂(OAc)₄ and Rh₂(TPA)₄ can significantly impact the outcome of a reaction. A compelling example is the cyclopropanation of styrene with α-alkyl-α-diazoesters. Research from the Davies group provides a direct comparison of these two catalysts in this transformation.[6]
| Entry | Catalyst | Diazo Ester | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Rh₂(OAc)₄ | α-methyl-α-diazoacetate | Modest | Poor |
| 2 | Rh₂(TPA)₄ | α-methyl-α-diazoacetate | 73 | 98:2 |
| 3 | Rh₂(OPiv)₄ | α-methyl-α-diazoacetate | Modest | Poor |
Data sourced from a study on the cyclopropanation of α-alkyl-α-diazoesters.[6]
As the data clearly indicates, while both catalysts can effect the cyclopropanation, Rh₂(TPA)₄ provides a dramatic improvement in both yield and diastereoselectivity.[6] The bulky triphenylacetate ligands effectively create a more constrained chiral environment around the rhodium carbene intermediate, leading to a highly ordered transition state that favors the formation of one diastereomer. In contrast, the less sterically demanding acetate ligands of Rh₂(OAc)₄ allow for more conformational flexibility, resulting in poor diastereocontrol.[6]
The Mechanistic Underpinnings: Steric and Electronic Effects
The divergent catalytic behavior of Rh₂(OAc)₄ and Rh₂(TPA)₄ can be rationalized by considering the interplay of steric and electronic effects of their respective carboxylate ligands.
The generally accepted mechanism for these transformations involves the initial reaction of the dirhodium(II) catalyst with a diazo compound to form a rhodium-diazo adduct. Subsequent extrusion of dinitrogen generates a highly reactive rhodium carbene intermediate. This electrophilic species is the key player that engages with the substrate (e.g., an alkene for cyclopropanation or a C-H bond for insertion).
Caption: Generalized catalytic cycle for rhodium-catalyzed reactions of diazo compounds.
The steric bulk of the triphenylacetate ligands in Rh₂(TPA)₄ plays a crucial role in shaping the catalytic pocket. This steric hindrance influences the trajectory of the incoming substrate, thereby dictating the stereochemical outcome of the reaction. In the case of the cyclopropanation of styrene with α-alkyl-α-diazoesters, the bulky ligands of Rh₂(TPA)₄ force a specific orientation of the styrene and the carbene, leading to the observed high diastereoselectivity.[6]
Furthermore, the electronic nature of the ligands modulates the electrophilicity of the rhodium carbene. While both acetate and triphenylacetate are carboxylate ligands, the phenyl groups in the latter can have a subtle electronic influence. However, in the case of Rh₂(OAc)₄ versus Rh₂(TPA)₄, steric effects are generally considered the dominant factor in controlling selectivity.[3]
Experimental Protocols: A Guide to Practical Application
To provide a practical context for the application of these catalysts, detailed experimental protocols for representative reactions are outlined below. These protocols are designed to be self-validating, providing researchers with a reliable starting point for their investigations.
Protocol 1: Intramolecular Cyclopropanation using Rhodium(II) Acetate
This protocol is adapted from the synthesis of a key intermediate in the total synthesis of (+)-Niduterpenoid B.[5]
Reaction: Intramolecular cyclopropanation of a diazoketone.
Materials:
-
Diazoketone precursor
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the diazoketone precursor (1.0 equivalent) in anhydrous dichloromethane (0.01 M) at room temperature, add rhodium(II) acetate dimer (0.1 equivalent).
-
Stir the resulting mixture at 40 °C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired cyclopropane product.
Caption: Experimental workflow for Rh₂(OAc)₄-catalyzed intramolecular cyclopropanation.
Protocol 2: Diastereoselective Cyclopropanation using Rhodium(II) Triphenylacetate
This protocol is based on the highly diastereoselective cyclopropanation of styrene with an α-alkyl-α-diazoacetate.[6]
Reaction: Intermolecular cyclopropanation of styrene.
Materials:
-
Styrene
-
α-Alkyl-α-diazoacetate
-
Rhodium(II) triphenylacetate dimer (Rh₂(TPA)₄)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of styrene (1.2 equivalents) and rhodium(II) triphenylacetate (1 mol %) in anhydrous dichloromethane (0.1 M) at room temperature, add a solution of the α-alkyl-α-diazoacetate (1.0 equivalent) in anhydrous dichloromethane via syringe pump over 1 hour.
-
Stir the reaction mixture at room temperature for an additional 2 hours after the addition is complete.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopropane.
Caption: Experimental workflow for Rh₂(TPA)₄-catalyzed diastereoselective cyclopropanation.
Conclusion: Making the Right Choice
The selection between rhodium(II) acetate and rhodium(II) triphenylacetate is a critical decision that hinges on the specific goals of a synthetic transformation.
-
For general applications and high reactivity with a broad substrate scope , where exquisite stereocontrol is not the primary concern, rhodium(II) acetate remains an excellent and cost-effective choice.
-
When high diastereoselectivity, regioselectivity, or chemoselectivity is paramount , particularly in complex settings such as late-stage functionalization or the synthesis of chiral molecules, the steric bulk of rhodium(II) triphenylacetate offers a distinct advantage that often justifies its use.
By understanding the fundamental principles that govern the reactivity and selectivity of these powerful catalysts, and by leveraging the detailed experimental data and protocols provided, researchers can confidently select the optimal catalyst to accelerate their research and development efforts.
References
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chemeurope.com. Rhodium(II) acetate. [Link]
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Johnson Matthey. Rh 110: Rhodium (II) acetate. [Link]
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- Doyle, M. P., et al. Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society1996, 118(37), 8837-8846.
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- Fokin, V. V., & Chuprakov, S. Catalytic Asymmetric C–H Insertions of Rhodium(II) Azavinyl Carbenes.
- Doyle, M. P., et al. Enantioselective Dirhodium(II)-Catalyzed Cyclopropanations With Trimethylsilylethyl and Trichloroethyl Aryldiazoacetates. Tetrahedron2015, 71(39), 7415-7420.
- Hu, W., et al. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles.
- Rovis, T., et al. Rhodium-Catalyzed Oxidative Alkenylation of Anisole: Control of Regioselectivity. Organometallics2014, 33(16), 4204-4211.
- Rovis, T., et al. Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization. Accounts of Chemical Research2017, 50(4), 876-887.
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Stoltz, B. M. Rhodium Carbenes and C–H functionalization. Caltech. [Link]
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- Glorius, F., et al. Rhodium-catalyzed carbene transfer to alkynes via 2-furylcarbenes generated from enynones.
- Davies, H. M. L., et al. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes.
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PubChem. Rhodium triphenyl acetate. [Link]
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- Andersson, P. G., et al. Structural Study of Model Rhodium(I) Carbonylation Catalysts Activated by Indole-2-/Indoline-2-Carboxylate Bidentate Ligands and Kinetics of Iodomethane Oxidative Addition. Inorganics2022, 10(12), 251.
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- Padwa, A., et al. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy. RSC Advances2024, 14(50), 36585-36605.
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A Comparative Guide to Rhodium(III) and Palladium(II) in C-H Activation
For Researchers, Scientists, and Drug Development Professionals
The direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. Among the arsenal of transition metal catalysts employed for this purpose, rhodium(III) and palladium(II) complexes have proven to be particularly powerful. This guide provides an in-depth comparative analysis of Rh(III) and Pd(II) catalysts in C-H activation, offering insights into their mechanisms, substrate scope, and practical applications to aid researchers in catalyst selection and reaction design.
Mechanistic Underpinnings: A Tale of Two Metals
While both rhodium(III) and palladium(II) catalyze C-H activation, they often operate through distinct mechanistic pathways, which dictates their reactivity and selectivity.
Rhodium(III) Catalysis: High-valent rhodium(III) species, particularly those featuring a pentamethylcyclopentadienyl (Cp*) ligand, are workhorses in C-H activation.[1][2] The catalytic cycle typically initiates with a concerted metalation-deprotonation (CMD) mechanism. In this step, a directing group on the substrate coordinates to the Rh(III) center, positioning a C-H bond in close proximity for cleavage. An internal base, often a carboxylate additive, assists in abstracting the proton. This pathway is favored for its mild conditions and high functional group tolerance.[3]
Palladium(II) Catalysis: Palladium(II)-catalyzed C-H activation can proceed through multiple mechanistic manifolds.[4] Similar to rhodium, a CMD pathway is common, especially with directing groups.[5] However, Pd(II) catalysts can also operate via a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle.[4] The Pd(II)/Pd(0) cycle involves C-H activation, followed by reductive elimination to form the product and a Pd(0) species, which is then re-oxidized to Pd(II). The Pd(II)/Pd(IV) cycle involves oxidation of the palladacycle intermediate to a high-valent Pd(IV) species, from which reductive elimination occurs. The operative mechanism is often influenced by the choice of oxidant and reaction conditions.
dot digraph "Catalytic Cycles" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption="Generalized catalytic cycles for Rh(III) and Pd(II) in C-H activation."
Head-to-Head Comparison: Performance and Scope
The choice between rhodium and palladium often hinges on the specific transformation, substrate, and desired outcome. Below is a comparative overview of their performance in key areas.
| Feature | Rhodium(III) | Palladium(II) |
| Typical Catalysts | [CpRhCl₂]₂, ₂ | Pd(OAc)₂, PdCl₂ |
| C-H Bond Preference | Primarily sp² C-H | sp² and sp³ C-H |
| Directing Group (DG) | Often required, with a wide variety tolerated | Crucial for selectivity, with extensive libraries available[5] |
| Reaction Conditions | Generally mild[3] | Can range from mild to harsh, often requiring higher temperatures |
| Oxidant Requirement | Often requires an external oxidant (e.g., Cu(OAc)₂, AgOAc) | Dependent on the catalytic cycle; can use external oxidants or proceed oxidant-free in some cases. |
| Functional Group Tolerance | Excellent, tolerant of a broad range of functional groups.[3] | Good, but can be sensitive to certain functionalities depending on the reaction conditions. |
| Selectivity | High regioselectivity, often dictated by the directing group. | Regioselectivity is strongly influenced by both the directing group and electronic effects of the substrate.[6][7] |
A direct comparison in arene alkenylation highlights some of these differences. In the alkenylation of benzene with ethylene, Rh(I) catalysis (a common precursor to the active Rh(III) species) is over 20 times faster than Pd(II) catalysis at 120 °C.[6][7][8] Furthermore, rhodium demonstrates higher selectivity for the desired styrene product (∼98%) compared to palladium (∼82%), which shows a greater tendency for olefin functionalization to form undesired vinyl esters.[6][7]
However, palladium's versatility shines in its broader C-H bond scope. While rhodium-catalyzed C-H activation is largely confined to sp² C-H bonds, palladium has been successfully employed for the functionalization of sp³ C-H bonds, a significantly more challenging transformation due to the higher bond dissociation energies and lower acidities of alkanes.[9]
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the experimental setups, detailed protocols for representative C-H olefination reactions using both catalytic systems are presented below.
Rhodium(III)-Catalyzed Olefination of Benzamides
This protocol describes the ortho-olefination of a benzamide with an acrylate, a classic example of Cp*Rh(III) catalysis.[10]
Materials:
-
N-Pentafluorophenyl benzamide (1.0 eq)
-
Olefin (e.g., ethyl acrylate) (2.0 eq)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Cu(OAc)₂·H₂O (1.0 eq)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add N-pentafluorophenyl benzamide, [Cp*RhCl₂]₂, AgSbF₆, and Cu(OAc)₂·H₂O.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DCE, followed by the olefin via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium(II)-Catalyzed Olefination of 2-Phenylpyridine
This protocol outlines the ortho-olefination of 2-phenylpyridine, a widely used substrate in palladium catalysis.[11]
Materials:
-
2-Phenylpyridine (1.0 eq)
-
Olefin (e.g., n-butyl acrylate) (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Silver acetate (AgOAc) (2.0 eq) as the oxidant
-
Potassium carbonate (K₂CO₃) (2.0 eq) as the base
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂, 2-phenylpyridine, K₂CO₃, and AgOAc.
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane, followed by the olefin via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ortho-olefinated product.[11]
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption="General experimental workflow for C-H activation reactions."
Catalyst Selection: Making the Right Choice
The decision to use a rhodium(III) or palladium(II) catalyst should be guided by a careful consideration of the target molecule and the specific C-H bond to be functionalized.
Choose Rhodium(III) when:
-
High functional group tolerance is paramount.
-
Mild reaction conditions are required.
-
The target C-H bond is on an sp²-hybridized carbon.
-
High regioselectivity is needed, and a suitable directing group is present.
Choose Palladium(II) when:
-
Functionalization of sp³ C-H bonds is the goal.
-
A broader range of directing groups is desired.
-
The electronic properties of the substrate can be leveraged for regiocontrol.
-
Oxidant-free conditions are a priority (in specific cases).
Conclusion
Both rhodium(III) and palladium(II) are indispensable tools in the field of C-H activation, each offering a unique set of advantages. Rhodium(III) catalysts, particularly Cp*Rh(III) complexes, excel in their high reactivity, selectivity, and functional group tolerance under mild conditions for sp² C-H functionalization. Palladium(II) catalysts, while sometimes requiring harsher conditions, provide unparalleled versatility, most notably in their ability to activate challenging sp³ C-H bonds. A thorough understanding of their respective mechanisms and performance characteristics, as outlined in this guide, will empower researchers to strategically select the optimal catalyst for their synthetic endeavors, accelerating the discovery and development of novel molecules.
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Liu, C.-X., Yin, S.-Y., Zhao, F., Yang, H., & Feng, Z. (2023). Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. Chemical Reviews, 123(16), 10079–10134. [Link]
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Webb, J. R., Tcyrulnikov, S., & Gembicky, M. (2023). Pd(II) and Rh(I) Catalytic Precursors for Arene Alkenylation: Comparative Evaluation of Reactivity and Mechanism Based on Experimental and Computational Studies. Journal of the American Chemical Society, 145(27), 14836–14851. [Link]
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Rovira, R., & Rovis, T. (2015). Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization. Accounts of Chemical Research, 48(4), 1053–1062. [Link]
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Webb, J. R., Tcyrulnikov, S., & Gembicky, M. (2023). Pd(II) and Rh(I) Catalytic Precursors for Arene Alkenylation: Comparative Evaluation of Reactivity and Mechanism Based on Experimental and Computational Studies. Journal of the American Chemical Society, 145(27), 14836–14851. [Link]
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Ajesh, A., & Anilkumar, G. (2022). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 12(18), 11189–11206. [Link]
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Rakshit, S., Grohmann, C., Besset, T., & Glorius, F. (2011). Rh(III)-Catalyzed Directed C−H Olefination Using an Oxidizing Directing Group: Mild, Efficient, and Versatile. Journal of the American Chemical Society, 133(8), 2350–2353. [Link]
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Rakshit, S., Grohmann, C., Besset, T., & Glorius, F. (2011). Rh(III)-catalyzed directed C-H olefination using an oxidizing directing group: mild, efficient, and versatile. Journal of the American Chemical Society, 133(8), 2350–2353. [Link]
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Martínez-Ferraté, O., Postils, V., Bori-Sanz, T., Dell’Amico, L., & Pérez-Temprano, M. H. (2019). Shedding Light on the Precatalytic Mixture of Pd(OAc)2 and Cooperating Bipyridone Ligands for the C H Functionalization of Are. Organometallics, 38(23), 4478–4486. [Link]
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ResearchGate. (n.d.). Rh(III)‐catalyzed C−H olefination of benzamides with unactivated olefins. Retrieved January 16, 2026, from [Link]
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Xiao, X., Jianbin, X., Lingjuan, Z., Conghui, X., & et al. (2015). Rhodium(III)‐Catalyzed Direct C H Olefination of Arenes with Aliphatic Olefins. Advanced Synthesis & Catalysis, 357(16-17), 3445–3450. [Link]
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Shaw, M. H., & Shaughnessy, E. A. (2019). Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. Molecules, 24(1), 163. [Link]
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Liu, C.-X., Yin, S.-Y., Zhao, F., Yang, H., & Feng, Z. (2023). Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. Chemical Reviews, 123(16), 10079–10134. [Link]
-
Ajesh, A., & Anilkumar, G. (2022). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 12(18), 11189–11206. [Link]
-
Cramer, N. (2015). Rh(III)-Catalyzed C-H Functionalizations as Strategies for Versatile Organic Building Blocks. ETH Zurich. [Link]
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Wang, X., Ji, X., Shao, C., Zhang, Y., & Zhang, Y. (2017). Palladium-catalyzed C–H alkylation of 2-phenylpyridines with alkyl iodides. Organic & Biomolecular Chemistry, 15(26), 5529–5532. [Link]
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Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
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A Comparative Guide to the Efficacy of Dirhodium(II) Catalysts: Spotlight on Rhodium Triphenylacetate
Introduction: The Dirhodium(II) Paddlewheel and Its Catalytic Prowess
Dirhodium(II) carboxylate complexes, characterized by their iconic "paddlewheel" structure, are among the most powerful and versatile catalysts in modern organic synthesis.[1] These complexes feature two rhodium atoms bridged by four carboxylate ligands, leaving two axial sites open for substrate coordination and catalysis.[2] They are exceptionally effective at promoting transformations involving metal carbene and nitrene intermediates, generated from precursors like diazo compounds and azides, respectively.[3] This has led to their widespread use in crucial bond-forming reactions, including cyclopropanation, C-H functionalization, and ylide formation.
The reactivity and selectivity of these catalysts are not monolithic; they are exquisitely controlled by the nature of the four bridging carboxylate ligands. While rhodium(II) acetate, [Rh₂(OAc)₄], serves as a ubiquitous benchmark, a diverse array of analogues has been developed. This guide provides an in-depth comparison of the efficacy of rhodium(II) triphenylacetate, [Rh₂(tpa)₄] , against other common rhodium carboxylates, such as rhodium(II) acetate [Rh₂(OAc)₄] and the sterically hindered rhodium(II) pivalate [Rh₂(piv)₄]. We will explore how the unique steric and electronic properties of the triphenylacetate ligand dictate its performance and carve out its specific niche in the synthetic chemist's toolkit.
The Heart of the Matter: How Carboxylate Ligands Modulate Catalytic Behavior
The choice of a dirhodium(II) catalyst is a strategic decision rooted in the fundamental principles of steric and electronic effects. The carboxylate ligands are not mere spectators; they actively tune the properties of the dimetal center, directly influencing reaction rates and selectivities.
-
Electronic Effects: The electron density at the rhodium centers is paramount. Electron-withdrawing groups (EWGs) on the carboxylate ligand, such as the trifluoromethyl group in Rh₂(tfac)₄, render the rhodium centers more electrophilic. This heightened electrophilicity accelerates the initial decomposition of the diazo compound but can sometimes lead to a more reactive, less selective carbene intermediate. Conversely, electron-donating groups (EDGs) increase electron density at the rhodium centers, making them less electrophilic. This can result in higher selectivity, as the catalyst is more discerning in its interaction with the substrate. The triphenylacetate ligand, with its three phenyl rings, is sterically dominant, while its electronic effect is more nuanced, generally considered to be weakly electron-donating through induction.
-
Steric Effects: The sheer size of the ligands creates a chiral or achiral pocket around the active axial coordination sites. Bulky ligands, like pivalate or the exceptionally large triphenylacetate, can impose significant steric hindrance.[4] This steric barrier can be highly beneficial, guiding the substrate to approach in a specific orientation and thereby controlling diastereoselectivity or regioselectivity. For example, sterically demanding catalysts often favor the formation of trans isomers in cyclopropanation reactions to minimize steric clash in the transition state.
-
Solubility: On a practical note, the nature of the ligand also dictates the catalyst's solubility in various organic solvents. Catalysts with long alkyl chains, such as rhodium(II) octanoate [Rh₂(oct)₄], exhibit enhanced solubility in nonpolar solvents like hexanes or toluene, which can be advantageous for certain reaction systems.
Below is a diagram illustrating how ligand electronics influence the catalytic core.
Caption: Ligand electronic effects on the dirhodium core.
Comparative Efficacy in Key Catalytic Transformations
The true measure of a catalyst's utility is its performance in chemical reactions. Below, we compare Rh₂(tpa)₄ with its more common counterparts in cornerstone applications of dirhodium(II) catalysis.
| Reaction Type | Catalyst | Substrates | Yield (%) | Selectivity (dr or regio-) | Source |
| C-H Insertion | Rh₂(OAc)₄ | N-Boc-pyrrolidine + Ethyl Diazoacetate | 75 | 85:15 (α:β) | Fictional Example¹ |
| C-H Insertion | Rh₂(tpa)₄ | N-Boc-pyrrolidine + Ethyl Diazoacetate | 68 | >98:2 (α:β) | Fictional Example¹ |
| Cyclopropanation | Rh₂(OAc)₄ | Styrene + Ethyl Diazoacetate | 85 | 75:25 (trans:cis) | Fictional Example² |
| Cyclopropanation | Rh₂(piv)₄ | Styrene + Ethyl Diazoacetate | 82 | 88:12 (trans:cis) | Fictional Example² |
| Cyclopropanation | Rh₂(tpa)₄ | Styrene + Ethyl Diazoacetate | 79 | >95:5 (trans:cis) | Fictional Example² |
| Oxonium Ylide | Rh₂(OAc)₄ | Allyl 2-diazo-3-oxobutanoate | 90 | 92:8 (Rearrangement:Insertion) | Fictional Example³ |
| Oxonium Ylide | Rh₂(tpa)₄ | Allyl 2-diazo-3-oxobutanoate | 85 | >99:1 (Rearrangement:Insertion) | Fictional Example³ |
¹Data is illustrative, based on established principles of steric control in C-H insertion. ²Data is illustrative, reflecting the known trend for bulky catalysts to favor trans-cyclopropanation. ³Data is illustrative, showing how sterics can suppress competing pathways like C-H insertion.
Analysis:
-
C-H Functionalization: This class of reactions is highly sensitive to both electronic and steric effects. More electrophilic catalysts are generally more reactive towards C-H bonds. However, selectivity between different C-H bonds (e.g., secondary vs. tertiary, or α vs. β to a heteroatom) is often governed by sterics. The data illustrates a common trade-off: Rh₂(OAc)₄ provides a higher yield, but the immense steric bulk of Rh₂(tpa)₄ forces the reaction to proceed with outstanding regioselectivity, overriding electronic preferences to attack the most accessible C-H bond.
-
Cyclopropanation: In the cyclopropanation of alkenes, the diastereoselectivity (formation of trans vs. cis products) is heavily influenced by steric hindrance. As the bulk of the carboxylate ligand increases from acetate to pivalate, and further to triphenylacetate, there is a clear and pronounced increase in the preference for the trans diastereomer. This is a direct consequence of the bulky ligands disfavoring the more sterically congested transition state that leads to the cis product.
-
Ylide Formation/[4][5]-Sigmatropic Rearrangement: The formation of an oxonium ylide followed by a[4][5]-sigmatropic rearrangement is a powerful cascade reaction. A common side reaction is intramolecular C-H insertion. The steric shield provided by the triphenylacetate ligands can effectively shut down this competing insertion pathway, funneling the reactive intermediate exclusively towards the desired rearrangement product, thus enhancing the chemoselectivity of the process.
The Catalytic Cycle: A Mechanistic Overview
The catalytic cycle for most dirhodium(II)-mediated carbene transfer reactions is well-established. Understanding this cycle is key to rationalizing catalyst behavior and optimizing reaction conditions.
Caption: Generalized catalytic cycle for carbene transfer.
Cycle Explanation:
-
Coordination: The diazo compound coordinates to a vacant axial site of the dirhodium catalyst.
-
Carbene Formation: The catalyst facilitates the extrusion of dinitrogen (N₂), a thermodynamically favorable process, to generate a highly reactive metal-carbene intermediate. This is typically the rate-determining step.
-
Carbene Transfer: The electrophilic carbene is transferred to a nucleophilic substrate (like an alkene or a C-H bond). The steric and electronic properties of the catalyst's ligands guide the trajectory of this attack, defining the reaction's selectivity.
-
Catalyst Regeneration: Upon product formation, the catalyst is regenerated and can enter another catalytic cycle.
Representative Experimental Protocol: Diastereoselective Cyclopropanation
This protocol describes a typical procedure for the cyclopropanation of styrene with ethyl diazoacetate (EDA) using Rh₂(tpa)₄, designed to maximize trans selectivity.
Materials & Equipment:
-
Rhodium(II) triphenylacetate [Rh₂(tpa)₄] (CAS 142214-04-8)[6][7]
-
Styrene, freshly distilled
-
Ethyl diazoacetate (EDA), solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
Schlenk flask, magnetic stirrer, syringe pump
-
Standard glassware for workup and column chromatography
Procedure:
-
Setup: To a 50 mL oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add rhodium(II) triphenylacetate (14.4 mg, 0.01 mmol, 0.1 mol%).
-
Reagents: Add anhydrous DCM (10 mL) and freshly distilled styrene (1.14 mL, 10.0 mmol, 10 equivalents). Stir the resulting solution at room temperature.
-
Slow Addition: Prepare a solution of ethyl diazoacetate (1.0 mmol) in anhydrous DCM (5 mL). Using a syringe pump, add the EDA solution to the stirred catalyst mixture over a period of 4 hours. Causality Note: Slow addition is critical to maintain a low concentration of the diazo compound, which prevents catalyst deactivation and suppresses the formation of diazo homodimers.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 1 hour. Monitor the consumption of the diazo compound by TLC (a faint yellow spot) or IR spectroscopy (disappearance of the characteristic diazo stretch at ~2100 cm⁻¹).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess styrene.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., 98:2 hexanes:ethyl acetate) to isolate the ethyl 2-phenylcyclopropane-1-carboxylate products.
-
Analysis: Characterize the product by ¹H NMR to determine the yield and the diastereomeric ratio (trans:cis).
Conclusion and Strategic Catalyst Selection
Rhodium(II) triphenylacetate is a highly specialized catalyst whose value lies in its profound steric influence. While it may exhibit slightly lower reactivity compared to the workhorse Rh₂(OAc)₄, it offers a decisive advantage in applications where controlling selectivity is paramount.
-
Choose Rhodium(II) Triphenylacetate when:
-
High diastereoselectivity is required in cyclopropanations (trans product favored).
-
High regioselectivity is needed in C-H insertion reactions involving sterically distinct sites.
-
Suppression of undesired side reactions (e.g., competitive C-H insertion vs. ylide rearrangement) is critical for achieving high chemoselectivity.
-
-
Consider Other Carboxylates when:
-
Maximum reactivity is the primary goal, in which case more electrophilic catalysts like Rh₂(tfac)₄ may be superior.
-
A general, cost-effective, and broadly applicable catalyst is needed, for which Rh₂(OAc)₄ remains the undisputed benchmark.
-
Enhanced solubility in nonpolar solvents is required, making Rh₂(oct)₄ an attractive choice.
-
Ultimately, the optimal dirhodium(II) catalyst is context-dependent. By understanding the interplay of steric and electronic effects imparted by the carboxylate ligands, researchers can move beyond a one-size-fits-all approach and strategically select the ideal catalyst to meet the unique challenges of their synthetic targets.
References
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Doyle, M. P. (2010). Perspective on Dirhodium Carboxamidates as Catalysts. The Journal of Organic Chemistry. [Link]
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Adly, F. G., & Ghanem, A. (2018). Chiral Dirhodium(II) Carboxylates: New Insights into the Effect of Ligand Stereo-Purity on Catalyst Structure and Enantioselectivity. ChemistryOpen. [Link]
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Slawin, A. M. Z., et al. (2001). Steric and Electronic Effects on the Reactivity of Rh and Ir Complexes Containing P−S, P−P, and P−O Ligands. Implications for the Effects of Chelate Ligands in Catalysis. Journal of the American Chemical Society. [Link]
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Jennings, C., et al. (2021). Dirhodium Carboxylate Catalysts from 2‐Fenchyloxy or 2‐Menthyloxy Arylacetic Acids: Enantioselective C−H Insertion, Aromatic Addition and Oxonium Ylide Formation/Rearrangement. Chemistry – A European Journal. [Link]
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ResearchGate. (2005). Electronic and Steric Effects of Ligands as Control Elements for Rhodium-Catalyzed Asymmetric Hydrogenation. [Link]
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Davies, H. M. L., & Lee, G. H. (2018). In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers. ACS Catalysis. [Link]
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Krasnova, L., et al. (2020). Catalyst Loading Controls Chemoselectivity: Unusual Effect in Rhodium(II) Carbene Insertion Reactions with Tetrahydrofuran. Molecules. [Link]
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RSC Publishing. (2017). Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic?. Catalysis Science & Technology. [Link]
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Stoltz, B. M. (2017). Rhodium Carbenes and C–H functionalization. [Link]
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Wikipedia. Rhodium(II) acetate. [Link]
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Davies, H. M. L., et al. (2010). Controlling Factors for C—H Functionalization versus Cyclopropanation of Dihydronaphthalenes. Organic Letters. [Link]
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ResearchGate. Rhodium( II ) carboxylates. [Link]
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A Comparative Guide to Validating Mechanisms in Rhodium-Catalyzed C-H Functionalization
For the modern researcher in synthetic chemistry and drug development, rhodium-catalyzed C-H functionalization represents a paradigm shift, offering a powerful and atom-economical route to construct complex molecular architectures.[1][2] The ability to bypass traditional pre-functionalization steps accelerates discovery and opens new avenues for molecular design. However, harnessing the full potential of these transformations—optimizing yield, controlling selectivity, and expanding substrate scope—hinges on a deep, validated understanding of the underlying reaction mechanism.[3][4]
This guide provides an in-depth comparison of the primary experimental and computational tools used to elucidate the mechanisms of rhodium-catalyzed C-H functionalization. We will move beyond simple procedural lists to explain the causality behind experimental choices, presenting a framework for designing self-validating studies that generate robust, trustworthy, and actionable mechanistic insights.
The Mechanistic Landscape: Core Catalytic Cycles
Rhodium catalysis is characterized by a rich variety of possible mechanistic pathways, largely dictated by the oxidation state of the active catalyst and the nature of the C-H cleavage event.[1][2][4][5] While numerous variations exist, most proposals can be categorized into a few dominant cycles. The initial C-H cleavage is the pivotal step, and its nature is a primary focus of validation studies.
The four most commonly debated C-H cleavage mechanisms are:
-
Oxidative Addition (OA): Typically involves a lower-valent rhodium species (e.g., Rh(I)) that directly inserts into the C-H bond, forming a Rh(III)-hydride intermediate.[4]
-
Concerted Metalation-Deprotonation (CMD): A highly prevalent pathway for Rh(III) catalysts, where the C-H bond is cleaved in a single, concerted step involving the rhodium center and an internal or external base.[1][2][5] The directing group on the substrate plays a crucial role in positioning the C-H bond for this cleavage.[6][7][8]
-
σ-Complex Assisted Metathesis (σ-CAM): Involves the formation of a σ-complex between the C-H bond and the rhodium center, followed by a proton transfer event.[1][2][5]
-
Friedel-Crafts-type Electrophilic Aromatic Substitution (SEAr): A pathway where the rhodium complex acts as an electrophile, attacking an electron-rich aromatic ring.[1][2][5]
These initial steps lead into distinct catalytic cycles, often toggling between Rh(I)/Rh(III) or Rh(III)/Rh(V) oxidation states, before the final bond-forming and catalyst regeneration steps.
Caption: Comparison of a Rh(I)/Rh(III) cycle initiated by Oxidative Addition and a Rh(III) cycle via CMD.
The Experimental Toolkit: A Comparative Analysis
| Validation Technique | Primary Question Answered | Strengths | Limitations |
| Kinetic Analysis | Which species are involved in the rate-determining step (RDS)? | Provides quantitative rate laws; can identify catalyst resting states and deactivation pathways. | Can be complex to interpret for multi-step reactions; does not directly probe bond-breaking. |
| Kinetic Isotope Effect (KIE) | Is a C-H bond broken in the RDS? | Highly sensitive to the C-H cleavage step; provides strong evidence for or against C-H activation being rate-limiting. | Requires synthesis of deuterated substrates; interpretation can be nuanced (e.g., reversible steps). |
| Intermediate Characterization | What are the structures of key intermediates? | Provides direct, unambiguous structural evidence of species in the catalytic cycle (e.g., rhodacycles). | Intermediates may be too transient to isolate or observe; proving catalytic competence is essential. |
| Computational (DFT) Studies | What is the lowest energy pathway? | Can model entire catalytic cycles, compare competing pathways, and rationalize selectivities.[1][2] | Accuracy is dependent on the chosen functional and model; requires experimental validation. |
Deep Dive: Kinetic Analysis
Expertise & Experience: The goal of kinetic analysis is to construct a mathematical rate law that describes the reaction. This law reveals the concentration dependence of each component, thereby implicating them in the rate-determining step (RDS). For instance, if a reaction is found to be first-order in the rhodium catalyst and the aryl substrate but zero-order in the coupling partner, it strongly suggests that C-H activation precedes the involvement of the coupling partner in the catalytic cycle.
Protocol: Method of Initial Rates
This protocol is a self-validating system for determining the order of each reactant.
-
Establish Baseline: Run the reaction under a standard set of conditions (e.g., 0.1 M substrate, 5 mol% catalyst, 0.15 M coupling partner at 80 °C) and monitor the formation of product versus time using GC or HPLC. The initial rate is the slope of this curve at early time points (typically <20% conversion).
-
Vary Substrate Concentration: Perform a series of experiments where the concentration of the C-H substrate is systematically varied (e.g., 0.05 M, 0.1 M, 0.2 M) while keeping all other concentrations constant.
-
Vary Catalyst Loading: Repeat the series, this time varying the catalyst concentration (e.g., 2.5 mol%, 5 mol%, 10 mol%) while keeping all other components at their baseline concentrations.
-
Vary Coupling Partner Concentration: Repeat for the coupling partner.
-
Data Analysis: For each series, plot log(initial rate) vs. log([Concentration]). The slope of the resulting line gives the reaction order for that component. For example, a slope of ~1 indicates a first-order dependence.
Deep Dive: Kinetic Isotope Effect (KIE)
Trustworthiness: The KIE is one of the most definitive tools for probing C-H cleavage.[9][10] It compares the rate of reaction of a standard substrate (kH) with that of an isotopically labeled one (kD), where the C-H bond of interest is replaced by a C-D bond. Because a C-D bond has a lower zero-point energy and is stronger, it is broken more slowly. A primary KIE (kH/kD > 2) is strong evidence that the C-H bond is broken in the RDS.[8][9] An inverse KIE (kH/kD < 1) can suggest that a change in hybridization from sp2 to sp3 at the carbon center occurs in a pre-equilibrium step before the RDS.[11]
Protocol: Intermolecular Competition Experiment
This protocol provides a highly precise measure of the KIE by analyzing the product ratio from a single experiment, which minimizes experimental error.
-
Substrate Preparation: Synthesize the deuterated analogue of your substrate. Confirm the level of deuterium incorporation (>98%) via ¹H NMR and Mass Spectrometry.
-
Reaction Setup: In a single reaction vessel, combine an equimolar mixture (1:1) of the standard (H) and deuterated (D) substrates with the rhodium catalyst and other reagents.
-
Low Conversion Run: Allow the reaction to proceed to a low conversion (ideally <10%). This is critical to ensure the relative concentrations of the H and D starting materials do not change significantly, which would skew the results.
-
Product Analysis: Quench the reaction and carefully isolate the product.
-
Ratio Determination: Determine the ratio of the non-deuterated to deuterated product (P_H / P_D) using ¹H NMR or Mass Spectrometry. The KIE is equal to this ratio.
Caption: Decision workflow for conducting and interpreting a KIE experiment.
Deep Dive: Intermediate Characterization
Authoritative Grounding: The direct observation and structural characterization of a proposed intermediate provide the most compelling evidence for a mechanistic pathway. In Rh(III)-catalyzed C-H activation, the isolation of a five- or six-membered rhodacycle intermediate is considered a landmark achievement.[8][12] This not only confirms the site of C-H activation but also validates the coordinating role of the directing group.
Protocol: Stoichiometric Synthesis and Competency Test
-
Stoichiometric Reaction: In an inert atmosphere glovebox, combine one equivalent of the C-H substrate with one equivalent of a suitable rhodium precursor (e.g., [Cp*RhCl₂]₂) and a base/additive (e.g., AgSbF₆ to abstract chloride, NaOAc as a base) in a deuterated solvent suitable for NMR (e.g., CD₂Cl₂ or Acetone-d₆).
-
In-situ Monitoring: Monitor the reaction at room temperature or gentle heat by ¹H and ¹³C NMR spectroscopy. Look for the disappearance of the substrate C-H signal and the appearance of new, characteristic peaks for the coordinated ligand.
-
Isolation and Crystallography: If a stable species is formed, carefully remove the solvent under vacuum. Attempt to grow single crystals suitable for X-ray diffraction by slow diffusion of an anti-solvent (e.g., pentane into a concentrated dichloromethane solution).
-
Catalytic Competency Test: This is a critical self-validation step. The isolated intermediate must be shown to be part of the true catalytic cycle. To do this, dissolve the isolated intermediate in the reaction solvent, add the coupling partner, and heat to the catalytic reaction temperature. If the intermediate efficiently converts to the final product, it is deemed "catalytically competent."
Case Study: Assembling the Mechanistic Puzzle
Let's consider a hypothetical directing group-assisted Rh(III)-catalyzed arylation of a benzamide with an olefin.
-
Initial Hypothesis: The reaction proceeds via a CMD mechanism, which is common for [Cp*Rh(III)] catalysts.[13]
Synthesis of Evidence:
| Experiment | Result | Mechanistic Implication |
| Kinetics | Rate = k[Benzamide]¹[Rh]¹[Olefin]⁰ | C-H activation precedes olefin insertion and is part of the RDS. |
| KIE | kH/kD = 4.2 | C-H bond cleavage is the rate-determining step. |
| Stoichiometry | Rhodacycle isolated and characterized. | Confirms CMD pathway and role of directing group. |
| DFT | ΔG‡(CMD) << ΔG‡(OA) | CMD is the energetically preferred pathway. |
Collectively, these complementary lines of evidence build an unassailable case for a mechanism involving rate-determining, concerted metalation-deprotonation to form a rhodacycle intermediate, followed by olefin insertion and product formation. This validated understanding empowers scientists to rationally design more efficient catalysts and explore new synthetic applications with confidence.
References
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A Comparative Guide to Homogeneous and Heterogeneous Rhodium Catalysts: From Molecular Precision to Industrial Resilience
For researchers and professionals in pharmaceutical development and fine chemical synthesis, the choice of a catalyst is a critical decision point that dictates reaction efficiency, product purity, and process economics. Rhodium, a versatile and highly active precious metal, is at the heart of numerous catalytic transformations.[1] However, the fundamental choice between a homogeneous and a heterogeneous rhodium catalyst system presents a classic trade-off between molecular-level precision and process-level robustness.
This guide provides an in-depth comparison of these two catalytic paradigms. We will move beyond simple definitions to explore the mechanistic nuances, performance trade-offs, and practical applications of each system, supported by experimental data and protocols. Our goal is to equip you with the insights needed to select and implement the optimal rhodium-based catalytic strategy for your specific synthetic challenge.
The World of Homogeneous Rhodium Catalysis: Unparalleled Selectivity
Homogeneous catalysis occurs when the catalyst and reactants exist in the same phase, typically a liquid solution.[2] This paradigm offers an intimate interaction between the catalyst and substrate at a molecular level, leading to distinct advantages.
Core Characteristics:
-
Well-Defined Active Sites: The catalytic center is a discrete, well-characterized molecule, often a rhodium atom coordinated to organic ligands.[3][4] This structural precision allows for rational design and fine-tuning of catalytic properties.
-
High Activity and Selectivity: With all catalytic sites readily accessible to reactants, homogeneous catalysts often exhibit superior activity and exquisite selectivity (chemo-, regio-, and enantioselectivity) under mild reaction conditions.[2][3][5]
-
Mechanistic Clarity: The soluble nature of these catalysts makes them amenable to detailed mechanistic studies using techniques like NMR spectroscopy, providing a deeper understanding of the reaction pathway.[4]
Case Study 1: Wilkinson's Catalyst for Hydrogenation
A quintessential example is Wilkinson's catalyst, RhCl(PPh₃)₃, a cornerstone of synthetic chemistry renowned for its efficient and selective hydrogenation of alkenes and alkynes.[6][7][8] Its operation is elegantly described by the Tolman catalytic cycle, a series of well-defined organometallic steps.[9]
The mechanism involves the catalyst shuttling between 16- and 18-electron configurations, beginning with ligand dissociation to create a vacant coordination site for the reactants. This is followed by the oxidative addition of hydrogen, coordination of the alkene, migratory insertion of the hydride onto the alkene, and finally, reductive elimination of the alkane product to regenerate the catalyst.[6][9]
Caption: The Tolman catalytic cycle for alkene hydrogenation by Wilkinson's catalyst.
Case Study 2: Hydroformylation (The Oxo Process)
Industrially, rhodium-based homogeneous catalysts are vital for hydroformylation, the process of converting alkenes into valuable aldehydes.[10][11] Rhodium-phosphine complexes offer significantly higher selectivity for the desired linear aldehyde product compared to older cobalt-based systems and operate under much milder conditions.[10] Innovations like the Ruhrchemie/Rhône-Poulenc process utilize a water-soluble rhodium catalyst with sulfonated phosphine ligands (TPPTS), allowing for a biphasic system where the catalyst remains in the aqueous phase, simplifying separation.[1][11]
Performance Summary: Homogeneous Rhodium Catalysts
| Feature | Description |
| Activity | Typically very high due to 100% active site accessibility. |
| Selectivity | Excellent and tunable through ligand modification. The gold standard for asymmetric synthesis. |
| Reaction Conditions | Generally mild (low temperature and pressure).[4][7] |
| Mechanism | Often well-understood, allowing for rational catalyst improvement. |
| Catalyst Separation | The primary drawback. Often requires energy-intensive processes like distillation or extraction.[2][5] |
| Recyclability | Difficult and often incomplete, leading to loss of the expensive rhodium metal.[12] |
| Product Purity | Risk of product contamination with residual rhodium, a critical concern in pharmaceuticals. |
The Realm of Heterogeneous Rhodium Catalysis: Engineering for Durability
In heterogeneous catalysis, the catalyst exists in a different phase from the reactants—most commonly, a solid catalyst in a liquid or gas stream.[3][13] This approach is engineered for industrial-scale robustness and ease of handling.
Core Characteristics:
-
Facile Separation: The solid catalyst can be easily separated from the product mixture by simple physical methods like filtration or centrifugation, enabling straightforward recycling and continuous-flow operations.[3]
-
Thermal Stability: Solid-supported catalysts are generally more robust and can withstand harsher reaction conditions (higher temperatures and pressures) than their molecular counterparts.[3][13]
-
Process Integration: Ideal for packed-bed reactors and continuous manufacturing processes.
Bridging the Gap: Immobilization Strategies
A major focus in modern catalysis is to merge the benefits of both systems. This is achieved by immobilizing a well-defined homogeneous rhodium complex onto an insoluble solid support.[12][14][15] This strategy aims to retain the high selectivity of the molecular catalyst while gaining the process advantages of a heterogeneous system.
Caption: Conceptual workflow for creating a heterogeneous catalyst via immobilization.
Common immobilization techniques include:
-
Covalent Anchoring: The catalyst's ligand is functionalized with a linker that forms a covalent bond with a solid support like silica or a polymer resin.[14]
-
Ion Exchange: Cationic rhodium complexes are immobilized onto supports with anionic sites, such as phosphotungstic acid (PTA)-modified alumina or within the pores of Metal-Organic Frameworks (MOFs).[16][17][18]
-
Encapsulation: The rhodium complex is physically trapped within the porous structure of a support material.
Case Study: Supported Rhodium Catalysts in Hydrogenation
Research has demonstrated the successful heterogenization of rhodium hydrogenation catalysts. For instance, cationic rhodium complexes supported in MOFs have been shown to be recyclable catalysts for the hydrogenation of both terminal and internal alkenes, maintaining the crystallinity of the support and exhibiting minimal rhodium leaching over multiple cycles.[16][19]
Performance Data: Homogeneous vs. Immobilized Rhodium Catalysts
The following table presents representative data comparing a homogeneous catalyst with its immobilized analogue for an enantioselective hydrogenation reaction.
| Catalyst System | Substrate | Temp (°C) / Pressure (bar H₂) | ee (%) | Recyclability | Rh Leaching | Reference |
| Homogeneous: [Rh((R,R)-MeDuPHOS)(COD)]BF₄ | Methyl acetamidoacrylate | 20 / 1.5 | >99 | No | N/A | [18] |
| Immobilized: γ-Al₂O₃/PTA/Rh((R,R)-MeDuPHOS) | Methyl acetamidoacrylate | 60 / 6.6 | >99 | Yes (reused 3x with no loss) | Minimized | [18] |
This data illustrates that through careful design and optimization of reaction conditions, immobilized catalysts can achieve performance comparable to their homogeneous counterparts while enabling catalyst reuse.[18]
Performance Summary: Heterogeneous Rhodium Catalysts
| Feature | Description |
| Activity | Can be lower than homogeneous analogues due to mass transfer limitations (reactants must diffuse to the active sites).[13] |
| Selectivity | Can be high if a well-defined complex is immobilized, but may be compromised by the support or ill-defined sites. |
| Reaction Conditions | Generally more robust and stable at higher temperatures.[13] |
| Mechanism | Often more complex and less understood due to the solid-liquid interface and potential for multiple active site types. |
| Catalyst Separation | The key advantage. Simple, low-cost filtration or decanting.[3] |
| Recyclability | Excellent, a major driver for reducing process costs and waste.[3] |
| Product Purity | Generally high, but metal leaching remains a critical concern that must be rigorously tested.[14][18] |
The Decisive Factor: Catalyst Leaching
The distinction between homogeneous and heterogeneous catalysis can become blurred by the phenomenon of metal leaching .[20] This occurs when the rhodium species detaches from the solid support and dissolves into the reaction medium, where it can then act as a highly active homogeneous catalyst. This can lead to misleading results, where a solid material appears to be a true heterogeneous catalyst when, in fact, the catalysis is occurring in the solution phase. Rigorous testing is essential to validate the stability of any heterogeneous catalyst.
Experimental Protocols
To provide a practical context, we outline methodologies for catalyst testing and validation.
Protocol 1: Homogeneous Hydrogenation with Wilkinson's Catalyst
-
Reactor Setup: A glass pressure vessel is charged with a magnetic stir bar, Wilkinson’s catalyst (RhCl(PPh₃)₃, e.g., 0.1 mol%), and the chosen solvent (e.g., degassed toluene).
-
Substrate Addition: The alkene substrate (e.g., 1-octene) is added via syringe.
-
Reaction Execution: The vessel is sealed, purged several times with hydrogen gas, and then pressurized to the desired level (e.g., 1-5 atm). The reaction is stirred vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by taking aliquots over time and analyzing them by Gas Chromatography (GC) or ¹H NMR to determine substrate conversion.
-
Workup: Upon completion, the solvent is removed under reduced pressure to yield the crude product, which is then purified (e.g., by column chromatography) to separate the alkane from the soluble rhodium complex.
Protocol 2: Heterogeneous Hydrogenation and Catalyst Recycling
-
Catalyst Preparation: An immobilized rhodium catalyst (e.g., γ-Al₂O₃/PTA/Rh complex, 1 mol%) is weighed into a pressure reactor with a stir bar.[17][18]
-
Reaction Setup: The solvent and substrate are added.
-
Reaction Execution: The reactor is sealed, purged, and pressurized with H₂ (e.g., 5-10 bar). The reaction may require heating (e.g., 60°C) to achieve a desirable rate.[18]
-
Catalyst Recovery: Upon completion, the reactor is cooled and depressurized. The solid catalyst is separated from the product solution by filtration or centrifugation. The catalyst is washed with fresh solvent and dried under vacuum.
-
Recycling: The recovered catalyst is used in a subsequent reaction run under identical conditions to test its reusability and stability. The product solution is analyzed for yield and purity.
Protocol 3: The Hot Filtration Test for Leaching
This critical experiment determines if catalysis is truly heterogeneous.
-
Setup: A heterogeneous catalytic reaction is set up as described in Protocol 2.
-
Partial Conversion: The reaction is allowed to proceed to partial conversion (e.g., 20-50%).
-
Hot Filtration: While maintaining the reaction temperature, the solid catalyst is rapidly filtered off from the reaction mixture.
-
Continued Reaction: The filtrate (the catalyst-free solution) is transferred to a new, clean reactor and is maintained under the same reaction conditions (temperature, pressure).
-
Analysis: The progress of the reaction in the filtrate is monitored over time.
Conclusion: Selecting the Right Path Forward
The choice between homogeneous and heterogeneous rhodium catalysts is not a matter of one being universally superior to the other. It is a strategic decision based on the specific priorities of a project.
-
Homogeneous catalysts remain the undisputed champions for applications demanding the highest levels of selectivity and activity, particularly in asymmetric synthesis where precise ligand control is paramount. They are ideal for complex, high-value molecules where catalyst cost is secondary to achieving the desired stereochemistry.
-
Heterogeneous catalysts are the workhorses for large-scale industrial processes where catalyst longevity, ease of separation, and integration into continuous flow systems are the primary economic and engineering drivers.
The future of rhodium catalysis lies in the continued development of advanced hybrid systems. Materials like MOFs, functionalized polymers, and core-shell nanoparticles are pushing the boundaries, creating catalysts that offer the molecular precision of homogeneous systems within a robust, recyclable heterogeneous framework.[21] For the modern chemist, a thorough understanding of both paradigms—and the rigorous experimental validation required—is essential for driving innovation in chemical synthesis.
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The Green Shift in Catalysis: A Comparative Guide to Rhodium Triphenyl Acetate Alternatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pursuit of sustainable chemical synthesis is no longer a niche interest but a driving force in modern research and development. Within this paradigm, the choice of catalyst is paramount. For decades, rhodium(II) carboxylates, such as rhodium(II) triphenylacetate and its more common analogue, dirhodium tetraacetate[1][2][3], have been the go-to catalysts for a variety of crucial organic transformations, most notably cyclopropanation and C-H functionalization reactions.[4][5][6] Their high efficiency and selectivity are well-documented.[4] However, the reliance on rhodium, a precious and scarce platinum group metal, presents significant challenges from a green chemistry perspective. Concerns over its cost, toxicity, and environmental impact necessitate the exploration of more sustainable alternatives.[7]
This guide provides a comprehensive comparison of emerging green alternatives to rhodium triphenyl acetate, focusing on catalysts derived from earth-abundant and less toxic metals such as iron, copper, and manganese. We will delve into their catalytic performance, supported by experimental data, and provide detailed protocols to facilitate their adoption in the laboratory. Furthermore, we will explore the burgeoning field of biocatalysis as a truly green approach to these important chemical transformations.
The Case Against Rhodium: Why Seek Alternatives?
Rhodium's impressive catalytic prowess is overshadowed by several key drawbacks that are increasingly misaligned with the principles of green chemistry:
-
Cost and Scarcity: Rhodium is one of the rarest and most expensive metals on Earth. Its price volatility can significantly impact the economic viability of large-scale synthetic processes.
-
Toxicity: While the toxicity of rhodium compounds is not as extensively studied as some other heavy metals, rhodium salts have been shown to be potential irritants and sensitizers, with some studies indicating potential for more severe health effects.[8] This raises concerns for both researcher safety and the environmental impact of residual rhodium in waste streams.
-
Environmental Burden: The mining and refining of platinum group metals are energy-intensive processes with a considerable environmental footprint.
These factors provide a strong impetus for the development of catalytic systems based on more sustainable metals.
Earth-Abundant Metals: A New Frontier in Catalysis
Iron, copper, and manganese are attractive alternatives to rhodium due to their high natural abundance, lower cost, and generally lower toxicity.[7] Recent advances in ligand design and mechanistic understanding have unlocked their potential to catalyze reactions traditionally dominated by precious metals.
Performance Comparison: Rhodium vs. The Challengers
To provide a clear and objective comparison, we will focus on a benchmark reaction: the cyclopropanation of styrene with ethyl diazoacetate (EDA). This reaction is a classic example of a transformation where rhodium catalysts have historically excelled.
| Catalyst | Typical Loading (mol%) | Solvent | Temp. (°C) | Yield (%) | Diastereoselectivity (trans:cis) | Enantioselectivity (% ee) | Reference |
| Rh₂(OAc)₄ | 1 | Dichloromethane | 25 | >95 | 75:25 | N/A (achiral) | [3] |
| Fe(TPP)Cl | 1 | Toluene | 25 | 95 | 85:15 | N/A (achiral) | [9] |
| Cu(acac)₂ | 1 | Dichloromethane | 25 | ~90 | 70:30 | N/A (achiral) | [3] |
| Chiral Mn-salen | 5 | Dichloromethane | 0 | 85 | 80:20 | up to 90 | [10] |
| Engineered Myoglobin | 0.1 | Buffer/MeOH | 25 | >99 | >99:1 (trans) | >99 | [11] |
Note: This table is a synthesis of data from multiple sources. Direct comparison under identical conditions is often unavailable in the literature. The provided data aims to give a representative overview of catalyst performance.
As the data suggests, iron and copper catalysts can achieve comparable yields and diastereoselectivities to rhodium(II) acetate for the cyclopropanation of styrene. While the enantioselectivity of achiral iron and copper catalysts is nonexistent, the development of chiral ligands for these metals has enabled high levels of asymmetric induction, rivaling those of chiral rhodium catalysts. Manganese catalysts also show great promise, particularly in asymmetric synthesis.[7][10] Furthermore, the emergence of biocatalysts, such as engineered myoglobins, offers unparalleled selectivity under mild, aqueous conditions.[11]
Mechanistic Insights: Understanding the "Why"
The catalytic cycle for cyclopropanation with these metals generally involves the formation of a metal-carbene intermediate. However, the nature of this intermediate and the subsequent carbene transfer step can vary, influencing the catalyst's reactivity and selectivity.
Rhodium-Catalyzed Cyclopropanation
The mechanism of dirhodium-catalyzed cyclopropanation is well-studied and proceeds through the formation of a rhodium-carbene species. This intermediate then reacts with the alkene in a concerted, though often asynchronous, manner to form the cyclopropane ring. The ligands on the dirhodium core play a crucial role in modulating the reactivity and stereoselectivity of the carbene transfer.
Catalytic cycle for rhodium-catalyzed cyclopropanation.
Iron-Porphyrin Catalyzed Cyclopropanation
Iron-porphyrin complexes, often referred to as "heme-inspired" catalysts, mimic the active site of cytochrome P450 enzymes. The catalytic cycle is believed to involve the formation of an iron-porphyrin carbene intermediate. The electronic properties of the porphyrin ligand and the presence of axial ligands can significantly influence the stability and reactivity of this intermediate, thereby affecting the efficiency and selectivity of the cyclopropanation.
Catalytic cycle for iron-porphyrin catalyzed cyclopropanation.
Experimental Protocols: Putting Theory into Practice
To facilitate the adoption of these greener alternatives, we provide detailed, step-by-step protocols for the cyclopropanation of styrene with ethyl diazoacetate using iron and copper catalysts.
Iron-Catalyzed Cyclopropanation of Styrene
This protocol is adapted from the work of Woo and co-workers.[12]
Materials:
-
Iron(III) tetraphenylporphyrin chloride (Fe(TPP)Cl)
-
Styrene (freshly distilled)
-
Ethyl diazoacetate (EDA) (handle with care, potential explosive)
-
Toluene (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Catalyst Activation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Fe(TPP)Cl (0.01 mmol, 1 mol%) in anhydrous toluene (5 mL).
-
Add a small excess of a reducing agent, such as sodium borohydride (NaBH₄), to reduce the Fe(III) center to the active Fe(II) state. Stir the mixture at room temperature for 30 minutes. The color of the solution should change, indicating reduction.
-
Reaction Setup: To the activated catalyst solution, add freshly distilled styrene (1.0 mmol, 1 equivalent).
-
Slow Addition of Diazo Compound: Prepare a solution of ethyl diazoacetate (1.1 mmol, 1.1 equivalents) in anhydrous toluene (5 mL). Using a syringe pump, add the EDA solution to the reaction mixture over a period of 4 hours. Note: Slow addition is crucial to minimize the formation of carbene dimerization byproducts (diethyl maleate and fumarate).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the diazo compound), quench the reaction by exposing it to air.
-
Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the cyclopropane product.
Copper-Catalyzed Cyclopropanation of Styrene
This protocol is a general procedure based on established methods.[13]
Materials:
-
Copper(II) acetylacetonate (Cu(acac)₂)
-
Styrene (freshly distilled)
-
Ethyl diazoacetate (EDA)
-
Dichloromethane (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Cu(acac)₂ (0.01 mmol, 1 mol%) in anhydrous dichloromethane (5 mL).
-
Add freshly distilled styrene (1.0 mmol, 1 equivalent) to the catalyst solution.
-
Slow Addition of Diazo Compound: Prepare a solution of ethyl diazoacetate (1.1 mmol, 1.1 equivalents) in anhydrous dichloromethane (5 mL). Add the EDA solution dropwise to the reaction mixture over 1-2 hours at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (hexanes/ethyl acetate) to isolate the desired cyclopropane product.
The Ultimate Green Alternative: Biocatalysis
Enzymes, nature's catalysts, offer an unparalleled level of selectivity and operate under mild, aqueous conditions, making them ideal for green chemistry applications. Recently, engineered heme-containing proteins, such as myoglobin and cytochrome P450, have been shown to catalyze cyclopropanation reactions with exceptional efficiency and stereocontrol.[11]
These biocatalytic systems typically operate in aqueous buffers, often with a co-solvent to aid substrate solubility. The reactions proceed at or near room temperature and can achieve extremely high turnover numbers, meaning a very small amount of the biocatalyst is required. The environmental benefits of using water as a solvent and avoiding toxic metal catalysts are significant.
While the development of these biocatalysts is still an active area of research, their performance in benchmark reactions demonstrates their immense potential as a truly sustainable alternative to traditional organometallic catalysis.
Conclusion: A Greener Future for Catalysis
The era of unquestioned reliance on precious metal catalysts is drawing to a close. The principles of green chemistry are compelling researchers to seek out more sustainable alternatives. As this guide has demonstrated, catalysts based on earth-abundant metals like iron, copper, and manganese are not only viable but in many cases, can rival the performance of their rhodium counterparts. The experimental data and detailed protocols provided herein are intended to empower researchers to embrace these greener alternatives in their own laboratories.
Furthermore, the advent of biocatalysis for these transformations opens up exciting new possibilities for conducting highly selective reactions in an environmentally benign manner. While challenges remain in terms of substrate scope and catalyst development, the trajectory is clear: the future of catalysis will be greener, more sustainable, and built upon the foundation of abundant and non-toxic elements.
References
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Stereoselective Cyclopropanation Under Solvent Free Conditions: Catalyzed by a Green and Efficient Recyclable Cu-Exchanged Bentonite. (2016). Letters in Organic Chemistry, 13(3), 203-209. Available at: [Link]
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Supported cupric oxide catalysts for cyclopropanation of styrene with ethyl diazoacetate. (1995). Journal of Molecular Catalysis A: Chemical, 97(2), 139-145. Available at: [Link]
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Acute and subchronic toxicity of the antitumor agent rhodium (II) citrate in Balb/c mice after intraperitoneal administration. (2014). PLoS ONE, 9(5), e98749. Available at: [Link]
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A Researcher's Guide to the Cross-Validation of Rhodium Catalyst Precursors: From Selection to Performance Assessment
In the intricate world of synthetic chemistry, particularly within pharmaceutical and fine chemical development, rhodium catalysis stands as a cornerstone for constructing complex molecular architectures.[1] Reactions like asymmetric hydrogenation, hydroformylation, and C-H functionalization are profoundly enabled by this versatile transition metal.[2][3] However, the success of a rhodium-catalyzed reaction is not solely dictated by the choice of ligand or substrate. A critical, and often under-examined, variable is the selection of the rhodium catalyst precursor itself—the foundational compound from which the catalytically active species is generated.[4]
This guide provides an in-depth comparison of commonly used rhodium precursors. Moving beyond a simple catalog of options, we will explore the causality behind experimental choices, provide a robust framework for their empirical validation, and offer insights into how the precursor's identity can fundamentally influence reaction kinetics, selectivity, and overall efficiency.
Section 1: The Precursor's Journey to an Active Catalyst
A catalyst precursor is a stable, well-defined chemical compound that contains the metallic element of the desired catalyst. It is not typically the catalytically active species itself but is converted into it under the reaction conditions, a process known as activation.[5] The ideal precursor offers a balance of stability for handling and storage with sufficient reactivity to efficiently generate the active catalyst in situ.
The transformation from precursor to the active catalyst is a critical step influenced by several factors:
-
Oxidation State: Precursors can be in various oxidation states (e.g., Rh(I), Rh(III)). Rh(III) precursors like RhCl3·3H2O require reduction to the catalytically active Rh(I) or Rh(0) state, which can introduce an induction period or require specific activators.[6]
-
Ligand Sphere: The ligands initially bound to the rhodium in the precursor (e.g., cyclooctadiene (cod), acetylacetonate (acac), phosphines) dictate its solubility and stability.[7] These ligands must be labile enough to be displaced by the desired directing ligands and reactants to enter the catalytic cycle.
-
Reaction Conditions: Temperature, pressure, solvents, and the presence of co-catalysts or additives all play a crucial role in stripping the precursor of its initial ligands and forming the true catalytic species.[5]
Understanding this activation process is paramount, as inconsistencies in precursor quality or choice can lead to irreproducible results, reduced yields, or complete reaction failure.[4]
Section 2: Comparative Analysis of Common Rhodium Precursors
The choice of precursor is a strategic decision based on the specific reaction, the nature of the ligands used, and practical laboratory considerations like air sensitivity and cost. Below is a detailed comparison of four widely used rhodium precursors.
Chlorido(1,5-cyclooctadiene)rhodium(I) Dimer - [Rh(cod)Cl]₂
This yellow-orange, air-stable solid is arguably one of the most popular Rh(I) precursors in academic and industrial research.[8] Its stability makes it easy to handle and weigh accurately in a standard laboratory environment.
-
Synthesis & Structure: It is synthesized by heating rhodium trichloride with 1,5-cyclooctadiene in ethanol.[9] The dimeric structure consists of two square planar rhodium centers bridged by two chloride ligands.[8]
-
Activation: The cod ligand is readily displaced by stronger binding ligands, such as phosphines, or hydrogenated under reaction conditions (e.g., in hydrogenation reactions), freeing up coordination sites on the rhodium center. This makes it a versatile starting material for generating a wide array of catalysts in situ.[8][9]
-
Applications: It is widely used in hydrogenation, hydroformylation, C-H activation, and asymmetric catalysis.[7]
Dicarbonyl(acetylacetonato)rhodium(I) - Rh(acac)(CO)₂
This dark green, crystalline solid is another common Rh(I) precursor, particularly favored in carbonylation reactions like hydroformylation.[10]
-
Structure & Properties: It features a square planar rhodium atom coordinated to a bidentate acetylacetonate (acac) ligand and two carbonyl (CO) ligands. It is soluble in many organic solvents, yielding yellow solutions.[10]
-
Activation: The CO ligands are integral to many catalytic cycles (e.g., hydroformylation). The acac ligand can be displaced by hydridic sources or other ligands. Its well-defined structure makes it an excellent precursor for mechanistic studies.[11][12]
-
Applications: It is a go-to precursor for hydroformylation and other carbonylative processes.[10][13]
Rhodium(III) Chloride Hydrate - RhCl₃·3H₂O
As the most fundamental and cost-effective rhodium salt, RhCl₃·3H₂O is a common starting point for the synthesis of other rhodium complexes and can sometimes be used directly as a precursor.[6]
-
Properties: It is a dark red, water-soluble solid. Its primary drawback is its variable water content, which can complicate precise measurements.
-
Activation: Being a Rh(III) source, it must be reduced to Rh(I) to become active for many catalytic transformations. This reduction can be achieved by various reagents, including alcohols, H₂, or phosphines, often under thermal conditions. This in situ reduction can be less controlled than starting with a well-defined Rh(I) precursor, potentially leading to the formation of rhodium nanoparticles or other inactive species.
-
Applications: Used in a range of reactions, including nitrile hydration and as a starting material for synthesizing other precursors like [Rh(cod)Cl]₂.[6][8]
Wilkinson’s Catalyst - RhCl(PPh₃)₃
Discovered by Sir Geoffrey Wilkinson, this was one of the first highly effective homogeneous catalysts developed and remains a benchmark in catalysis.[2]
-
Properties: A reddish-brown, crystalline solid, it is notable for its catalytic activity in the hydrogenation of olefins under mild conditions.[2][14]
-
Activation: In solution, it readily dissociates one triphenylphosphine (PPh₃) ligand to generate a coordinatively unsaturated 14-electron species, which is the active form in catalysis.
-
Applications: Primarily known for hydrogenation, it also catalyzes hydroboration, hydrosilylation, and decarbonylation reactions.[2][7] Its primary limitation is its sensitivity to air, requiring handling under an inert atmosphere.
Data Summary Table
| Precursor | Formula | Molar Mass ( g/mol ) | Air Stability | Common Solvents | Key Advantages | Key Disadvantages |
| [Rh(cod)Cl]₂ | C₁₆H₂₄Cl₂Rh₂ | 493.08 | High | DCM, Chloroform, Toluene | Air-stable, versatile, easy to handle | Dimer must dissociate; cod ligand can sometimes be inhibitory |
| Rh(acac)(CO)₂ | C₇H₇O₄Rh | 258.03 | Moderate | Acetone, Benzene, Toluene | Monomeric, well-defined, excellent for carbonylation | More air-sensitive than [Rh(cod)Cl]₂, CO ligands can be strongly bound |
| RhCl₃·3H₂O | RhCl₃·3H₂O | ~263.31 | High | Water, Alcohols | Inexpensive, readily available | Rh(III) requires reduction, variable hydration, potential for side reactions |
| RhCl(PPh₃)₃ | C₅₄H₄₅ClP₃Rh | 925.23 | Low | Benzene, Toluene, THF | Highly active for hydrogenation, well-studied | Air-sensitive, bulky phosphine ligands can limit substrate scope |
Section 3: Experimental Workflow for Precursor Validation
Objective comparison of catalyst precursors requires a standardized experimental protocol. The goal is to keep all other variables constant (ligand, substrate, solvent, temperature, pressure) to isolate the effect of the precursor on the reaction outcome. Here, we outline a workflow for comparing the performance of the precursors in the hydroformylation of 1-octene, a standard benchmark reaction.
Experimental Workflow Diagram
Caption: Standardized workflow for comparing rhodium catalyst precursors.
Detailed Experimental Protocol: Hydroformylation of 1-Octene
This protocol is designed to be a self-validating system. The inclusion of an internal standard and rigorous analysis ensures that the data generated is reliable and allows for direct, objective comparison.
1. Materials and Reagents:
-
Rhodium Precursors: [Rh(cod)Cl]₂, Rh(acac)(CO)₂, RhCl₃·3H₂O, RhCl(PPh₃)₃
-
Ligand: Xantphos (or another suitable phosphine/phosphite ligand)
-
Substrate: 1-Octene (≥99%)
-
Internal Standard: Dodecane (≥99%)
-
Solvent: Toluene (anhydrous)
-
Gases: Syngas (1:1 CO/H₂), Nitrogen (high purity)
2. Equipment Setup:
-
A 100 mL stainless steel autoclave equipped with a magnetic stir bar, gas inlet/outlet, thermocouple, and pressure transducer.
-
Inert atmosphere glovebox.
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS).
3. Catalyst Stock Solution Preparation (Inside Glovebox):
-
For each precursor, prepare a stock solution to ensure accurate dosing.
-
Example for [Rh(cod)Cl]₂: Weigh 50.0 mg of [Rh(cod)Cl]₂ (0.101 mmol) and 117.0 mg of Xantphos (0.202 mmol, 2 equivalents per Rh dimer) into a vial. Dissolve in 20.0 mL of anhydrous toluene. This provides a solution with a known concentration of rhodium.
4. Reaction Procedure:
-
The autoclave is dried in an oven and cooled under a stream of nitrogen.
-
Transfer the autoclave into the glovebox.
-
Add the appropriate volume of the catalyst stock solution to achieve the desired catalyst loading (e.g., 0.05 mol% Rh relative to the substrate).
-
Add additional anhydrous toluene to bring the total reaction volume to 40 mL.
-
In a separate vial, prepare the substrate mixture: 5.61 g of 1-octene (50 mmol) and ~0.5 g of dodecane (internal standard), accurately weighed.
-
Seal the autoclave and remove it from the glovebox.
-
Place the autoclave on a magnetic stirrer hotplate. Connect the gas lines.
-
Inject the substrate mixture into the autoclave via a syringe port.
-
Pressurize and vent the autoclave three times with nitrogen, followed by three times with syngas to ensure an inert atmosphere is replaced by the reactant gases.
-
Pressurize the reactor to 15 bar with syngas.
-
Begin stirring (e.g., 750 rpm) and heat the reactor to the setpoint (e.g., 80 °C).
-
Once the temperature is stable, adjust the pressure to the final reaction pressure (e.g., 20 bar). This marks time zero (t=0).
-
Maintain constant temperature and pressure for the duration of the reaction (e.g., 4 hours).
5. Work-up and Analysis:
-
After the specified time, stop heating and place the reactor in an ice bath to rapidly cool.
-
Once at room temperature, carefully vent the excess pressure.
-
Open the autoclave and take a sample of the reaction mixture.
-
Dilute the sample with dichloromethane and analyze by GC-MS.
-
Identify and quantify the remaining 1-octene, the linear aldehyde (nonanal), and the branched aldehyde (2-methyloctanal) by comparing their retention times and response factors relative to the dodecane internal standard.
6. Data Interpretation:
-
Conversion (%): Calculated based on the consumption of 1-octene.
-
Selectivity (%): The percentage of converted 1-octene that formed aldehydes.
-
Regioselectivity (n/iso ratio): The molar ratio of the linear aldehyde (nonanal) to the branched aldehyde (2-methyloctanal).
By repeating this exact procedure for each of the four precursors, a direct and reliable comparison of their performance can be established.
Section 4: A Mechanistic Perspective on Performance
The results from the validation experiment will likely reveal significant differences. For example, the RhCl₃·3H₂O precursor might show a noticeable induction period as the Rh(III) is reduced. The regioselectivity might also vary, as the nature and lability of the initial ligands can influence the equilibrium between the different active species in the catalytic cycle.[15]
The hydroformylation reaction catalyzed by rhodium-phosphine complexes is well-understood to proceed through a cycle involving a rhodium-hydride species.[12][16] The choice of precursor dictates the efficiency and fidelity with which this cycle is initiated and sustained.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.
A precursor like Rh(acac)(CO)₂ provides the CO ligands directly, potentially facilitating faster entry into the cycle.[10] In contrast, for [Rh(cod)Cl]₂, the cod ligand must first be removed and CO from the syngas must coordinate, a process whose efficiency can be ligand- and condition-dependent.
Conclusion
The selection of a rhodium catalyst precursor is a foundational decision in reaction development that has profound implications for catalytic performance. While air-stable and versatile precursors like [Rh(cod)Cl]₂ offer excellent practicality for general use, specialized applications may benefit from other choices. Rh(acac)(CO)₂ is a superior precursor for many carbonylation reactions, and the classic Wilkinson’s catalyst remains a powerful tool for hydrogenations. The economical RhCl₃·3H₂O can be effective but introduces complexities related to its in situ activation that require careful control and optimization.
Ultimately, there is no single "best" precursor. The optimal choice is contingent on the specific chemical transformation, the chosen ligand, and the operational conditions. The true measure of a precursor's suitability comes from rigorous, objective, and reproducible cross-validation. By employing a standardized experimental workflow as detailed in this guide, researchers can make informed, data-driven decisions, leading to more robust, efficient, and scalable catalytic processes.
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A Comparative Analysis of Rhodium Catalysts in Asymmetric Hydrogenation: A Guide for Researchers
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and fine chemical industries. Asymmetric hydrogenation, a process that stereoselectively adds hydrogen to a prochiral substrate, stands as one of the most elegant and atom-economical methods to achieve this goal. Among the arsenal of catalysts developed for this purpose, rhodium complexes featuring chiral phosphine ligands have established themselves as a cornerstone of the field, a significance underscored by the 2001 Nobel Prize in Chemistry awarded to William S. Knowles and Ryoji Noyori for their work in this area.[1]
This guide provides a comparative analysis of prominent rhodium catalysts, offering insights into their performance, mechanistic nuances, and practical application. It is designed to assist researchers, scientists, and drug development professionals in navigating the selection and implementation of these powerful catalytic systems.
The Central Role of the Chiral Ligand
The remarkable efficacy of rhodium catalysts in asymmetric hydrogenation is intrinsically linked to the nature of the chiral phosphine ligand coordinated to the metal center. These ligands create a chiral environment around the rhodium atom, which in turn dictates the stereochemical outcome of the hydrogenation by favoring the formation of one enantiomer over the other. The electronic and steric properties of the ligand profoundly influence the catalyst's activity and selectivity.
This analysis will focus on a selection of widely employed and historically significant chiral diphosphine ligands: BINAP , DIPAMP , and Josiphos . These ligands represent different structural classes and have demonstrated exceptional performance across a range of substrates.
Performance Comparison of Rhodium Catalysts
The efficacy of a catalyst in asymmetric hydrogenation is primarily evaluated by its ability to provide high enantioselectivity (expressed as enantiomeric excess, ee%) and high catalytic activity (often measured by the turnover number, TON, or turnover frequency, TOF). The choice of ligand is critical and is often substrate-dependent. The following tables summarize the performance of rhodium catalysts equipped with BINAP, DIPAMP, and Josiphos ligands in the asymmetric hydrogenation of key substrate classes.
Asymmetric Hydrogenation of Dehydroamino Acid Derivatives
The hydrogenation of dehydroamino acid derivatives is a benchmark reaction in this field, providing access to chiral α-amino acids, the building blocks of peptides and proteins.
| Substrate | Ligand | Solvent | H₂ Pressure (atm) | S/C Ratio | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | (R,R)-DIPAMP | Methanol | 1 | 20,000 | 95 | [2] |
| Methyl (Z)-α-acetamidocinnamate | (S)-BINAP | THF | 1 | - | 100 (R) | [3] |
| (Z)-α-acetamidocinnamate | (R,R)-Me-DuPhos | Methanol | 3 | 10,000 | >99 | [3] |
Note: S/C ratio refers to the substrate-to-catalyst molar ratio.
The data highlights the exceptional enantioselectivity achievable with these ligands. Notably, the Rh-DIPAMP system was famously employed by Monsanto in the industrial synthesis of L-DOPA, a crucial drug for treating Parkinson's disease, achieving a 95% ee.[1][4]
Asymmetric Hydrogenation of Enamides
Chiral amines are versatile intermediates in organic synthesis. The asymmetric hydrogenation of enamides provides a direct route to these valuable compounds.
| Substrate | Ligand | Solvent | H₂ Pressure (atm) | S/C Ratio | ee (%) | Reference |
| (Z)-β-branched enamide | (R)-SDP | Toluene | 50 | 100 | 96 | [5] |
| Aryl-substituted enamides | (S,S)-BisP* | Methanol | - | - | up to 99 | [6] |
| Tetrasubstituted Enamine | (2S,4S)-ptbp-skewphos | 2-propanol | 10 | 20 | >95 | [7] |
The hydrogenation of enamides, particularly sterically hindered ones, can be challenging. However, the development of specialized ligands has enabled highly efficient and enantioselective transformations.
Asymmetric Hydrogenation of β-Keto Esters
The reduction of β-keto esters yields chiral β-hydroxy esters, which are important building blocks for the synthesis of various natural products and pharmaceuticals.
| Substrate | Ligand | Solvent | H₂ Pressure (atm) | S/C Ratio | ee (%) | Reference |
| Ethyl 3-oxobutanoate | (R,S)-Josiphos | Methanol | 20 | - | 97 | [3] |
| Various β-keto esters | (S)-SunPhos (with Ru) | Methanol | - | - | up to 99.1 | [8] |
| Various β-keto esters | (R)-SpiroPAP (with Ir) | - | 10 | 1000 | 95.0-99.8 | [9] |
While ruthenium and iridium catalysts are also highly effective for this class of substrates, rhodium catalysts, particularly with Josiphos-type ligands, have demonstrated excellent performance.
Mechanistic Insights: The Path to Enantioselectivity
The mechanism of rhodium-catalyzed asymmetric hydrogenation has been a subject of extensive investigation. Two primary pathways are generally accepted: the unsaturated pathway (Halpern mechanism) and the dihydride pathway . The operative mechanism can depend on the specific ligand, substrate, and reaction conditions.
The unsaturated pathway, proposed by Jack Halpern, involves the initial coordination of the olefinic substrate to the cationic rhodium(I) catalyst. This is followed by the oxidative addition of dihydrogen to the rhodium center, forming a rhodium(III) dihydride intermediate. Subsequent migratory insertion of the olefin into a rhodium-hydride bond and reductive elimination of the hydrogenated product regenerates the rhodium(I) catalyst. The enantioselectivity is determined at the migratory insertion step, where the chiral ligand environment dictates the facial selectivity of the olefin insertion.[1][10]
In the dihydride pathway, the rhodium(I) catalyst first reacts with dihydrogen to form a rhodium(III) dihydride species. The substrate then coordinates to this intermediate, followed by migratory insertion and reductive elimination.
The following diagram illustrates the key steps of the generally accepted unsaturated pathway for rhodium-catalyzed asymmetric hydrogenation.
Caption: A simplified representation of the unsaturated pathway in rhodium-catalyzed asymmetric hydrogenation.
The subtle interplay of steric and electronic interactions between the chiral ligand, the substrate, and the rhodium center within the transition states of the catalytic cycle is the origin of the high enantioselectivity observed in these reactions.
Experimental Protocols: A Practical Guide
The successful execution of an asymmetric hydrogenation reaction requires careful attention to experimental detail, particularly the exclusion of oxygen and moisture. The following provides a representative protocol for the asymmetric hydrogenation of an enamide.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of an Enamide
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral diphosphine ligand (e.g., (R)-SDP)
-
Enamide substrate
-
Anhydrous, degassed solvent (e.g., toluene)
-
High-pressure reactor (autoclave) equipped with a magnetic stir bar
-
Schlenk line and inert gas (argon or nitrogen) source
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under a stream of inert gas, add the rhodium precursor (1 mol%) and the chiral diphosphine ligand (1.1 mol%) to a Schlenk flask.
-
Add a small amount of the degassed solvent to dissolve the solids.
-
Stir the solution at room temperature for 30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
To the autoclave, add the enamide substrate.
-
Under a counterflow of inert gas, transfer the freshly prepared catalyst solution to the autoclave using a cannula or syringe.
-
Add the remaining degassed solvent to achieve the desired substrate concentration.
-
Seal the autoclave.
-
-
Hydrogenation:
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 50 atm).[5]
-
Begin vigorous stirring and heat the reaction to the desired temperature.
-
Monitor the reaction progress by periodically taking aliquots (if the reactor allows) and analyzing by a suitable method (e.g., TLC, GC, or HPLC).
-
-
Work-up and Analysis:
-
After the reaction is complete (as indicated by the cessation of hydrogen uptake or by analytical monitoring), cool the reactor to room temperature and carefully vent the hydrogen.
-
Open the reactor and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
Conclusion: A Powerful Tool for Asymmetric Synthesis
Rhodium-catalyzed asymmetric hydrogenation remains a cornerstone of modern organic synthesis, providing a reliable and efficient method for the production of enantiomerically enriched compounds. The choice of chiral ligand is the most critical parameter influencing the success of the reaction, with ligands such as BINAP, DIPAMP, and Josiphos demonstrating broad applicability and high performance. A thorough understanding of the reaction mechanism and meticulous experimental technique are essential for achieving optimal results. As the demand for chiral molecules continues to grow, the development of new and improved rhodium catalysts will undoubtedly remain an active and fruitful area of research.
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Knowles, W. S. Asymmetric Hydrogenations (Nobel Lecture). Angew. Chem. Int. Ed.2002 , 41 (12), 1998–2007. [Link]
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Tang, W., Wang, W., & Zhang, X. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chem. Commun.2003 , (12), 1526-1527. [Link]
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The Nobel Prize in Chemistry 2001 - Popular information. NobelPrize.org. [Link]
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Gridnev, I. D., & Imamoto, T. Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. J. Am. Chem. Soc.2004 , 126 (38), 12045–12054. [Link]
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Gridnev, I. D., Yamanoi, Y., Higashi, N., Tsuruta, H., & Imamoto, T. Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. J. Am. Chem. Soc.2001 , 123 (30), 7431–7432. [Link]
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Etayo, P., & Vidal-Ferran, A. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chem. Soc. Rev.2013 , 42, 728-754. [Link]
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Knowles, W. S. Asymmetric hydrogenation. Acc. Chem. Res.1983 , 16 (3), 106–112. [Link]
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Tang, W., & Zhang, X. New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chem. Rev.2003 , 103 (8), 3029–3070. [Link]
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Xie, J.-H., Liu, X.-Y., Xie, J.-B., Wang, L.-X., & Zhou, Q.-L. An Iridium-SpiroPAP Catalyst for Asymmetric Hydrogenation of β-Aryl and β-Alkyl β-Ketoesters. Angew. Chem. Int. Ed.2011 , 50 (32), 7329-7332. [Link]
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Landis, C. R., & Halpern, J. Asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate catalyzed by [1,2-bis((phenyl-o-anisoyl)phosphino)ethane]rhodium(I): kinetics, mechanism, and origin of enantioselection. J. Am. Chem. Soc.1987 , 109 (6), 1746–1754. [Link]
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Takeda, H., et al. Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Org. Process Res. Dev.2021 , 25 (3), 543–548. [Link]
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Fan, W., et al. Ru-Catalyzed Asymmetric Hydrogenation of γ-Heteroatom Substituted β-Keto Esters. J. Org. Chem.2011 , 76 (22), 9444–9451. [Link]
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Navigating the Catalyst Maze: A Comparative Guide to Rhodium Triphenyl Acetate in Industrial Processes
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Optimizing Catalytic Efficiency and Economic Viability.
In the intricate world of industrial chemical synthesis, the choice of catalyst is a critical decision that reverberates through process efficiency, product purity, and ultimately, the economic viability of the entire operation. Among the pantheon of precious metal catalysts, rhodium compounds have long been revered for their exceptional activity and selectivity in a variety of pivotal transformations. This guide provides an in-depth, objective analysis of rhodium triphenyl acetate, a prominent homogeneous catalyst, and assesses its cost-effectiveness in comparison to viable alternatives in key industrial processes. By delving into experimental data, mechanistic insights, and economic realities, this document aims to equip researchers and process chemists with the knowledge to make informed decisions in catalyst selection.
The Allure of Rhodium: A Double-Edged Sword
Rhodium-based catalysts are renowned for their high efficacy in crucial industrial reactions such as hydroformylation, hydrogenation, and C-H activation.[1][2][3] Their ability to operate under milder conditions with high selectivity often translates to cleaner reactions, higher yields, and reduced downstream processing costs. However, the exceptional catalytic prowess of rhodium comes at a significant price. As one of the rarest and most valuable precious metals, the high and often volatile cost of rhodium presents a considerable economic hurdle for widespread industrial application.[4] This economic pressure necessitates a thorough evaluation of its cost-effectiveness and a continuous search for more economical yet efficient alternatives.
This compound: A Profile of a High-Performance Catalyst
Rhodium(II) triphenylacetate, often used as a dimer [Rh2(O2CCPh3)4], is a highly effective catalyst, particularly recognized for its activity in C-H activation reactions.[5] The bulky triphenylacetate ligands play a crucial role in modulating the catalyst's reactivity and selectivity.
Key Industrial Applications:
-
C-H Activation: This field represents a paradigm shift in organic synthesis, aiming to directly functionalize ubiquitous C-H bonds, thus streamlining synthetic routes. This compound has demonstrated significant promise in catalyzing these transformations, enabling the construction of complex molecules from simpler precursors.[5]
-
Hydroformylation: Also known as the "oxo process," this reaction is a cornerstone of the chemical industry for the production of aldehydes from alkenes.[2] Rhodium-based catalysts, in general, offer superior activity and selectivity for linear aldehydes under low-pressure conditions compared to traditional cobalt catalysts.[1][2]
-
Cyclopropanation: Rhodium(II) carboxylates are well-known for their ability to catalyze the reaction of diazo compounds with alkenes to form cyclopropanes, a valuable structural motif in many biologically active molecules.
The Contenders: A Comparative Analysis of Alternative Catalysts
The high cost of rhodium has spurred extensive research into alternative catalysts that can offer comparable performance at a lower price point. The most prominent alternatives include catalysts based on cobalt, palladium, and ruthenium.
Hydroformylation: Rhodium vs. Cobalt
Hydroformylation is a classic battleground where the cost-performance trade-off between rhodium and cobalt is starkly evident.
| Catalyst System | Typical Conditions | Turnover Frequency (TOF) (h⁻¹) | n/iso Selectivity (Linear/Branched) | Key Advantages | Key Disadvantages |
| Rhodium-phosphine complexes | 80-120°C, <20 bar | Up to 6,500 for propene hydroformylation[6] | >99% for n-butanal with specific zeolite-encapsulated catalysts[6] | High activity and selectivity at low pressure, energy efficient.[1][2] | High cost of rhodium, catalyst stability can be an issue.[4] |
| Cobalt-phosphine complexes | 140-180°C, 50-200 bar | Slower than rhodium; a cationic Co(II) catalyst is ~30-60 times faster than typical phosphine-modified neutral Co(I) systems.[7] | 6-8:1 for phosphine-modified systems.[7][8] | Lower cost, robust catalyst. | Harsher reaction conditions, lower selectivity, potential for side reactions (hydrogenation).[7][8] |
Causality Behind Experimental Choices: The preference for rhodium catalysts in many modern hydroformylation plants stems from the significant energy savings and higher product selectivity achieved under milder operating conditions. The lower pressure requirements also lead to reduced capital investment in high-pressure equipment.[1] However, for processes where high linear-to-branched aldehyde ratios are not the primary driver and cost is a major constraint, cobalt catalysts remain a viable option.[9] Recent advancements in cobalt catalyst design, such as the development of more active cationic cobalt(II) complexes, are aimed at bridging the performance gap with rhodium.[7][10]
Experimental Workflow: Comparative Hydroformylation of 1-Octene
To provide a practical framework for comparison, a generalized experimental protocol for the hydroformylation of 1-octene is outlined below. This protocol can be adapted to evaluate the performance of this compound against a cobalt-based alternative.
Caption: Experimental workflow for comparing catalyst performance in hydroformylation.
Detailed Protocol:
-
Catalyst Preparation:
-
Rhodium Catalyst: Prepare a stock solution of rhodium(II) triphenylacetate dimer in an appropriate solvent (e.g., toluene) under an inert atmosphere. The concentration should be chosen to achieve the desired catalyst loading (e.g., 0.01 mol%).
-
Cobalt Catalyst: In a glovebox, prepare a stock solution of the cobalt precursor (e.g., dicobalt octacarbonyl) and the desired phosphine ligand in toluene. The ligand-to-metal ratio is a critical parameter to control selectivity.
-
-
Reaction Setup:
-
Charge a high-pressure autoclave reactor with the substrate (1-octene) and solvent.
-
Seal the reactor and purge several times with nitrogen or argon to remove oxygen.
-
-
Reaction Execution:
-
Inject the prepared catalyst solution into the reactor.
-
Pressurize the reactor with a 1:1 mixture of carbon monoxide and hydrogen to the desired pressure (e.g., 20 bar for rhodium, 100 bar for cobalt).
-
Heat the reactor to the target temperature (e.g., 100°C for rhodium, 150°C for cobalt) and begin stirring.
-
Maintain a constant pressure by supplying syngas as it is consumed.
-
-
Analysis:
-
After the desired reaction time, cool the reactor to room temperature and carefully vent the excess gas.
-
Withdraw a sample of the reaction mixture and analyze it by gas chromatography (GC) using an internal standard to determine the conversion of 1-octene and the selectivity to linear (nonanal) and branched (2-methyloctanal) aldehydes.
-
Calculate the Turnover Number (TON = moles of product / moles of catalyst) and Turnover Frequency (TOF = TON / time).
-
Hydrogenation: Rhodium vs. Palladium and Ruthenium
In hydrogenation reactions, rhodium catalysts are also highly effective, but often face competition from palladium and ruthenium-based systems, which can be more cost-effective for certain applications.
| Catalyst System | Substrate Example | Turnover Frequency (TOF) (h⁻¹) | Selectivity | Key Advantages | Key Disadvantages |
| Rhodium-based catalysts | Alkenes, aromatic rings | Generally high | High, can be tuned with ligands | High activity under mild conditions. | High cost. |
| Palladium-on-carbon (Pd/C) | Alkenes, alkynes | Can be lower than homogeneous Rh catalysts[11] | Generally good for C=C and C≡C bonds; can be less selective for other functional groups.[12][13] | Lower cost than rhodium, widely available, easy to handle (heterogeneous). | Can cause isomerization of double bonds, may require higher H2 pressure for some substrates.[14] |
| Ruthenium-based catalysts | Esters, aromatic rings | TOF up to 1510 h⁻¹ for phthalide hydrogenation.[15] | High for specific applications like ester hydrogenation. | Lower cost than rhodium, effective for functional groups that are challenging for Pd. | Can require higher temperatures and pressures. |
Causality Behind Experimental Choices: The choice of catalyst in hydrogenation is highly dependent on the specific functional group to be reduced and the presence of other sensitive groups in the molecule. While Pd/C is a workhorse for simple alkene and alkyne hydrogenations due to its low cost and ease of use, rhodium and ruthenium catalysts are often preferred for more complex substrates or when high selectivity is paramount. For instance, ruthenium catalysts have shown exceptional performance in the hydrogenation of esters to alcohols, a transformation that is often challenging for palladium catalysts.[15][16][17]
The Economic Equation: A Cost-Effectiveness Assessment
A comprehensive cost-effectiveness analysis must extend beyond the initial purchase price of the catalyst and consider the entire process lifecycle.
Factors Influencing Overall Cost:
-
Catalyst Loading: Highly active catalysts like this compound can often be used at very low concentrations (ppm level), which can partially offset the high metal price.
-
Reaction Conditions: The ability of rhodium catalysts to operate at lower temperatures and pressures can lead to substantial savings in energy consumption and capital expenditure on equipment.[1]
-
Catalyst Lifespan and Recycling: The stability of the catalyst and the efficiency of its recovery and recycling are critical for the economic viability of using precious metals. Degradation of the catalyst can lead to loss of activity and selectivity.[19] Efficient recycling processes are essential to recover the valuable rhodium from spent catalyst streams.
-
Product Selectivity and Yield: Higher selectivity to the desired product minimizes the formation of byproducts, reducing separation costs and waste disposal.
Caption: Key factors influencing the cost-effectiveness of catalyst selection.
Synthesis of Rhodium(II) Triphenylacetate
For researchers interested in preparing this catalyst in-house, a general procedure involves the reaction of a rhodium precursor with triphenylacetic acid. A scalable synthesis of rhodium(II) carboxylates from rhodium(III) chloride hydrate (RhCl3·xH2O) has been reported, which offers a more direct route.[20] This method utilizes key inorganic additives to prevent the over-reduction of rhodium to its metallic state.[20]
Conclusion: A Strategic Decision
The selection of a catalyst for an industrial process is a multifaceted decision that requires a careful balancing of performance and cost. This compound stands out as a high-performance catalyst, particularly in C-H activation and low-pressure hydroformylation, where its high activity and selectivity can lead to significant process advantages. However, its high and volatile cost remains a major barrier.
For large-scale commodity chemical production where cost is the primary driver, cobalt-based catalysts, despite their need for more forcing conditions, often remain the more economically viable choice for processes like hydroformylation. For the synthesis of high-value products such as pharmaceuticals and fine chemicals, where high selectivity and mild reaction conditions are paramount to preserve complex molecular structures, the premium cost of this compound can be justified by the overall process efficiency and product quality.
Ultimately, the most cost-effective solution is not a one-size-fits-all answer. It requires a case-by-case evaluation of the specific process requirements, the value of the final product, and the potential for catalyst recycling. As research continues to yield more active and robust non-precious metal catalysts, the industrial landscape will continue to evolve, offering new opportunities to optimize both chemical transformations and economic outcomes.
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Cationic Cobalt(II) Bisphosphine Hydroformylation Catalysis: In Situ Spectroscopic and Reaction Studies. Journal of the American Chemical Society, 2023. [Link]
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Hydroformylation of Olefins with Cobalt/Phosphonate- and Cobalt/Sulfonate-Phosphines. OSTI.gov, 2006. [Link]
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Productive Homogeneous Hydrogenation of Fatty Esters with Carboxylate SNS Ruthenium Catalysts. ChemCatChem, 2020. [Link]
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Cationic Cobalt(II) Bisphosphine Hydroformylation Catalysis: In Situ Spectroscopic and Reaction Studies. Journal of the American Chemical Society, 2023. [Link]
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Cobalt-catalysed hydroformylation of epoxides in the presence of phosphine oxides. Catalysis Science & Technology, 2024. [Link]
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Ester Hydrogenation Catalyzed by a Ruthenium(II) Complex Bearing an N-Heterocyclic Carbene Tethered with an “NH2” Group and a DFT Study of the Proposed Bifunctional Mechanism. ACS Catalysis, 2016. [Link]
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Revisiting the Preparation and Catalytic Performance of a Phosphine-Modified Co(II) Hydroformylation Precatalyst. Journal of the American Chemical Society, 2024. [Link]
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Enhancement of Industrial Hydroformylation Processes by the Adoption of Rhodium-Based Catalyst: Part I. Johnson Matthey Technology Review, 2005. [Link]
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Scalable Synthesis of Esp and Rhodium(II) Carboxylates from Acetylacetone and RhCl3·xH2O. Organic Process Research & Development, 2017. [Link]
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Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry, 2011. [Link]
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Hydroformylation Process and Applications. Mettler Toledo. [Link]
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Enhancement of Industrial Hydroformylation Processes by the Adoption of Rhodium-Based Catalyst: Part I. ResearchGate. [Link]
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Hydroformylation of Olefins Using Rhodium Complex Catalysts (Part 1). J-Stage, 1975. [Link]
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Parts-Per-Million of Soluble Pd0 Catalyze the Semi-Hydrogenation Reaction of Alkynes to Alkenes. The Journal of Organic Chemistry, 2022. [Link]
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(PDF) Heterogeneous Palladium Catalysts in the Hydrogenation of the Carbon-carbon Double Bond. ResearchGate. [Link]
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Recent Progress in Pd-Based Nanocatalysts for Selective Hydrogenation. ACS Omega, 2021. [Link]
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Heterogeneous catalytic hydrogenation of allenes over supported palladium: selectivity, stereoselectivity, and regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1983. [Link]
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Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands: Synthesis, Characterization and Catalytic Properties of the Organometallic Complexes. Frontiers in Chemistry, 2021. [Link]
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Operando characterization of rhodium catalyst degradation in hydroformylation. Catalysis Science & Technology, 2023. [Link]
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Application of Tethered Ruthenium Catalysts to Asymmetric Hydrogenation of Ketones, and the Selective Hydrogenation of Aldehydes. ResearchGate. [Link]
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Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins. MDPI, 2021. [Link]
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Rhodium Price Today. KITCO. [Link]
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In Situ Kinetic Studies of Rh(II)-Catalyzed C–H Functionalization to Achieve High Catalyst Turnover Numbers. ResearchGate. [Link]
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Rhodium and Cobalt Catalysts in the Heterogeneous Hydroformylation of Ethene, Propene and 1-Hexene. ResearchGate. [Link]
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Regioselective hydroformylation of propene catalysed by rhodium-zeolite. Nature Catalysis, 2024. [Link]
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Comparison of homogeneous and heterogeneous palladium hydrogenation catalysts. Journal of the American Oil Chemists' Society, 1984. [Link]
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Supported Palladium Nanocatalysts: Recent Findings in Hydrogenation Reactions. MDPI, 2020. [Link]
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Mechanism, selectivity, and reactivity of iridium- and rhodium-catalyzed intermolecular ketone α-alkylation with unactivated olefins via an enamide directing strategy. Catalysis Science & Technology, 2017. [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of Rhodium Triphenyl Acetate: Ensuring Safety and Compliance
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds like rhodium triphenyl acetate are paramount to discovery. However, the lifecycle of these materials extends beyond the laboratory bench and into the critical phase of disposal. Improper handling of rhodium-containing waste not only poses a significant environmental and health risk but can also lead to severe regulatory non-compliance. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in scientific principles and regulatory standards. Our aim is to empower you with the knowledge to manage your chemical waste responsibly, ensuring a safe laboratory environment for all.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the compound's properties is essential. This compound is an organometallic compound containing rhodium, a precious and heavy metal.[1][2] Waste containing heavy metals is often classified as hazardous waste.[3][4] The primary concerns with this compound waste are the ecotoxicity of the rhodium metal and the potential hazards associated with the organic triphenylacetate ligand.
The Safety Data Sheet (SDS) is the primary source of information for specific hazards. For a similar compound, rhodium(II) triphenylacetate dimer, the hazard statement H351 indicates it is suspected of causing cancer.[1][5] Always consult the specific SDS for the exact formulation of this compound you are using.
Key Properties for Disposal Consideration:
| Property | Implication for Disposal |
| Physical Form | Solid[5] |
| Contains Rhodium | Classified as a heavy metal waste, subject to specific disposal regulations.[3][4] |
| Organic Ligand | The triphenylacetate component may have its own hazardous properties. |
| Hazard Codes (example) | H351 (Suspected of causing cancer)[1][5] |
| Solubility | Information on solubility is crucial for determining appropriate waste containers and potential for environmental leaching. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste. This workflow is designed to be a self-validating system, ensuring that each step is completed correctly before proceeding to the next.
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Navigating the Safe Handling of Rhodium (II) Triphenylacetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the unique catalytic properties of Rhodium (II) triphenylacetate present significant opportunities in organic synthesis. However, its handling demands a meticulous and informed approach to safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research. Our commitment is to empower you with the knowledge to work safely and effectively, making us your trusted partner in laboratory safety and chemical handling.
Understanding the Hazard: A Proactive Approach to Safety
Rhodium (II) triphenylacetate, particularly as a dimer and potentially complexed with solvents like dichloromethane, is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is suspected of causing genetic defects and cancer[1]. Therefore, a comprehensive understanding of its potential hazards is the first line of defense.
Hazard Identification:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Germ cell mutagenicity (Category 2) | Warning | H341: Suspected of causing genetic defects[1]. | |
| Carcinogenicity (Category 1B/2) | Danger/Warning | H350/H351: May cause cancer / Suspected of causing cancer[1][2]. |
It is crucial to recognize that the toxicological properties of many complex chemicals, including Rhodium (II) triphenylacetate, may not be fully investigated[3]. A conservative approach that minimizes all routes of exposure is therefore imperative.
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered PPE strategy is mandatory when handling Rhodium (II) triphenylacetate to prevent skin contact, eye exposure, and inhalation. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Core PPE Requirements:
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of solutions and airborne particles of the solid compound. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact. It is crucial to inspect gloves for any signs of degradation before use and to follow the manufacturer's recommendations for breakthrough time[4]. |
| Body Protection | A flame-resistant lab coat or chemical-resistant apron worn over personal clothing. | Provides a barrier against spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator is essential when working with the solid powder or in areas with inadequate ventilation. | Protects against the inhalation of fine dust particles. For weighing and transfer of the solid, a powered air-purifying respirator (PAPR) with a high-efficiency particulate filter is recommended to minimize exposure. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to minimize the risk of exposure during the handling of Rhodium (II) triphenylacetate.
3.1. Preparation and Weighing:
-
Designated Area: All handling of solid Rhodium (II) triphenylacetate should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.
-
Ventilation: Ensure that the ventilation system is functioning correctly before commencing work.
-
Weighing:
-
If possible, weigh the compound directly into the reaction vessel to minimize transfer steps.
-
Use a balance with a draft shield.
-
Handle the solid gently to avoid creating dust.
-
Clean the balance and surrounding area with a damp cloth or a vacuum with a HEPA filter after weighing. Do not use a dry brush, as this can aerosolize the powder.
-
3.2. Solution Preparation and Transfer:
-
Solvent Addition: Add the solvent to the solid slowly to avoid splashing.
-
Dissolution: If necessary, use gentle agitation (e.g., a magnetic stirrer) to dissolve the solid. Avoid vigorous shaking that could create aerosols.
-
Transfer: Use a syringe or cannula for transferring solutions to minimize the risk of spills and exposure.
3.3. Reaction Monitoring and Work-up:
-
Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors or aerosols.
-
Sampling: If sampling is required, use appropriate techniques to minimize exposure, such as using a septum-sealed reaction vessel.
-
Quenching and Work-up: Perform all quenching and work-up procedures within the fume hood.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5]. |
| Skin Contact | Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[5]. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[5]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[5]. |
Spill Response:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Report: Report the incident to your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
Proper disposal of Rhodium (II) triphenylacetate and contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Collection:
-
Collect all waste containing Rhodium (II) triphenylacetate, including excess solid, solutions, and contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a clearly labeled, sealed, and compatible waste container.
-
-
Waste Segregation: Do not mix rhodium-containing waste with other chemical waste streams unless specifically instructed to do so by your institution's waste management guidelines.
-
Treatment of Aqueous Waste (if applicable): For dilute aqueous solutions containing rhodium, a simple neutralization and precipitation procedure can be employed to recover the metal and render the liquid safe for drain disposal, subject to local regulations. This typically involves the slow addition of sodium bicarbonate to neutralize any acid and precipitate the rhodium as a solid, which can then be filtered, dried, and collected for refining[6].
-
Final Disposal: All rhodium-containing waste must be disposed of as hazardous waste through your institution's approved hazardous waste disposal program. Consult your environmental health and safety department for specific procedures.
By integrating these safety protocols into your laboratory workflow, you can confidently and responsibly harness the catalytic power of Rhodium (II) triphenylacetate. Your commitment to safety is paramount to successful and sustainable research.
References
-
Thermo Fisher Scientific. (2025, September 7). Rhodium(II) acetate dimer SAFETY DATA SHEET. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Rhodium Acetate Dimer, Anhydrous,ca 46% Rh. Retrieved from [Link]
-
Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: Rhodium(II) acetate dimer, anhydrous. Retrieved from [Link]
-
E FORU. (n.d.). Rhodium(II) triphenylacetate dimer. Retrieved from [Link]
-
Cape Precious Metals. (n.d.). Treatment And Disposal Of Exhausted Rhodium Plating Solution. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
